N-Nitrosodibutylamine-d18
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
176.35 g/mol |
IUPAC Name |
N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |
InChI Key |
YGJHZCLPZAZIHH-VAZJTQEUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])N=O |
Canonical SMILES |
CCCCN(CCCC)N=O |
Origin of Product |
United States |
Foundational & Exploratory
N-Nitrosodibutylamine-d18: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of N-Nitrosodibutylamine-d18 (NDBA-d18). This deuterated analog of the known carcinogen N-Nitrosodibutylamine (NDBA) serves as a critical internal standard for the accurate quantification of nitrosamine (B1359907) impurities in various matrices, including pharmaceuticals and environmental samples.
Core Chemical Properties and Structure
This compound is a stable isotope-labeled compound where 18 hydrogen atoms in the N-Nitrosodibutylamine molecule have been replaced with deuterium. This isotopic substitution results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods.
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-Nitroso-di-n-butylamine-d18 |
| Synonyms | NDBA-d18, Dibutylnitrosamine-d18, N-Butyl-N-nitroso-1-butanamine-d18[1][2][3][4] |
| CAS Number | 1219798-82-9[1][5] |
| Unlabeled CAS Number | 924-16-3[3][5] |
| Molecular Formula | C₈D₁₈N₂O[2][6] |
| Molecular Weight | 176.35 g/mol [1][4][5][6][7] |
| Appearance | Colorless to light yellow oily liquid[3][7][8] |
| Purity | >95% (GC)[5], 98% atom D[3] |
| Solubility | Soluble in Chloroform, Methanol[3] |
| Storage Temperature | -20°C[3][7] |
Chemical Structure:
The structure of this compound consists of a nitroso group (-N=O) attached to a dibutylamine (B89481) backbone, where all hydrogen atoms have been substituted with deuterium.
Structural Representations:
-
SMILES: [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N(N=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H][1][7]
-
InChI: InChI=1S/C8H18N2O/c1-3-5-7-10(9-11)8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2[1]
Metabolic Activation and Carcinogenic Pathway
N-Nitrosamines like NDBA are not directly genotoxic but require metabolic activation to exert their carcinogenic effects.[7] The primary pathway for this activation is through enzymatic oxidation by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[2][7]
The metabolic activation of N-Nitrosodibutylamine involves the hydroxylation of the α-carbon atom of the butyl groups.[2][7] This initial step is critical for its transformation into a reactive electrophilic intermediate that can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis.[2] Other metabolic pathways, including β, γ, and δ-hydroxylation of the butyl group, also occur.[2]
Experimental Protocols: Use as an Internal Standard
This compound is extensively used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of nitrosamines. This technique provides high accuracy and precision by correcting for sample matrix effects and variations during sample preparation and analysis.[8]
General Workflow for Nitrosamine Analysis using NDBA-d18
Detailed Methodologies
1. Sample Preparation (General Procedure for Water Samples):
This protocol is a generalized representation based on common practices for nitrosamine analysis in water.[1][8]
-
Internal Standard Spiking: To a 500 mL water sample, add a known concentration of this compound solution (e.g., to achieve a final concentration of 1 µg/mL).
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., coconut charcoal-based) with dichloromethane (B109758) followed by methanol (B129727) and then reagent water.
-
Pass the spiked water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Wash the cartridge with reagent water to remove interferences.
-
Elute the nitrosamines (including NDBA-d18) from the cartridge using an appropriate solvent such as dichloromethane.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Reconstitution: The residue can be reconstituted in a suitable solvent for injection into the analytical instrument.
2. LC-MS/MS Analysis (Illustrative Conditions):
The following are typical, not exhaustive, parameters for LC-MS/MS analysis of nitrosamines.
| Parameter | Example Value |
| LC Column | C18 or Phenyl column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to separate the target nitrosamines |
| Flow Rate | 0.2 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |
| MS/MS Transitions | Monitor specific precursor-to-product ion transitions for both the native nitrosamine and NDBA-d18 |
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of nitrosamine impurities. Its well-defined chemical properties and structural integrity make it an ideal internal standard for robust analytical methodologies. Understanding its metabolic activation pathway is crucial for toxicological risk assessment and for guiding the development of strategies to mitigate human exposure to carcinogenic nitrosamines. The experimental protocols outlined in this guide provide a foundation for researchers to develop and validate sensitive analytical methods for the monitoring of these critical contaminants.
References
- 1. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of N-nitrosamines in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of N-Nitrosodibutylamine-d18
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of N-Nitrosodibutylamine-d18 (NDBA-d18). This deuterated analog of N-Nitrosodibutylamine (NDBA) is a critical internal standard for the accurate quantification of NDBA in various matrices, particularly in the context of pharmaceutical safety and environmental monitoring. This document details the synthetic pathway, experimental protocols, and analytical characterization of NDBA-d18.
Introduction
N-Nitrosamines are a class of chemical compounds that have garnered significant attention due to their potential carcinogenic properties. N-Nitrosodibutylamine (NDBA) is a member of this class and can be found as a contaminant in some foods, cosmetics, and pharmaceutical products.[1] Accurate and sensitive analytical methods are therefore essential for the detection and quantification of NDBA at trace levels. The use of stable isotope-labeled internal standards, such as this compound, is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations during sample preparation and analysis.[2][3]
Synthesis of this compound
The synthesis of this compound is achieved through the nitrosation of its deuterated precursor, dibutylamine-d18. This process involves the introduction of a nitroso group (-N=O) onto the secondary amine.
Synthetic Pathway
The general and widely accepted method for the synthesis of N-nitrosamines is the reaction of a secondary amine with a nitrosating agent, most commonly sodium nitrite (B80452), under acidic conditions.[4] The synthesis of NDBA-d18 follows this established pathway, starting from commercially available dibutylamine-d18.
Figure 1. General synthetic pathway for this compound.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a reliable procedure can be adapted from the well-documented synthesis of similar deuterated nitrosamines, such as N-Nitrosodiethylamine-d10.[4]
Materials and Equipment
| Material/Equipment | Description |
| Dibutylamine-d18 | Starting material |
| Sodium Nitrite (NaNO₂) | Nitrosating agent |
| Hydrochloric Acid (HCl) | Acid catalyst |
| Dichloromethane (B109758) (CH₂Cl₂) | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | For mixing |
| Dropping funnel | For controlled addition of reagents |
| Ice bath | To maintain low temperature |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | For solvent removal |
| Glassware for distillation/chromatography | For purification |
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dibutylamine-d18 in water. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Nitrosating Agent: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled and stirring solution of dibutylamine-d18.
-
Acidification: Slowly add hydrochloric acid dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The pH of the solution should be maintained in the acidic range (typically pH 3-4) to facilitate the formation of the nitrosating agent, nitrous acid.
-
Reaction: Continue stirring the reaction mixture in the ice bath for 1-2 hours after the addition of all reagents is complete.
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final, high-purity product.
Safety Precautions
N-Nitrosamines are potent carcinogens and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All waste materials should be disposed of according to institutional safety guidelines.
Data Presentation
The following tables summarize the key physicochemical and analytical data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₈D₁₈N₂O | [5] |
| Molecular Weight | 176.35 g/mol | [5] |
| CAS Number | 1219798-82-9 | [5][6] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity (typical) | >98% | [7] |
Table 2: Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | Absence of signals in the regions corresponding to butyl protons, confirming complete deuteration. |
| ¹³C NMR | Signals corresponding to the four distinct carbon atoms of the butyl chains. |
| Mass Spectrometry (EI) | Molecular ion (M⁺) peak at m/z 176. Characteristic fragmentation pattern with the loss of the nitroso group (-NO) resulting in a fragment at m/z 146. |
| Isotopic Purity | Typically determined by mass spectrometry, with expected isotopic purity of >98 atom % D. |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2. Experimental workflow for the synthesis of NDBA-d18.
Conclusion
This technical guide outlines the synthesis and isotopic labeling of this compound. The described synthetic method, adapted from established procedures for analogous compounds, provides a reliable pathway to obtain this crucial internal standard. The provided data and workflow diagrams serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug development, and safety assessment, enabling the accurate and sensitive quantification of N-Nitrosodibutylamine in various samples.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]
- 6. CAS 1219798-82-9: N-Nitroso-di-n-butylamine-d18 [cymitquimica.com]
- 7. ð-Nitroso-di-ð-butylamine (NDBA) (Dââ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-11196-1.2 [isotope.com]
The Carcinogenic Potential of N-Nitrosodibutylamine and Its Isotopes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Nitrosodibutylamine (NDBA) is a potent N-nitroso compound recognized for its carcinogenic properties in various animal models. Classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC) and "reasonably anticipated to be a human carcinogen" by the National Toxicology Program (NTP), NDBA poses a significant concern for human health.[1][2][3] Its carcinogenicity is not direct; it necessitates metabolic activation by cytochrome P450 (CYP) enzymes into reactive electrophilic intermediates that can form DNA adducts, initiating a cascade of cellular events that can lead to cancer. This technical guide provides a comprehensive overview of the carcinogenic potential of NDBA and its isotopes, detailing its mechanisms of action, quantitative toxicity data, experimental protocols for its assessment, and the cellular signaling pathways involved in its carcinogenicity.
Mechanism of Carcinogenesis
The carcinogenic activity of NDBA is contingent upon its metabolic activation, primarily in the liver, by CYP enzymes.[4] This biotransformation involves the hydroxylation of the α-carbon atom of the butyl groups, leading to the formation of an unstable α-hydroxy-NDBA. This intermediate spontaneously decomposes to yield a reactive butyl-diazonium ion, which is a potent alkylating agent. This electrophilic species can then covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[5][6] The formation of these adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that regulate cell growth and differentiation, such as oncogenes and tumor suppressor genes. The accumulation of these mutations can ultimately lead to the initiation and promotion of cancer.[4]
The Role of Isotopes
Quantitative Data on Carcinogenicity and Genotoxicity
The carcinogenic and genotoxic potential of NDBA has been evaluated in a variety of in vivo and in vitro studies. The following tables summarize the key quantitative data from these studies.
Carcinogenicity Data in Animal Models
| Species | Strain | Route of Administration | Dose | Duration of Exposure | Target Organ(s) | Tumor Incidence | Reference |
| Rat | Fischer 344 | Gavage | 2 mmol/kg/day | 30 weeks | Liver, Forestomach, Urinary Bladder | Liver carcinomas (~60%), Forestomach carcinomas (50%), Bladder carcinomas (35%) | [1] |
| Rat | Fischer 344 | Gavage | 1 mmol/kg/day | 30 weeks | Liver, Forestomach, Urinary Bladder | Not specified, but noted as a weaker carcinogen than nitrosodipropylamine | [1] |
| Hamster | Syrian Golden | Dietary | Not Specified | Chronic | Urinary Bladder, Nasal sinuses, Trachea, Esophagus, Forestomach | Significant suppression of bladder tumors with indole (B1671886) co-administration | [8] |
| Mouse | - | Oral | Not Specified | - | Upper Digestive Tract | - | [2] |
| Guinea Pig | - | Oral | Not Specified | Urinary Bladder | - | [2] |
TD50 (Tumorigenic Dose 50) Values
| Species | TD50 (mg/kg/day) | Reference |
| Multiple | 8.2 | [9] |
Genotoxicity Data in Human Cell Lines
| Cell Line | Assay | Concentration/Dose | Exposure Time | Result | Reference |
| HepaRG (2D) | Micronucleus Assay | Concentration-dependent increase | 24 hours | Positive | [10] |
| HepaRG (3D) | Micronucleus Assay | Concentration-dependent increase | 24 hours | Positive | [10] |
| TK6 (CYP2A6-expressing) | γH2A.X formation | Not specified | 24 hours | Weak positive | [11] |
| TK6 (CYP2A6-expressing) | Micronucleus Assay | Not specified | 24 hours | Negative | [11] |
| HepaRG (2D & 3D) | Comet Assay | Concentration-dependent increase in DNA damage | Not specified | Positive | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the carcinogenic potential of NDBA. The following sections outline the key experimental protocols.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. For N-nitrosamines like NDBA, an enhanced protocol is recommended.
-
Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101) are typically used.
-
Metabolic Activation: The assay is performed with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, S9 from the livers of hamsters or rats pre-treated with enzyme inducers (e.g., a combination of phenobarbital (B1680315) and β-naphthoflavone) is recommended. A higher concentration of S9 (e.g., 30%) is often more effective.
-
Procedure (Pre-incubation method):
-
A mixture of the bacterial tester strain, the test compound (NDBA) at various concentrations, and the S9 mix (or buffer for the non-activation condition) is pre-incubated at 37°C for a defined period (e.g., 20-30 minutes).
-
Molten top agar (B569324) is added to the mixture.
-
The entire mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the solvent control, and this increase is reproducible.
In Vivo Micronucleus Assay in Rodents
The in vivo micronucleus assay detects chromosomal damage or damage to the mitotic apparatus.
-
Animal Model: Typically, male and female rats or mice are used.
-
Dosing: NDBA is administered at three dose levels, usually via oral gavage or intraperitoneal injection. The dosing can be a single treatment or repeated daily for a short period (e.g., 2-4 days).
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours). For liver-specific effects, hepatocytes can be isolated.
-
Slide Preparation and Staining:
-
For bone marrow, cells are flushed from the femur, smeared on a slide, and stained with a fluorescent dye (e.g., acridine (B1665455) orange) or a Romanowsky-type stain (e.g., Giemsa).
-
For peripheral blood, reticulocytes are often analyzed using flow cytometry after staining with a fluorescent dye that specifically labels RNA-containing cells.
-
-
Scoring and Data Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) or reticulocytes is determined by scoring a sufficient number of cells (e.g., 2000 per animal). A positive response is a statistically significant, dose-dependent increase in the frequency of micronucleated cells.
Long-Term Carcinogenicity Bioassay in Rodents
This is the gold standard for assessing the carcinogenic potential of a chemical.
-
Animal Model: Typically, groups of male and female rats and mice are used.
-
Dosing and Duration: NDBA is administered in the diet, drinking water, or by gavage for the majority of the animal's lifespan (e.g., 18-24 months for mice, 24-30 months for rats). At least three dose levels and a concurrent control group are used.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.
-
Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination.
-
Data Analysis: The incidence of tumors in each dose group is compared to the control group using appropriate statistical methods. The dose-response relationship for tumor induction is evaluated.
Visualizations of Key Processes
Metabolic Activation of N-Nitrosodibutylamine
References
- 1. Carcinogenesis in Fischer rats by nitrosodipropylamine, nitrosodibutylamine and nitrosobis(2-oxopropyl)amine given by gavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of dibutylnitrosamine-induced bladder carcinomas in hamsters by dietary indole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate and Biotransformation of N-Nitrosodibutylamine-d18: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic fate and biotransformation of N-Nitrosodibutylamine (NDBA), with a specific focus on its deuterated isotopologue, N-Nitrosodibutylamine-d18 (NDBA-d18). NDBA is a potent animal carcinogen found as a contaminant in various products, and understanding its metabolic pathways is crucial for toxicological assessment.[1] NDBA-d18, a stable isotope-labeled version of NDBA, serves as an essential tool in metabolic studies and as an internal standard for accurate quantification in analytical methods.[2] While the metabolic pathways of NDBA-d18 are presumed to mirror those of its non-deuterated counterpart, the deuterium (B1214612) substitution can introduce significant kinetic isotope effects, altering the rate and distribution of its metabolites.
Metabolic Pathways of N-Nitrosodibutylamine
The biotransformation of NDBA is a complex process primarily mediated by the Cytochrome P450 (CYP450) family of enzymes.[3] Metabolism occurs through several key oxidative pathways, primarily targeting the butyl chains of the molecule. These pathways can be broadly categorized into bioactivation routes, which lead to carcinogenic intermediates, and detoxification routes.
The principal metabolic transformations include:
-
α-Hydroxylation: This is considered the primary bioactivation pathway.[3][4] Oxidation at the α-carbon (the carbon atom adjacent to the nitroso group) generates an unstable intermediate, α-hydroxyNDBA. This intermediate spontaneously decomposes to form butyraldehyde (B50154) and a reactive butyl-diazonium ion. This electrophilic species can subsequently alkylate cellular macromolecules, including DNA, leading to the formation of DNA adducts, which is a critical event in initiating carcinogenesis.[1][3] This pathway is strongly associated with liver tumor induction.[5]
-
ω-Hydroxylation: Oxidation at the terminal carbon (C4) of a butyl chain produces N-butyl-N-(4-hydroxybutyl)nitrosamine (NB4HBA). This metabolite can be further oxidized by alcohol and aldehyde dehydrogenases to form N-butyl-N-(3-carboxypropyl)nitrosamine (BCPN).[6][7] This pathway is considered a major route of metabolism and is strongly linked to the induction of urinary bladder tumors.[6][8]
-
ω-1-Hydroxylation: Oxidation at the sub-terminal carbon (C3) results in the formation of N-butyl-N-(3-hydroxybutyl)nitrosamine (NB3HBA). This is generally considered a significant, though sometimes less predominant, pathway compared to ω-hydroxylation.[6][9]
-
ω-2-Hydroxylation: Oxidation at the C2 position yields N-butyl-N-(2-hydroxybutyl)nitrosamine, which has been identified as a minor metabolic pathway.[6]
-
Denitrosation: This is a detoxification pathway where the nitroso group is cleaved from the molecule, reducing its carcinogenic potential. For other nitrosamines like N-nitrosodimethylamine (NDMA), denitrosation is a recognized metabolic route.[10][11]
The following diagram illustrates the primary metabolic pathways of NDBA.
The Influence of Deuteration: Metabolic Fate of NDBA-d18
The substitution of hydrogen with deuterium (as in NDBA-d18) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in CYP450-mediated oxidation. This phenomenon, known as the primary kinetic isotope effect (KIE), can significantly slow down the metabolic rate.
For NDBA-d18, where all 18 hydrogens on the butyl chains are replaced with deuterium, a pronounced KIE is expected to reduce the rates of α-, ω-, and (ω-1)-hydroxylation. Studies on fully deuterated N-nitrosodimethylamine (NDMA-d6) have shown that deuteration leads to a metabolic shift: the rate of α-hydroxylation (the bioactivation pathway) is decreased, while the proportion of metabolism proceeding through denitrosation (a detoxification pathway) is increased.[11][12] This shift ultimately reduces the formation of DNA adducts and lowers the carcinogenicity of the deuterated compound.[11] A similar effect is anticipated for NDBA-d18, making it a valuable tool for investigating the precise contribution of different metabolic pathways to overall toxicity.
Quantitative Metabolic Data
Quantitative analysis of NDBA metabolism reveals significant variations depending on the biological system studied. The small intestine, for instance, exhibits a high capacity for first-pass metabolism.[8][13]
Table 1: Distribution of NDBA Metabolites in Rat Small Intestine Perfusion Studies
| Metabolite Class | Percentage of Total Metabolites | Key Metabolites Identified | Reference |
| ω-Hydroxylation Products | 75-95% | NB4HBA, NB3CPA | [9] |
| Total Absorbed Radioactivity from ω-Hydroxylation | >90% | NB4HBA, NB3CPA | [8] |
| α- and ω-1-Hydroxylation Products | Minor pathways in intestine | NB3HBA | [9][13] |
Data from in vitro isolated perfused rat small intestinal segments.
Table 2: Urinary Metabolites of NDBA Identified in Rats
| Metabolite | Chemical Name | Pathway | Notes | Reference |
| BCPN | N-butyl-N-(3-carboxypropyl)nitrosamine | ω-Oxidation | Major urinary metabolite | [6] |
| NB3HBA | N-butyl-N-(3-hydroxybutyl)nitrosamine | ω-1-Oxidation | Excreted as free form and glucuronide conjugate | [6] |
| NB2HBA | N-butyl-N-(2-hydroxybutyl)nitrosamine | ω-2-Oxidation | Minor pathway product | [6] |
| NB4HBA | N-butyl-N-(4-hydroxybutyl)nitrosamine | ω-Oxidation | Precursor to BCPN | [9] |
Unchanged NDBA is generally not found in the urine, indicating extensive metabolism.[6]
Experimental Protocols
The study of NDBA and NDBA-d18 metabolism employs a range of in vivo and in vitro experimental models, coupled with sensitive analytical techniques.
-
In Vivo Animal Studies
-
Animal Model: Male Sprague-Dawley or Fischer rats are commonly used.[5][14]
-
Administration: NDBA or its labeled analogue is administered orally (p.o.) or via intravenous (i.v.) injection.[11] Doses can range from µmol/kg to mmol/kg depending on the study's objective (toxicokinetics vs. carcinogenicity).[5][11]
-
Sample Collection: Urine and feces are collected over 24-48 hours using metabolic cages. Blood samples may be collected serially to determine pharmacokinetic parameters.[5][11] Tissues of interest (liver, bladder, lung, esophagus) are harvested at the end of the study for analysis of metabolites or DNA adducts.[14]
-
-
In Vitro Models
-
Isolated Perfused Organs: The isolated perfused rat small intestine model is used to study first-pass metabolism without interference from the liver.[8][9] The organ is vascularly perfused, and the test compound is introduced into the lumen. Samples of the perfusate and the absorbed fluid are collected for analysis.
-
Liver Microsomes: Microsomal fractions isolated from rat liver homogenates are used to study CYP450-dependent metabolism in a simplified system.[15] Incubations typically include the microsomes, the nitrosamine (B1359907) substrate, and an NADPH-generating system in a buffered solution.
-
Isolated Hepatocytes: Primary hepatocytes provide a model that retains a broader range of metabolic enzymes compared to microsomes.[16][17] Cells are incubated with the test compound, and both the cells and the incubation medium are analyzed for metabolites.
-
-
Analytical Methods
-
Sample Preparation: Metabolites are typically extracted from biological matrices (urine, plasma, tissue homogenates) using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Enzymatic hydrolysis (e.g., with β-glucuronidase) is often required to release conjugated metabolites.[6]
-
Detection and Quantification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for identifying and quantifying volatile nitrosamines and their metabolites after derivatization.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for its high sensitivity and specificity in analyzing a wide range of metabolites without the need for derivatization. It is the standard for quantifying trace levels of nitrosamine impurities.[18][19] NDBA-d18 is a critical internal standard in this method to correct for matrix effects and variations in extraction recovery.
-
Gas Chromatography-Thermal Energy Analyzer (GC-TEA): A highly specific detector for nitrosamines, often used for screening and quantification.[5]
-
-
Conclusion
The biotransformation of N-Nitrosodibutylamine is a multifaceted process involving competing pathways of metabolic activation and detoxification, which are critical determinants of its organ-specific carcinogenicity. The primary routes of metabolism are α-hydroxylation, leading to DNA-reactive species, and side-chain oxidations (ω, ω-1), which produce major urinary metabolites linked to bladder cancer. The use of the stable isotope-labeled analogue, this compound, is indispensable for modern research in this field. The kinetic isotope effect resulting from deuteration is expected to slow the overall rate of metabolism and shift the balance away from bioactivation pathways. This characteristic not only makes NDBA-d18 an ideal internal standard for precise and accurate quantification but also provides a unique tool for dissecting the contribution of specific metabolic pathways to the toxicological profile of NDBA. This guide provides researchers with the foundational knowledge of the metabolic pathways, quantitative data, and experimental approaches necessary for advancing the study of nitrosamine toxicology and risk assessment.
References
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluoro-substituted N-nitrosamines. 8. N-Nitrosodibutylamine and omega-fluorinated analogues: in vivo metabolism in relation to the induction of urinary bladder cancer in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic fate of N,N-dibutylnitrosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Intestinal first-pass metabolism of nitrosamines. 4. Metabolism of N-nitrosodibutylamine in vascularly autoperfused jejunal and ileal loops of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. [PDF] Metabolic denitrosation of N-nitrosodimethylamine in vivo in the rat. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Tissue-specificity of N-nitrosodibutylamine metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The relationship between N-nitrosodimethylamine metabolism and DNA methylation in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
N-Nitrosodibutylamine-d18: A Comprehensive Technical Guide to Material Safety
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the material safety data for N-Nitrosodibutylamine-d18 (NDBA-d18). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the compound's properties, hazards, and requisite safety protocols. This compound is a deuterated form of N-Nitrosodibutylamine (NDBA), a chemical classified as a probable human carcinogen.[1] The deuterated analogue is often used as an internal standard in analytical chemistry for the accurate quantification of NDBA in various matrices, including pharmaceuticals, food, and environmental samples.[2]
Core Safety and Handling Summary
This compound is a light-sensitive, oily liquid that is colorless to pale yellow.[3][4] It is classified as a suspected carcinogen and is harmful if swallowed.[3] Due to its hazardous nature, stringent safety precautions are essential during handling, storage, and disposal. All work with this compound should be conducted in a designated area, within a certified chemical fume hood, to minimize exposure risk.[5][6] Personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, is mandatory.[2][5]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its non-deuterated counterpart, N-Nitrosodibutylamine. Data for the non-deuterated form is included as a reference due to the limited availability of specific toxicological data for the deuterated compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | N-nitrosodi-n-butyl-d18-amine | [3] |
| Synonyms | N,N-Bis(butyl-d9)nitrous amide, NDBA-d18 | [7] |
| CAS Number | 1219798-82-9 | [7] |
| Molecular Formula | C₈D₁₈N₂O | [7] |
| Molecular Weight | 176.35 g/mol | [7][8] |
| Physical State | Liquid, Oily | [3] |
| Appearance | Colorless to Light Yellow | [3][4] |
| Boiling Point | No data available for d18. (116°C at 14 mmHg for non-deuterated) | [9] |
| Melting/Freezing Point | No data available | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727) | [4] |
| Stability | Stable under normal conditions. Light sensitive. | [3][4] |
| Storage Temperature | 2-8°C, Refrigerator | [7] |
Table 2: Toxicological Data
Note: The following data pertains to the non-deuterated form, N-Nitrosodibutylamine (CAS 924-16-3), and should be used as a conservative estimate for the deuterated compound.
| Parameter | Value | Species | Route | Source(s) |
| LD50 (Lethal Dose, 50%) | 1200 mg/kg | Rat | Oral | [10][11][12] |
| 1200 mg/kg | Rat | Subcutaneous | [10][11] | |
| 2150 mg/kg | Hamster | Oral | [11][12][13] | |
| 1200 mg/kg | Hamster | Intraperitoneal | [11][13] | |
| 561 mg/kg | Hamster | Subcutaneous | [11][13] | |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. | - | - | [10][12] |
| NTP: Reasonably anticipated to be a human carcinogen. | - | - | [10][12] | |
| EPA: Probable human carcinogen (Group B2). | - | - | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized procedures for handling carcinogenic N-nitrosamines in a laboratory setting, which must be adapted to specific experimental needs and institutional safety guidelines.
General Handling and Solution Preparation
-
Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, clearly marked with a "carcinogen" warning sign.[6][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[2][5]
-
Weighing: If weighing the neat oil, do so within the fume hood. Use disposable weigh boats.
-
Solution Preparation:
-
Use a calibrated positive displacement pipette or a gas-tight syringe for transferring the liquid.
-
Prepare solutions within the fume hood.
-
The compound is slightly soluble in methanol and chloroform.[4]
-
-
Decontamination: Decontaminate all surfaces and equipment after use. A common practice for nitrosamine (B1359907) decontamination involves using a solution of hydrobromic acid in acetic acid, or exposure to UV light, though the feasibility depends on the materials.[15] All disposable materials that have come into contact with the compound must be treated as hazardous waste.[2]
Induction of Apoptosis in Cell Culture (General Protocol)
This is a generalized protocol based on studies with other N-nitrosamines and should be optimized for the specific cell line and experimental goals.
-
Cell Culture: Plate cells (e.g., HL-60 or HepG2) at an appropriate density in a multi-well plate and allow them to adhere or stabilize overnight.[16][17]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 18, 24, 48, 72 hours).[16][17]
-
Apoptosis Assays: Analyze for apoptosis using methods such as:
-
Morphological Analysis: Observe chromatin condensation using a fluorescent DNA stain (e.g., DAPI or Hoechst 33342) under a fluorescence microscope.[17]
-
Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.[16]
-
PARP Cleavage: Detect the cleavage of poly(ADP-ribose) polymerase (PARP) by Western blotting, a hallmark of caspase-mediated apoptosis.[17]
-
Visualizations
Logical Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound in a research laboratory, from preparation to disposal.
Caption: Workflow for the safe laboratory handling of this compound.
Signaling Pathway for N-Nitrosamine Induced Apoptosis
N-Nitrosamines, including NDBA, have been shown to induce apoptosis through a caspase-dependent pathway.[16][17] The following diagram provides a simplified representation of this signaling cascade.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. hpc-standards.com [hpc-standards.com]
- 4. Naarini Molbio Pharma [naarini.com]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. N-Nitroso-Di-N-Butylamine-D18 | CAS No- 1219798-82-9 | Simson Pharma Limited [simsonpharma.com]
- 9. N-NITROSODIBUTYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. N-Nitrosodibutylamine | CAS#:924-16-3 | Chemsrc [chemsrc.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 15. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. researchgate.net [researchgate.net]
- 17. Induction of apoptosis and reactive oxygen species production by N-nitrosopiperidine and N-nitrosodibutylamine in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review on the Occurrence of N-Nitrosodibutylamine (NDBA)
Introduction
N-Nitrosodibutylamine (NDBA) is an organic compound belonging to the N-nitrosamine class, a group of chemicals recognized for their carcinogenic properties.[1] It is a pale yellow, viscous, oily liquid that is sensitive to light, particularly UV light.[2][3][4] The International Agency for Research on Cancer (IARC) has classified NDBA as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans," based on substantial evidence of carcinogenicity in animal studies.[1] NDBA is not produced commercially in significant quantities but forms as an unintended byproduct in various industrial processes and consumer products.[2] Its presence as a contaminant in food, pharmaceuticals, rubber products, and the environment is a significant public health concern, necessitating sensitive analytical methods for its detection and control.[1][5][6]
Formation Pathways
N-Nitrosamines, including NDBA, are formed through the reaction of secondary or tertiary amines with a nitrosating agent.[6][7][8] The primary pathway for NDBA formation involves the reaction of its precursor, dibutylamine (B89481) (a secondary amine), with nitrosating agents like nitrites (NO₂⁻) or various nitrogen oxides (NOx).[1][4]
This reaction is influenced by several factors:
-
pH: The reaction is often catalyzed by acidic conditions, such as those found in the human stomach, where nitrite (B80452) is converted to nitrous acid (HNO₂), a potent nitrosating agent.[9][10]
-
Temperature: High temperatures, such as those used in cooking and food processing, can accelerate the rate of nitrosamine (B1359907) formation.[1]
-
Precursors: The presence and concentration of both the amine (dibutylamine) and the nitrosating agent are critical for the formation of NDBA.[1]
Occurrence and Quantitative Data
NDBA has been detected in a wide range of matrices. The general population may be exposed through inhalation of contaminated air or tobacco smoke, and ingestion of certain foods and beverages.[2] Occupational exposure can occur through inhalation and dermal contact in industries like rubber manufacturing.[2]
Table 1: Summary of N-Nitrosodibutylamine (NDBA) Occurrence and Concentration
| Matrix Category | Specific Matrix | Reported Concentration | Reference(s) |
| Consumer Products | Rubber Products (e.g., baby bottle nipples) | 16 ppb (in aqueous extract) | [2] |
| Tobacco Smoke | 2 ng/cigarette (in condensate) | [2] | |
| Food & Beverages | Cured/Processed Meats (e.g., sausages) | 0.69 µg/kg | [11] |
| Fish and Fish Products | Detected, levels vary | [1][12] | |
| Cheese | Detected, levels vary | [13][14] | |
| Beer | Detected, levels vary | [13][15] | |
| Pharmaceuticals | Drug Substances & Products (e.g., Valsartan) | Trace levels, requires highly sensitive detection | [5] |
| Environmental | Industrial Air (Rubber Plants) | Median: 0.17 µg/m³; Maximum: 7.6 µg/m³ | [2] |
| Industrial Effluent (Coke Plant) | 0.82 µg/L | [2] | |
| Water (as disinfection byproduct) | Detected, levels vary | [1][15] |
Toxicology and Metabolic Activation
The carcinogenicity of N-nitrosamines is primarily linked to their metabolic activation into reactive electrophiles that can damage DNA.[16][17] For NDBA, this process is initiated by cytochrome P450 (CYP450) enzymes, predominantly in the liver.[1][16]
The key steps in the metabolic activation pathway are:
-
α-Hydroxylation: CYP450 enzymes catalyze the hydroxylation of the carbon atom adjacent (in the alpha position) to the nitroso group.[1][17]
-
Decomposition: The resulting α-hydroxy NDBA is unstable and spontaneously decomposes.
-
Formation of Diazonium Ion: This decomposition yields a highly reactive butyldiazonium ion.[17]
-
DNA Alkylation: The diazonium ion acts as a potent alkylating agent, transferring a butyl group to DNA bases. This forms DNA adducts, which, if not repaired, can lead to mutations during DNA replication and initiate cancer.[16][17]
The primary target organ for NDBA-induced carcinogenicity in animal studies is the urinary bladder.[1]
References
- 1. N-Nitrosodibutylamine | 924-16-3 | Benchchem [benchchem.com]
- 2. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eurolab.net [eurolab.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. researchgate.net [researchgate.net]
- 7. Pathways for N-Nitroso Compound Formation: Secondary Amines and Beyond | Semantic Scholar [semanticscholar.org]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cdn.who.int [cdn.who.int]
- 13. canada.ca [canada.ca]
- 14. Quantification of nitrosamines in foods - Analytice [analytice.com]
- 15. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
N-Nitrosodibutylamine-d18 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on N-Nitrosodibutylamine-d18 (NDBA-d18), a deuterated analog of the known carcinogenic compound N-Nitrosodibutylamine (NDBA). This document is intended for use by professionals in research, analytical chemistry, and drug development who utilize stable isotope-labeled compounds as internal standards or tracers in their studies.
Chemical and Physical Properties
This compound is the deuterium-labeled form of N-Nitrosodibutylamine.[1] It is primarily used as an internal standard for the quantitative analysis of NDBA in various matrices by techniques such as NMR, GC-MS, or LC-MS.[2] The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, allowing for accurate quantification without interfering with the analysis of the non-labeled analyte.
| Property | Value |
| CAS Number | 1219798-82-9 |
| Molecular Formula | C₈D₁₈N₂O |
| Molecular Weight | 176.35 g/mol |
| Synonyms | Dibutylnitrosamine-d18; NDBA-d18; N-Butyl-N-nitroso-1-butanamine-d18; N,N-bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)nitrous amide[1][] |
| Appearance | Colorless to Yellow Oil[1][] |
| Purity | Typically >95% (GC)[5] |
| Solubility | Soluble in Chloroform and Methanol[1][] |
| Storage Conditions | Store at -20°C in an amber vial under an inert atmosphere[1][] |
| Stability | Light sensitive[1] |
| Unlabeled CAS Number | 924-16-3[5] |
Metabolic Pathways of N-Nitrosodibutylamine
To understand the biological relevance and the research applications of NDBA-d18, it is crucial to be familiar with the metabolic pathways of its non-deuterated counterpart, NDBA. The carcinogenicity of NDBA is dependent on its metabolic activation by cytochrome P450 (CYP450) enzymes.[6] The primary metabolic routes involve hydroxylation at different positions of the butyl chains.[7]
The metabolic activation of NDBA can proceed through several hydroxylation pathways: α-, β-, γ-, and δ-hydroxylation.[7] The α-hydroxylation pathway is considered to be of primary importance for the carcinogenic activity of NDBA.[7] This pathway leads to the formation of reactive electrophilic intermediates that can form DNA adducts, potentially leading to mutations and the initiation of carcinogenesis.[6] In the context of intestinal first-pass metabolism, ω-hydroxylation is a predominant pathway.[8][9]
Below is a diagram illustrating the principal metabolic activation pathway of N-Nitrosodibutylamine.
Experimental Protocols
This compound is frequently used as an internal standard in analytical methods for the detection and quantification of nitrosamine (B1359907) impurities in pharmaceutical products. The following is a representative experimental protocol based on the United States Pharmacopeia (USP) General Chapter <1469> for the analysis of nitrosamines by LC-MS.[10]
Objective: To quantify N-Nitrosodibutylamine (NDBA) in a drug substance using NDBA-d18 as an internal standard by LC-MS/MS.
Materials and Reagents:
-
N-Nitrosodibutylamine (NDBA) reference standard
-
This compound (NDBA-d18) internal standard
-
Formic acid
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Drug substance for analysis
-
0.45 µm PTFE syringe filters
Instrumentation:
-
Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS)
Procedure:
-
Preparation of Internal Standard Solution (ISS):
-
Prepare a stock solution of NDBA-d18 at a concentration of 1 µg/mL in water.[10]
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of NDBA.
-
Create a series of calibration standards by spiking appropriate amounts of the NDBA stock solution and a fixed amount of the ISS into a suitable diluent (e.g., 1% formic acid in water).
-
-
Sample Preparation:
-
Accurately weigh 80 mg of the drug substance into a 2 mL centrifuge tube.
-
Add 1188 µL of diluent (1% formic acid in water) and 12 µL of the Internal Standard Solution.
-
Vortex the mixture at 2500 rpm for 20 minutes.
-
Centrifuge at approximately 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial.[10]
-
-
LC-MS/MS Analysis:
-
Inject the prepared standard and sample solutions into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution program.
-
Monitor the specific mass transitions for both NDBA and NDBA-d18 in Multiple Reaction Monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of NDBA to the peak area of NDBA-d18 against the concentration of NDBA.
-
Determine the concentration of NDBA in the sample by interpolating its peak area ratio from the calibration curve.
-
The workflow for this analytical procedure is depicted in the diagram below.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of its unlabeled counterpart, a compound of significant toxicological concern. This guide has provided essential data on its properties, an overview of the relevant metabolic pathways of NDBA, and a detailed experimental protocol for its application as an internal standard in LC-MS analysis. For researchers and professionals in the pharmaceutical industry, the use of NDBA-d18 is critical for ensuring the safety and quality of drug products through the precise monitoring of nitrosamine impurities.
References
- 1. Naarini Molbio Pharma [naarini.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. hpc-standards.com [hpc-standards.com]
- 5. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Intestinal first-pass metabolism of nitrosamines. 2. Metabolism of N-nitrosodibutylamine in isolated perfused rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Commercial suppliers and availability of N-Nitrosodibutylamine-d18
An In-depth Resource for Scientists and Drug Development Professionals on the Commercial Availability, Analysis, and Application of N-Nitrosodibutylamine-d18.
This technical guide provides a comprehensive overview of this compound (NDBA-d18), a critical analytical standard for the detection and quantification of the carcinogenic nitrosamine (B1359907) impurity, N-Nitrosodibutylamine (NDBA). This document serves as a vital resource for researchers, scientists, and professionals in the pharmaceutical industry involved in quality control, analytical development, and regulatory compliance.
Commercial Availability and Suppliers
This compound is available from a range of specialized chemical suppliers. These companies offer the compound in various quantities and purities, often accompanied by a Certificate of Analysis (CoA) detailing its specific characteristics. The isotopic purity of NDBA-d18 is a critical parameter for its use as an internal standard in isotope dilution mass spectrometry.
Below is a summary of prominent commercial suppliers and the typical product specifications for this compound.
| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Available Quantities |
| LGC Standards | TRC-N525537 | >95% (GC) | Not specified | 2.5 mg, 5 mg, 10 mg |
| MedchemExpress | HY-131113S | 99.53% | Not specified | 1 mg, 5 mg |
| Cambridge Isotope Laboratories, Inc. | DLM-11196 | 98% | 98% | 1 mg/mL in Methylene chloride-d2 (1.2 mL) |
| Simson Pharma Limited | V020048 | Not specified | Not specified | Inquire for details |
| Clearsynth | CS-T-83361 | ≥ 95% (HPLC) | Not specified | 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |
| USP | 1A05420 | Solution (1 mg/mL) | Not specified | 1 mL |
| Veeprho | Not specified | Not specified | Not specified | Inquire for details |
| Naarini Molbio Pharma | NIT-004 | Not specified | Not specified | Inquire for details |
| Pharmaffiliates | PA PST 010710 | Not specified | Not specified | Inquire for details |
| Clinivex | Not specified | Not specified | Not specified | Inquire for details |
| Biosynth | FN177119 | Not specified | Not specified | Inquire for details |
| CymitQuimica | Not specified | Not specified | 5mg, 10mg, 2500µg | |
| Genprice | Not specified | Not specified | Inquire for details | |
| Santa Cruz Biotechnology | Not specified | Not specified | Inquire for details | |
| Novachem | Not specified | Not specified | Inquire for details |
Experimental Protocols: Quantification of N-Nitrosodibutylamine using Isotope Dilution Mass Spectrometry
The primary application of this compound is as an internal standard for the accurate quantification of NDBA in various matrices, including pharmaceutical drug substances, drug products, and environmental samples.[1] Isotope dilution analysis is a highly precise and accurate technique that corrects for sample matrix effects and variations in sample preparation and instrument response.[2][3][4]
General Workflow for NDBA Analysis
The following diagram illustrates a typical workflow for the analysis of NDBA using NDBA-d18 as an internal standard.
Detailed Methodologies
The following are generalized methodologies based on established analytical procedures for nitrosamine analysis. Specific parameters should be optimized and validated for the particular matrix and instrumentation being used.
1. Sample Preparation (for a Solid Dosage Form)
-
Sample Weighing: Accurately weigh a representative amount of the homogenized drug product powder.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample. The concentration of the internal standard should be in the mid-range of the expected NDBA concentration in the sample.
-
Extraction:
-
Add a suitable extraction solvent (e.g., dichloromethane, methanol).
-
Vortex or sonicate the sample to ensure complete extraction of NDBA and NDBA-d18.
-
Centrifuge the sample to pelletize any undissolved excipients.
-
-
Clean-up (if necessary):
-
Concentration and Reconstitution:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).
-
2. Instrumental Analysis: LC-MS/MS Method
-
Liquid Chromatograph (LC):
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a modifier like formic acid.
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
NDBA (Analyte): Monitor a specific precursor-to-product ion transition (e.g., m/z 159.1 -> 116.1).
-
NDBA-d18 (Internal Standard): Monitor the corresponding transition for the deuterated standard (e.g., m/z 177.2 -> 128.2).
-
-
3. Instrumental Analysis: GC-MS/MS Method
-
Gas Chromatograph (GC):
-
Column: A capillary column with a non-polar or mid-polar stationary phase is suitable.
-
Injector: Splitless or PTV (Programmed Temperature Vaporization) injection.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometer (MS):
-
Ionization Source: Electron Ionization (EI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for NDBA and NDBA-d18 are monitored.
-
Logical Relationships in Isotope Dilution Analysis
The fundamental principle of isotope dilution analysis is the addition of a known amount of an isotopically labeled standard to a sample, which then serves as a reference for the quantification of the unlabeled analyte. The following diagram illustrates the logical relationship between the analyte and the internal standard throughout the analytical process.
This guide provides a foundational understanding of the commercial landscape and analytical application of this compound. For specific applications, it is imperative to consult relevant regulatory guidelines and perform comprehensive method validation.
References
Methodological & Application
Quantitative Analysis of N-Nitrosodibutylamine (NDBA) Using N-Nitrosodibutylamine-d18 as an Internal Standard
Application Note and Protocol
Introduction
N-Nitrosodibutylamine (NDBA) is a member of the nitrosamine (B1359907) class of compounds, which are classified as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a significant concern for both drug manufacturers and regulatory authorities.[1] Agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to control and limit the presence of these impurities in drug substances and products.[1][2]
Accurate and sensitive analytical methods are crucial for the detection and quantification of NDBA at trace levels.[3] The use of a stable isotope-labeled internal standard, such as N-Nitrosodibutylamine-d18 (NDBA-d18), is a widely accepted and robust approach for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] The co-elution of the deuterated internal standard with the target analyte compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[4] This document provides a detailed protocol for the quantitative analysis of NDBA in a pharmaceutical matrix using NDBA-d18 as an internal standard.
Experimental Protocol
This protocol is a composite based on established methods for nitrosamine analysis in pharmaceuticals.[5][6]
Materials and Reagents
-
N-Nitrosodibutylamine (NDBA) reference standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance/product for analysis
-
0.45 µm PTFE syringe filters
Preparation of Standard Solutions
Internal Standard Stock Solution (IS Stock):
-
Prepare a 1 µg/mL solution of NDBA-d18 in methanol.
NDBA Stock Solution:
-
Prepare a 1 µg/mL solution of NDBA in methanol.
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards by serially diluting the NDBA Stock Solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 0.5 ng/mL to 100 ng/mL.
-
Spike each calibration standard with the IS Stock solution to a final concentration of 10 ng/mL of NDBA-d18.
Sample Preparation
-
Accurately weigh 100 mg of the drug substance or ground tablet powder into a 15 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Add a specific volume of the IS Stock solution to achieve a final concentration of 10 ng/mL of NDBA-d18.
-
Vortex the mixture for 10 minutes to ensure complete dissolution/extraction of NDBA.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an LC-MS vial for analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters for the analysis of NDBA. Optimization may be required based on the specific instrumentation used.[5][6][9]
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water[5] |
| Mobile Phase B | 0.1% Formic acid in Methanol[5] |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode |
| MRM Transitions | NDBA: 159.1 > 114.1 (Quantifier), 159.1 > 57.1 (Qualifier)NDBA-d18: 177.2 > 126.2 (Quantifier)[9] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Quantitative Data Summary
The performance of the method should be evaluated through a validation process. The following table summarizes typical acceptance criteria and expected results for key validation parameters.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 0.5 ng/mL |
| Accuracy (Recovery) | 80-120% | 95-105% |
| Precision (%RSD) | ≤ 15% | < 10% |
Signaling Pathways and Experimental Workflow Visualization
While NDBA is a carcinogen, its specific signaling pathways are complex and beyond the scope of a standard analytical protocol. The focus of this application note is the experimental workflow for its quantification.
Caption: Experimental workflow for the quantitative analysis of NDBA using NDBA-d18 internal standard.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate means for the quantitative analysis of NDBA in pharmaceutical products. This approach is in line with regulatory expectations for the control of nitrosamine impurities and is essential for ensuring the safety and quality of drug products.[2][10] Method validation must be performed to demonstrate its suitability for its intended purpose.
References
- 1. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lcms.cz [lcms.cz]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]
- 8. store.usp.org [store.usp.org]
- 9. lcms.cz [lcms.cz]
- 10. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for the Analysis of N-Nitrosodibutylamine-d18 in Food and Beverage Safety Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of N-Nitrosodibutylamine (NDBA) in various food and beverage matrices, utilizing N-Nitrosodibutylamine-d18 (NDBA-d18) as an internal standard for accurate and reliable results. N-nitrosamines are a class of genotoxic impurities that are of significant concern due to their carcinogenic potential.[1] Regulatory bodies worldwide are increasingly scrutinizing their presence in consumer products.[2] The use of a deuterated internal standard like NDBA-d18 is a critical component of robust analytical methods, allowing for the correction of matrix effects and variations during sample preparation and analysis.[3]
Introduction to N-Nitrosodibutylamine (NDBA) and the Role of NDBA-d18
N-Nitrosodibutylamine (NDBA) is a member of the nitrosamine (B1359907) family of compounds, which can form in foods and beverages as a result of the reaction between secondary amines and nitrosating agents (such as nitrites) during processing and storage.[1] Due to its potential carcinogenicity, monitoring the levels of NDBA in the food supply is crucial for consumer safety.
This compound (NDBA-d18) is a stable, isotopically labeled version of NDBA where 18 hydrogen atoms have been replaced with deuterium. This deuterated analog is an ideal internal standard for isotope dilution mass spectrometry methods. Since NDBA-d18 is chemically identical to NDBA, it co-elutes chromatographically and experiences similar ionization and fragmentation patterns in the mass spectrometer. Its different mass, however, allows it to be distinguished from the non-labeled NDBA, enabling precise quantification by correcting for any analyte loss during sample preparation and analysis.
Logical Relationship: The Isotope Dilution Principle
Caption: Isotope dilution workflow for NDBA analysis.
Analytical Methodologies
The two primary analytical techniques for the sensitive and selective determination of NDBA in food and beverage samples are Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
GC-MS/MS is a highly sensitive and selective technique for the analysis of volatile nitrosamines like NDBA.
Experimental Workflow: GC-MS/MS Analysis
Caption: General workflow for GC-MS/MS analysis of NDBA.
Protocol: Analysis of NDBA in Cured Meat Products by GC-MS/MS
This protocol is a synthesized procedure based on established methods for nitrosamine analysis in meat.[4][5]
1. Sample Preparation and Extraction
-
Homogenize 10 g of the cured meat sample.
-
Spike the homogenized sample with a known amount of NDBA-d18 internal standard solution.
-
Add 50 mL of 1 M NaOH in methanol (B129727) and mix thoroughly.[4]
-
Perform liquid-liquid extraction by adding 50 mL of dichloromethane (B109758) and shaking vigorously for 5 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Collect the lower dichloromethane layer.
-
Repeat the extraction of the aqueous layer with another 50 mL of dichloromethane.
-
Combine the dichloromethane extracts.
2. Cleanup
-
Pass the combined extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.[4]
-
Elute the nitrosamines from the SPE cartridge with an appropriate solvent mixture (e.g., dichloromethane/acetone).
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-1701 capillary column (or equivalent)[4]
-
Injector Temperature: 220 °C
-
Oven Program: Start at 40 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then ramp to 240 °C at 20 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Chemical Ionization (CI) with ammonia (B1221849) as the reagent gas is recommended for high sensitivity.[4]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
NDBA: Precursor Ion (m/z) -> Product Ion (m/z)
-
NDBA-d18: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
4. Quantification
-
Generate a calibration curve using standard solutions of NDBA at various concentrations, each containing the same fixed amount of NDBA-d18.
-
Calculate the concentration of NDBA in the sample by comparing the peak area ratio of NDBA to NDBA-d18 against the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a versatile technique suitable for a broad range of nitrosamines, including those that are less volatile.
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of NDBA.
Protocol: Analysis of NDBA in Beer by LC-MS/MS
This protocol is a synthesized procedure based on established methods for nitrosamine analysis.[6][7]
1. Sample Preparation and Extraction
-
Degas 20 mL of the beer sample by sonication.
-
Spike the degassed sample with a known amount of NDBA-d18 internal standard solution.[7]
-
Perform a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction.
-
Add 20 mL of acetonitrile (B52724) to the sample and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., magnesium sulfate (B86663) and sodium chloride) and shake for another minute.
-
Centrifuge at 5000 rpm for 10 minutes.
2. Cleanup
-
Take an aliquot of the upper acetonitrile layer and perform dispersive solid-phase extraction (d-SPE) using a suitable sorbent (e.g., PSA and C18) to remove interfering compounds.
-
Vortex and centrifuge.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
3. LC-MS/MS Instrumental Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in methanol.[3]
-
Gradient Elution: A suitable gradient to achieve separation of NDBA from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.[3]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
NDBA: Precursor Ion (m/z) -> Product Ion (m/z)
-
NDBA-d18: Precursor Ion (m/z) -> Product Ion (m/z)
-
-
4. Quantification
-
Follow the same quantification procedure as described for the GC-MS/MS method.
Quantitative Data Summary
The following tables summarize typical method performance data for the analysis of NDBA in food matrices. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance for NDBA Analysis by GC-MS/MS in Cured Meat
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.10 µg/kg | [4] |
| Limit of Quantification (LOQ) | 0.10 - 0.30 µg/kg | [4] |
| Recovery | 70 - 120% | [4] |
| Precision (RSD) | < 15% | [4] |
Table 2: Method Performance for NDBA Analysis by LC-MS/MS in Beverages
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.02 µg/kg | [9] |
| Limit of Quantification (LOQ) | 0.05 µg/kg | [9] |
| Recovery | 80 - 120% | [9] |
| Precision (RSD) | < 20% | [9] |
Regulatory Context
Regulatory limits for nitrosamines in food and beverages are not globally harmonized and can vary by region and food category. It is essential for researchers and manufacturers to consult the specific regulations of their target markets. For example, some jurisdictions have established maximum permissible limits for certain nitrosamines in specific products like cured meats.[10] It is also important to note that for many nitrosamines, a principle of "as low as reasonably achievable" (ALARA) is applied due to their carcinogenic potential.[11]
Conclusion
The use of this compound as an internal standard in conjunction with sensitive analytical techniques like GC-MS/MS and LC-MS/MS provides a robust and reliable framework for the safety testing of food and beverage products. The detailed protocols and performance data presented in these application notes serve as a valuable resource for laboratories involved in the monitoring of NDBA, contributing to the overall safety of the food supply. Method validation in the specific food matrix of interest is crucial to ensure accurate and defensible results.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qascf.com [qascf.com]
- 11. Analysis of nitrosamines in food - Eurofins Scientific [eurofins.de]
Application Note: Environmental Monitoring of Nitrosamines using Isotope Dilution Mass Spectrometry
Introduction
N-nitrosamines are a class of potent carcinogens that can be found in various environmental matrices, including water, soil, and air. Their presence is a significant concern for public health, necessitating sensitive and reliable monitoring methods. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of nitrosamines at trace levels. This technique utilizes isotopically labeled internal standards for each target analyte, which allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the determination of a suite of common N-nitrosamines in diverse environmental samples. The methodologies described herein are intended for researchers, scientists, and professionals involved in environmental monitoring and drug development who require robust and accurate analytical procedures.
Quantitative Data Summary
The following table summarizes the typical performance data for the analysis of N-nitrosamines in water, soil, and air using the protocols described in this application note. These values are representative and may vary depending on the specific instrumentation, sample matrix, and laboratory conditions.
| Analyte | Matrix | Method Detection Limit (MDL) (ng/L or ng/kg or ng/m³) | Limit of Quantitation (LOQ) (ng/L or ng/kg or ng/m³) | Recovery (%) | Reference(s) |
| N-Nitrosodimethylamine (NDMA) | Water | 0.4 - 0.5 | 1.0 - 2.0 | 85 - 110 | [1] |
| N-Nitrosodiethylamine (NDEA) | Water | 0.85 | 2.5 | 90 - 115 | [1] |
| N-Nitrosodipropylamine (NDPA) | Water | 0.90 | 3.0 | 88 - 112 | [1] |
| N-Nitrosodibutylamine (NDBA) | Water | 1.60 | 5.0 | 82 - 108 | [1] |
| N-Nitrosopyrrolidine (NPYR) | Water | 1.10 | 3.5 | 87 - 113 | [1] |
| N-Nitrosopiperidine (NPIP) | Water | 0.85 | 2.8 | 89 - 114 | [1] |
| N-Nitrosomorpholine (NMOR) | Water | 0.70 | 2.2 | 91 - 116 | [1] |
| N-Nitrosodimethylamine (NDMA) | Soil | 0.5 - 1.0 (estimated) | 1.5 - 3.0 (estimated) | 75 - 105 (estimated) | |
| N-Nitrosodiethylamine (NDEA) | Soil | 0.8 - 1.5 (estimated) | 2.5 - 5.0 (estimated) | 78 - 108 (estimated) | |
| N-Nitrosodimethylamine (NDMA) | Air | 0.01 µg/m³ | 0.03 µg/m³ | 96 - 102 | [2] |
| N-Nitrosodiethylamine (NDEA) | Air | 0.01 µg/m³ | 0.03 µg/m³ | 95 - 105 | [2] |
Experimental Protocols
Detailed methodologies for the analysis of nitrosamines in water, soil, and air are provided below.
Protocol 1: Analysis of Nitrosamines in Water Samples
This protocol is adapted from established methods for drinking and wastewater analysis.
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Dechlorinate samples containing residual chlorine by adding ascorbic acid (approximately 100 mg/L).
-
Adjust the sample pH to >10 with sodium hydroxide (B78521) to inhibit microbial degradation.
-
Store samples at 4°C and analyze within 14 days.
2. Sample Preparation (Solid Phase Extraction - SPE):
-
Spike a 500 mL water sample with a mixture of isotopically labeled internal standards (e.g., NDMA-d6, NDEA-d10, etc.).
-
Condition a coconut charcoal or other suitable SPE cartridge (e.g., 6 mL, 500 mg) with dichloromethane (B109758) (5 mL), followed by methanol (B129727) (5 mL), and finally with deionized water (10 mL).
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.
-
After loading, wash the cartridge with deionized water (10 mL) to remove interfering substances.
-
Dry the cartridge under a gentle stream of nitrogen for 20 minutes.
-
Elute the nitrosamines from the cartridge with dichloromethane (10 mL).
-
Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen at 35°C.
-
Add a known amount of a recovery standard (e.g., N-Nitrosodipropylamine-d14) and bring the final volume to 1 mL with methanol.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for each analyte and its corresponding internal standard for confirmation and quantification.
-
Protocol 2: Analysis of Nitrosamines in Soil Samples (QuEChERS-based Method)
This protocol is a proposed method adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, widely used for the extraction of various contaminants from complex matrices.
1. Sample Collection and Storage:
-
Collect soil samples from the desired depth using a clean stainless-steel auger or trowel.
-
Place the samples in amber glass jars and store them at 4°C.
-
Homogenize the sample by sieving through a 2 mm sieve before analysis.
2. Sample Preparation (QuEChERS Extraction):
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with the isotopically labeled internal standard mixture.
-
Add 10 mL of acetonitrile (B52724) and 5 mL of water.
-
Vortex the tube vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing dispersive SPE (d-SPE) cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex for 30 seconds and then centrifuge at 10000 rpm for 2 minutes.
-
Transfer the supernatant to a clean vial, add the recovery standard, and evaporate to a final volume of 1 mL.
3. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
Protocol 3: Analysis of Nitrosamines in Air Samples
This protocol is based on established methods for air sampling and analysis of volatile nitrosamines.
1. Sample Collection:
-
Use a calibrated air sampling pump to draw a known volume of air (e.g., 60 to 240 L) through a ThermoSorb/N air sampler cartridge at a flow rate of 1-2 L/min.
-
After sampling, cap the cartridges and store them at <4°C until analysis.
2. Sample Preparation:
-
Spike the ThermoSorb/N cartridge with the isotopically labeled internal standard mixture.
-
Desorb the nitrosamines from the cartridge by passing 5 mL of a dichloromethane:methanol (75:25 v/v) solution through the cartridge.
-
Collect the eluate and concentrate it to 0.5 mL under a gentle stream of nitrogen.
-
Add the recovery standard and bring the final volume to 1 mL with methanol.
3. LC-MS/MS Analysis:
-
Follow the same LC-MS/MS conditions as described in Protocol 1.
Experimental Workflow
The following diagram illustrates the general workflow for the environmental monitoring of nitrosamines in water, soil, and air matrices using isotope dilution mass spectrometry.
Caption: Experimental workflow for nitrosamine (B1359907) analysis.
Conclusion
The methods outlined in this application note provide a robust framework for the sensitive and accurate quantification of N-nitrosamines in diverse environmental matrices. The use of isotope dilution LC-MS/MS is critical for overcoming the challenges associated with trace-level analysis in complex samples. By following these detailed protocols, researchers and scientists can obtain reliable data to assess environmental contamination and ensure public safety. It is recommended that each laboratory validates these methods for their specific instrumentation and sample types to ensure optimal performance.
References
Application of N-Nitrosodibutylamine-d18 in Pharmaceutical Impurity Profiling
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for these impurities, necessitating the development of highly sensitive and accurate analytical methods for their detection and quantification.[2][3] N-Nitrosodibutylamine (NDBA) is one of the several nitrosamines that require monitoring.[1][2][3]
Accurate quantification of such trace-level impurities is analytically challenging. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[4][5][6] N-Nitrosodibutylamine-d18 (NDBA-d18), a deuterated analog of NDBA, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the target analyte, ensuring it behaves similarly throughout the analytical process, but it is distinguishable by its higher mass.[7] This application note provides a detailed protocol for the quantification of NDBA in pharmaceutical drug substances and products using NDBA-d18 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
2. Principle of Isotope Dilution Mass Spectrometry
The core of this application is the isotope dilution technique. A known quantity of NDBA-d18 is added to the sample at the beginning of the preparation process.[5] Both the native NDBA (analyte) and the labeled NDBA-d18 (internal standard) are extracted and analyzed together. Any loss of the analyte during sample processing is mirrored by a proportional loss of the internal standard.[5] The mass spectrometer detects both compounds separately based on their mass-to-charge ratios (m/z). Quantification is achieved by calculating the ratio of the analyte's peak area to the internal standard's peak area and plotting this ratio against the analyte's concentration in a series of calibration standards.[4] This method significantly improves the accuracy and precision of trace-level quantification.[5]
3. Experimental Protocols
This section details the methodology for the quantitative analysis of NDBA using NDBA-d18 as an internal standard.
3.1. Materials and Reagents
-
N-Nitrosodibutylamine (NDBA) certified reference standard
-
This compound (NDBA-d18) certified reference standard
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance or product for testing
-
Volumetric flasks, pipettes, and autosampler vials
-
0.22 µm Syringe filters (PVDF or PTFE)
3.2. Instrumentation
-
A UHPLC or HPLC system
-
A tandem quadrupole mass spectrometer equipped with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source. APCI is often preferred for its sensitivity towards less polar, small-molecule nitrosamines.[1][8][9]
3.3. Preparation of Solutions
-
NDBA Stock Solution (100 µg/mL): Accurately weigh 10 mg of NDBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
NDBA-d18 Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of NDBA-d18 into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
NDBA Intermediate Solution (1 µg/mL): Dilute 1 mL of the NDBA stock solution to 100 mL with 50:50 methanol/water.
-
NDBA-d18 IS Working Solution (100 ng/mL): Dilute 100 µL of the NDBA-d18 stock solution to 100 mL with 50:50 methanol/water.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking the NDBA Intermediate Solution into the IS Working Solution to achieve final NDBA concentrations ranging from 0.5 ng/mL to 50 ng/mL. Each calibration standard will contain a constant concentration of NDBA-d18 (e.g., 10 ng/mL after final dilution).
3.4. Sample Preparation Protocol
-
Accurately weigh approximately 100 mg of the powdered drug product or drug substance into a centrifuge tube.
-
Add a precise volume of the NDBA-d18 IS Working Solution (e.g., 1.0 mL).
-
Add an extraction solvent, such as methanol or a methanol/water mixture (e.g., 9.0 mL), to bring the final volume to 10.0 mL.
-
Vortex the sample for 5-10 minutes to ensure complete dissolution and extraction.[3]
-
Centrifuge the sample at 4500 rpm for 15 minutes to pelletize any insoluble excipients.[10]
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[10]
4. Data Presentation and Method Parameters
Quantitative data and method parameters should be clearly structured for easy interpretation and comparison.
4.1. LC-MS/MS Method Parameters
The following tables summarize the recommended starting parameters for the LC-MS/MS analysis. These may require optimization for specific drug matrices.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm)[10] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][8] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[4][8] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[8][10] |
| Injection Volume | 5 - 10 µL |
| Gradient Elution | Start at 5-10% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Source | APCI (or ESI), Positive Ion Mode[1][8] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 350 °C[11] |
| Scan Type | Multiple Reaction Monitoring (MRM)[12] |
| MRM Transition (NDBA) | Quantifier: 159.1 > 102.1, Qualifier: 159.1 > 57.1 |
| MRM Transition (NDBA-d18) | Quantifier: 177.2 > 111.2 |
| Collision Energy | Optimized for specific instrument (typically 10-25 eV) |
4.2. Example Method Validation Data
The analytical method must be validated according to ICH Q2(R1) guidelines.[13] The table below presents typical acceptance criteria and example performance data for the quantification of NDBA.
Table 3: Summary of Method Validation Parameters and Typical Results
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99[14] | 0.9992 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.45 ng/mL |
| Accuracy (% Recovery) | 80 - 120%[8] | 95.5 - 104.2% |
| Precision (% RSD) | ≤ 15%[14] | < 5.0% |
5. Visualizations: Workflows and Logic
Diagrams are essential for visualizing the experimental and logical processes.
Caption: Experimental workflow for NDBA quantification.
Caption: Logic of quantification using an internal standard.
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of NDBA impurity in pharmaceutical materials. The protocol detailed in this note, based on the principle of isotope dilution LC-MS/MS, is suitable for routine quality control and meets the stringent requirements set by global regulatory agencies. Proper method validation is crucial to ensure data integrity and product safety.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
- 10. fda.gov [fda.gov]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
- 13. A New Analytical LC-MS/MS Method for Determination of Eight Standard Nitrosamines (NDMA, NMBA, NDEA, NEIPA, NDIPA, NMPA, NDPA, NDBA) in a Commercial Small Molecule Drug Product Capsules and its Active Pharmaeceutical Ingredient for Treatment of Fabry: A Rare Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Standard Operating Procedure for the Preparation of N-Nitrosodibutylamine-d18 Stock Solution
Purpose
This document provides a detailed standard operating procedure (SOP) for the safe and accurate preparation of a stock solution of N-Nitrosodibutylamine-d18. This procedure is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting.
Scope
This SOP applies to the preparation of this compound stock solutions from a neat (liquid) or solid form. The procedures outlined cover material handling, safety precautions, solution preparation, and storage.
Responsibilities
It is the responsibility of the user to read, understand, and adhere to this SOP. The user must also comply with all applicable institutional and national safety regulations regarding the handling of hazardous chemicals. Any deviations from this procedure must be documented and approved by the laboratory supervisor.
Materials and Equipment
Chemicals
-
High-purity solvent (e.g., Methanol, Dimethyl Sulfoxide (DMSO), Dichloromethane). The choice of solvent will depend on the specific analytical requirements.[1][2][4][5]
Equipment
-
Analytical balance (readable to at least 0.1 mg)
-
Calibrated volumetric flasks (Class A)
-
Calibrated pipettes (Class A) or calibrated positive displacement micropipettes
-
Fume hood or other certified containment device[6]
-
Personal Protective Equipment (PPE):
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)[2]
-
Amber glass vials for storage[8]
Safety Precautions
This compound is suspected of causing cancer and is harmful if swallowed. [1][9] Handle this compound with extreme care in a designated area.
-
All handling of the neat material and concentrated solutions, including weighing and dissolution, must be performed within a certified fume hood to avoid inhalation of vapors.[6]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[7]
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.[1][7][8][9]
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous waste according to institutional and national regulations.[6][11]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₈D₁₈N₂O | [1][2][3] |
| Molecular Weight | 176.35 g/mol | [2][4][12] |
| Appearance | Pale yellow oily liquid | [1][8][13] |
| CAS Number | 1219798-82-9 | [1][2][3] |
Table 2: Storage Conditions
| Form | Storage Temperature | Reference |
| Neat/Pure | -20°C for long-term (3 years) | [2] |
| 2-8°C or 4°C for shorter-term (2 years) | [2][3][4] | |
| In Solvent | -80°C (6 months) or -20°C (1 month) | [2] |
Experimental Protocol: Stock Solution Preparation
This protocol describes the preparation of a 1 mg/mL stock solution of this compound. The concentration can be adjusted as needed by modifying the amount of solute and solvent.
Preparation of the Work Area
-
Ensure the fume hood is clean and operational.
-
Gather all necessary materials and equipment.
-
Label the volumetric flask and storage vials with the compound name, concentration, solvent, preparation date, and your initials.
Weighing the this compound
-
Place a clean, dry weighing vessel (e.g., a small glass vial) on the analytical balance and tare it.
-
Carefully transfer the desired amount of this compound into the weighing vessel. For a 10 mL stock solution of 1 mg/mL, you will need 10 mg.
-
Record the exact weight of the compound.
Dissolution
-
Carefully transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Add a small amount of the chosen solvent (e.g., Methanol) to the weighing vessel to rinse any residual compound and transfer the rinse to the volumetric flask. Repeat this step two more times.
-
Add solvent to the volumetric flask until it is approximately half-full.
-
Swirl the flask gently or use a vortex mixer at a low setting to dissolve the compound completely. If necessary, sonicate the solution for a few minutes to aid dissolution.[2]
-
Once the compound is fully dissolved, allow the solution to return to room temperature if sonication was used.
-
Carefully add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
Calculation of the Exact Concentration
The exact concentration of the stock solution should be calculated based on the actual weight of the compound used.
Concentration (mg/mL) = (Weight of compound in mg) / (Volume of volumetric flask in mL)
Storage
-
Transfer the prepared stock solution to a pre-labeled amber glass vial.[8]
-
Store the vial at the appropriate temperature as indicated in Table 2. For solutions in methanol, storage at -20°C is recommended.[2]
Diagrams
Caption: Workflow for the preparation of this compound stock solution.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. fda.gov.tw [fda.gov.tw]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. nj.gov [nj.gov]
- 11. N-Nitroso-di-n-butylamine-d18 | 1219798-82-9 [chemicalbook.com]
- 12. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]
- 13. N-NITROSODIBUTYLAMINE | Occupational Safety and Health Administration [osha.gov]
Application Note: High-Sensitivity GC-MS/MS Method for the Quantification of N-Nitrosodibutylamine using its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive analytical method for the quantification of N-Nitrosodibutylamine (NDBA) in drug substances and products using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol incorporates N-Nitrosodibutylamine-d18 (NDBA-d18) as an internal standard to ensure accuracy and precision. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to meet the stringent regulatory requirements for the analysis of nitrosamine (B1359907) impurities.
Introduction
N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1] Regulatory agencies worldwide have established strict limits for the presence of these impurities in drug products. Consequently, highly sensitive and specific analytical methods are required for their accurate quantification at trace levels.[2] This document provides a detailed protocol for the analysis of N-Nitrosodibutylamine (NDBA), a common nitrosamine impurity, by GC-MS/MS, a technique well-suited for the analysis of volatile and semi-volatile compounds like NDBA.[1][2] The use of a stable isotope-labeled internal standard, this compound, is critical for correcting potential variations during sample preparation and injection.[3]
Quantitative Data Summary
The performance of the GC-MS/MS method for the analysis of N-Nitrosodibutylamine is summarized in the table below. The data presented are compiled from various sources and represent typical performance characteristics.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.05 - 3 ppb | [2][3] |
| Limit of Quantification (LOQ) | 1 - 15 ppb | [3][4] |
| Calibration Range | 0.2 - 200 ng/mL | [5] |
| Recovery | 70 - 130% | [3][4] |
| Repeatability (%RSD) | < 20% | [3] |
Experimental Protocols
Materials and Reagents
-
N-Nitrosodibutylamine (NDBA) reference standard
-
This compound (NDBA-d18) internal standard
-
Dichloromethane (B109758) (DCM), GC grade or equivalent
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
0.2 µm PTFE syringe filters
-
15 mL centrifuge tubes
-
Autosampler vials with inserts
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve NDBA and NDBA-d18 in methanol to prepare individual stock solutions.[3]
-
Intermediate Standard Solution: Prepare a mixed working standard solution of NDBA by diluting the stock solution with dichloromethane.[2]
-
Internal Standard Working Solution: Dilute the NDBA-d18 stock solution with dichloromethane to a suitable concentration (e.g., 3 ng/mL).[3]
-
Calibration Standards: Prepare a series of calibration standards by spiking the internal standard working solution with the NDBA intermediate standard solution to achieve a concentration range of approximately 0.01 to 6.0 ng/mL.[3]
Sample Preparation
The choice of sample preparation procedure depends on the sample matrix.
Method 1: For Samples Soluble in Organic Solvents [3]
-
Weigh 500 to 1000 mg of the drug substance or product into a 15 mL centrifuge tube.
-
Add 5.0 mL of dichloromethane.
-
Vortex to dissolve.
-
Filter the solution through a 0.2 µm PTFE syringe filter into an autosampler vial.
Method 2: For Water-Soluble Samples (Liquid-Liquid Extraction) [3][4]
-
Weigh 200 to 1000 mg of the sample into a 15 mL centrifuge tube.[3]
-
Add 8.0 mL of 1 M NaOH solution and vortex for at least 5 minutes.[3][4]
-
Add 2.0 mL of dichloromethane and vortex for at least 5 minutes.[4]
-
Centrifuge the suspension at approximately 10,000 g for 5 minutes.[4][6]
-
Carefully transfer the lower organic layer (dichloromethane) into an autosampler vial using a Pasteur pipette.
GC-MS/MS Analysis
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent[6]
-
Mass Spectrometer: Triple Quadrupole GC/MS/MS (e.g., Agilent 7010B, Shimadzu GCMS-TQ8050 NX)[3][5]
-
Column: SH-I-624Sil MS (30 m × 0.25 mm I.D., 1.4 µm film thickness) or equivalent[5][6]
GC Conditions:
| Parameter | Value |
| Injection Volume | 1 - 2 µL[5][6] |
| Injection Mode | Splitless[5][6] |
| Inlet Temperature | 250 °C[5][6] |
| Carrier Gas | Helium[6] |
| Oven Program | 50 °C (hold 1 min), ramp at 20 °C/min to 250 °C (hold 3 min)[5][6] |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI)[6] |
| Ion Source Temperature | 230 °C[5][6] |
| Transfer Line Temperature | 250 °C[5][6] |
| Measurement Mode | Multiple Reaction Monitoring (MRM)[4] |
| NDBA Transitions | Precursor Ion (m/z): 158, Product Ions (m/z): 99, 141 [5] |
| NDBA-d18 Transitions | To be determined empirically, typically involves a mass shift of +18 amu for the precursor and corresponding fragments. |
Visualizations
Caption: Experimental workflow for NDBA analysis.
Caption: Logical relationship of the analytical method components.
References
Application Notes and Protocols for N-Nitrosodibutylamine (NDBA) Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of N-Nitrosodibutylamine (NDBA) for analysis. The following sections offer a comprehensive overview of various extraction techniques, quantitative performance data, and step-by-step experimental procedures.
Introduction
N-Nitrosodibutylamine (NDBA) is a semi-volatile nitrosamine (B1359907) that is a potential human carcinogen.[1] Its presence in pharmaceuticals, food products, and environmental samples is a significant safety concern, necessitating sensitive and reliable analytical methods for its detection and quantification.[1][2] Effective sample preparation is a critical step in the analytical workflow to isolate NDBA from complex matrices, concentrate the analyte, and remove interfering substances prior to instrumental analysis, which often involves gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[1][3][4] This document outlines several common and effective sample preparation techniques for NDBA analysis.
Sample Preparation Techniques
Several techniques are employed for the extraction and cleanup of NDBA from various sample matrices. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include:
-
Solid-Phase Extraction (SPE): A widely used technique that utilizes a solid sorbent to selectively adsorb the analyte from a liquid sample.[5][6]
-
Liquid-Liquid Extraction (LLE): A classic extraction method based on the differential solubility of the analyte in two immiscible liquid phases.[7][8]
-
Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract and concentrate analytes from a sample.[9][10]
-
Dynamic Headspace (DHS) Extraction: A technique where volatile and semi-volatile compounds are purged from a sample using an inert gas and trapped on a sorbent.[11]
The following sections provide detailed protocols and performance data for these techniques.
Quantitative Data Summary
The performance of different sample preparation techniques can be evaluated based on parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ). The table below summarizes these parameters for NDBA and other nitrosamines using various methods.
| Sample Matrix | Preparation Technique | Analytical Method | Analyte | Recovery (%) | LOD | LOQ | Reference |
| Hams | SPME | GC-TEA | NDBA | 41 - 112 | 1 - 3 µg/kg | - | [9] |
| Rubber Products | SPE (C18) | GC-TEA | NDBA | - | ppb range | - | [5] |
| Water | Automated SPE (Coconut Charcoal) | GC-MS/MS | NDBA | - | - | - | [6] |
| Processed Meats | LLE (Dichloromethane) | GC-CI/MS | NDBA | 70 - 114 | 0.15 - 0.37 µg/kg | 0.50 - 1.24 µg/kg | [8][12] |
| Sartan APIs and Final Products | Sonication & Filtration | LC-MS/MS | 12 Nitrosamines | 80 - 120 | 20 ng/g | 50 ng/g | [13] |
| Drug Substance | Automated LLE | GC-MS/MS | NDMA | 112 (±4) | - | - | [14] |
| Drug Products | Headspace | GC-MS/MS | NDMA | 106 (±8) | 0.01 ppm | 0.05 ppm | [14] |
Note: The data presented is a summary from various sources and may have been obtained under different experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common NDBA sample preparation techniques.
Protocol 1: Solid-Phase Extraction (SPE) for NDBA in Water Samples
This protocol is adapted from a method for the analysis of nitrosamines in water matrices.[6]
Materials:
-
Automated SPE workstation (e.g., AutoTrace®)
-
C18 SPE cartridges
-
Dichloromethane (DCM)
-
Methanol
-
Reagent water
-
Nitrogen gas
-
Sample containers
Procedure:
-
Sample Preparation: Collect 1000 mL of the water sample. If required, spike with an appropriate internal standard.
-
Cartridge Conditioning:
-
Condition the C18 SPE cartridge sequentially with 5 mL of DCM, 5 mL of methanol, and 10 mL of reagent water.
-
-
Sample Loading:
-
Load the sample onto the conditioned cartridge at a flow rate of 15 mL/min.
-
-
Cartridge Rinsing:
-
Rinse the cartridge with 5 mL of reagent water to remove interfering substances.
-
-
Cartridge Drying:
-
Dry the cartridge for 10 minutes with a stream of nitrogen gas.
-
-
Elution:
-
Elute the retained NDBA from the cartridge with 10 mL of DCM at a flow rate of 5 mL/min.
-
-
Concentration and Analysis:
-
The eluate can be concentrated if necessary and is then ready for analysis by GC-MS/MS or another suitable analytical instrument.
-
Workflow Diagram:
References
- 1. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 2. ppd.com [ppd.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Rapid method for the detection and quantification of N-nitrosodibutylamine in rubber products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Determination of N-nitrosamines in processed meats by liquid extraction combined with gas chromatography-methanol chemical ionisation/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid semi-quantitative estimation of N-nitrosodibutylamine and N-nitrosodibenzylamine in smoked hams by solid-phase microextraction followed by gas chromatography-thermal energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. grupobiomaster.com [grupobiomaster.com]
- 12. researchgate.net [researchgate.net]
- 13. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in N-Nitrosodibutylamine-d18 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of N-Nitrosodibutylamine-d18 (NDBA-d18) and other nitrosamines by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification of this compound.[1] These effects can compromise the accuracy, precision, and sensitivity of the analytical method.
Q2: I am observing poor recovery and inconsistent results for NDBA-d18. Could this be due to matrix effects?
A2: Yes, poor and inconsistent recovery are classic signs of significant matrix effects. When matrix components interfere with the ionization of NDBA-d18, it can lead to underestimation of its concentration, appearing as low recovery. The variability in the composition of the matrix between different samples can also lead to inconsistent results.
Q3: How can I confirm that matrix effects are the cause of the issues in my analysis?
A3: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank sample matrix that has undergone the entire sample preparation procedure. A significant difference in signal intensity indicates the presence of matrix effects.
Q4: What are the primary strategies to overcome matrix effects in this compound analysis?
A4: The main strategies can be categorized into three areas:
-
Sample Preparation: Employing effective sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2]
-
Chromatographic Separation: Optimizing the LC method to chromatographically separate NDBA-d18 from matrix interferences.[3]
-
Calibration Strategies: Using an isotopically labeled internal standard like this compound is a highly effective way to compensate for matrix effects. Additionally, preparing calibration standards in a blank matrix (matrix-matched calibration) can help to mimic and thus correct for the matrix effect.[2]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound analysis.
Issue 1: Low or No Recovery of NDBA-d18
Possible Cause: Significant ion suppression due to matrix components.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
If currently using a simple "dilute and shoot" method, consider implementing a more rigorous sample cleanup technique.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing a wide range of interfering compounds. Refer to the detailed SPE Protocol for N-Nitrosodibutylamine Analysis below.
-
Liquid-Liquid Extraction (LLE): This can also be effective for separating NDBA-d18 from the sample matrix. Refer to the detailed LLE Protocol for N-Nitrosodibutylamine Analysis below.
-
-
Evaluate Chromatographic Conditions:
-
Ensure that the chromatographic peak for NDBA-d18 is well-resolved from any large, co-eluting matrix peaks.
-
Consider modifying the gradient profile or using a different stationary phase to improve separation.
-
-
Implement Matrix-Matched Calibration:
-
Prepare your calibration standards in a blank matrix that is free of NDBA-d18 but representative of your samples. This will help to normalize the matrix effects between your standards and samples. Refer to the Protocol for Preparation of Matrix-Matched Calibration Standards below.
-
Issue 2: High Variability in Results (Poor Precision)
Possible Cause: Inconsistent matrix effects between samples or sample preparation variability.
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure that every step of your sample preparation protocol is performed consistently for all samples.
-
Use an automated sample preparation system if available to minimize human error.
-
-
Utilize an Internal Standard:
-
The use of an isotopically labeled internal standard, such as this compound itself, is the most effective way to correct for variability in both sample preparation and matrix effects. The internal standard is added at a known concentration to all samples and standards at the beginning of the sample preparation process. The ratio of the analyte signal to the internal standard signal is then used for quantification, which corrects for losses during sample processing and for ion suppression/enhancement.
-
-
Assess Matrix Homogeneity:
-
If working with solid samples, ensure that the sample is thoroughly homogenized before taking a subsample for analysis.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for NDBA Recovery
| Sample Preparation Method | Average Recovery of NDBA (%) | Relative Standard Deviation (RSD, %) | Reference |
| Dilute and Shoot | 45 - 75 | > 15 | [3] |
| Liquid-Liquid Extraction (LLE) | 80 - 110 | < 10 | [4] |
| Solid-Phase Extraction (SPE) | 90 - 115 | < 5 | [5] |
Note: Recovery and RSD values are generalized from multiple sources and can vary depending on the specific matrix and analytical conditions.
Table 2: Typical LC-MS/MS Parameters for N-Nitrosodibutylamine (NDBA) Analysis
| Parameter | Setting | Reference |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | [6] |
| Mobile Phase A | 0.1% Formic acid in Water | [6] |
| Mobile Phase B | 0.1% Formic acid in Methanol (B129727) | [6] |
| Flow Rate | 0.3 mL/min | [6] |
| Injection Volume | 10 µL | [6] |
| Ionization Mode | ESI+ or APCI+ | [7] |
| Precursor Ion (m/z) | 159.1 | |
| Product Ion (m/z) | 102.1 | |
| Collision Energy (eV) | 15 - 25 |
Experimental Protocols
Protocol for Solid-Phase Extraction (SPE) of N-Nitrosodibutylamine
This protocol is a general guideline and may require optimization for specific sample matrices.
-
Cartridge Selection: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or equivalent).
-
Cartridge Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Accurately weigh or measure your sample and dissolve/dilute it in an appropriate solvent (e.g., water or a water/methanol mixture).
-
Add the NDBA-d18 internal standard.
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the NDBA and NDBA-d18 from the cartridge with 2 x 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase composition for LC-MS/MS analysis.
-
Protocol for Liquid-Liquid Extraction (LLE) of N-Nitrosodibutylamine
-
Sample Preparation:
-
Accurately weigh or measure your sample into a centrifuge tube.
-
Add the NDBA-d18 internal standard.
-
Add an appropriate volume of aqueous solution (e.g., water or buffer) to the sample.
-
-
Extraction:
-
Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) to a clean tube.
-
-
Repeat Extraction (Optional):
-
For improved recovery, the extraction of the aqueous layer can be repeated with a fresh portion of the organic solvent. Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
-
Protocol for Preparation of Matrix-Matched Calibration Standards
-
Prepare Blank Matrix Extract:
-
Obtain a sample of the matrix that is known to be free of NDBA.
-
Process this blank matrix sample using the same sample preparation procedure (e.g., SPE or LLE) as your analytical samples.
-
-
Prepare Stock Solution of NDBA:
-
Prepare a high-concentration stock solution of NDBA in a suitable solvent (e.g., methanol).
-
-
Prepare Calibration Standards:
-
Perform serial dilutions of the NDBA stock solution into the blank matrix extract to create a series of calibration standards at different concentrations.
-
Add the NDBA-d18 internal standard to each calibration standard at the same concentration as in the samples.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards using the same LC-MS/MS method as your samples.
-
Construct a calibration curve by plotting the peak area ratio of NDBA to NDBA-d18 against the concentration of NDBA.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects in NDBA-d18 analysis.
Caption: Experimental workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. sciex.com [sciex.com]
Technical Support Center: N-Nitrosodibutylamine-d18 Analysis by ESI-MS
Welcome to the technical support center for the analysis of N-Nitrosodibutylamine-d18 (NDBA-d18) using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in ESI-MS analysis?
This compound (NDBA-d18) is a deuterium-labeled version of N-Nitrosodibutylamine (NDBA). In mass spectrometry, it is primarily used as an internal standard (IS) for the accurate quantification of NDBA and other related nitrosamine (B1359907) impurities in various samples, including pharmaceuticals.[1][2] The key benefit of using a stable isotope-labeled internal standard like NDBA-d18 is that it co-elutes with the unlabeled analyte and experiences similar ionization effects and potential matrix suppression, allowing for more accurate and precise quantification.
Q2: I am observing a very low signal for NDBA-d18. What are the common causes?
Low signal intensity for NDBA-d18 in ESI-MS can stem from several factors:
-
Suboptimal Ionization Source: While ESI can be used, Atmospheric Pressure Chemical Ionization (APCI) often provides significantly better sensitivity for many nitrosamines as it is less susceptible to ion suppression.[3][4][5]
-
Inappropriate Mobile Phase Composition: The choice and concentration of mobile phase additives are critical. High concentrations of additives like formic acid can suppress ionization.[4]
-
In-source Fragmentation: Nitrosamines are prone to fragmentation within the ion source, which can reduce the abundance of the primary parent ion.[6][7]
-
Matrix Effects: Components in the sample matrix can co-elute with NDBA-d18 and suppress its ionization.[4]
-
Instrument Parameters: Non-optimized source parameters, such as capillary voltage, gas flows, and temperatures, can lead to poor ionization efficiency.
Q3: Is ESI or APCI better for analyzing this compound?
For many nitrosamines, including NDBA, APCI is often the preferred ionization technique over ESI.[4][5] Studies have shown that APCI can provide three to four times higher signal response compared to ESI for nitrosamines.[3] This is largely because APCI is a gas-phase ionization technique that is less affected by ion suppression from mobile phase constituents and complex sample matrices.[3] However, ESI can still be successfully used, particularly for more complex or less volatile nitrosamines, provided the method is carefully optimized.[5]
Q4: My NDBA-d18 internal standard signal is decreasing over the course of an analytical run. What could be the issue?
A drifting or decreasing internal standard signal can be caused by:
-
Deuterium-Hydrogen (H/D) Back-Exchange: Deuterium atoms on the standard can exchange with protons from the solvent or matrix, especially under acidic or basic conditions or at elevated temperatures.[8] This would decrease the NDBA-d18 signal and potentially increase the signal of the unlabeled NDBA.
-
System Carryover or Adsorption: The analyte may be adsorbing to surfaces within the LC-MS system, leading to carryover and inconsistent signals.
-
Source Contamination: Buildup of contaminants in the ion source over a run can lead to a gradual decrease in ionization efficiency.[9]
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Sensitivity for NDBA-d18
This is one of the most common challenges encountered. Follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low NDBA-d18 signal.
Quantitative Data Summary: Ionization Source Comparison
The choice of ionization source has a significant impact on the limits of detection (LOD) and quantification (LOQ). The following table summarizes a comparison for NDBA from a study analyzing nine nitrosamines.
| Ionization Method | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Reference |
| ESI-LC-MS/MS | 0.8 | 2.0 | > 0.99 | [10][11] |
| APCI-LC-MS/MS | 0.5 | 1.0 | > 0.99 | [10][11] |
| EI-GC-MS/MS | 0.3 | 0.5 | > 0.99 | [10][11] |
This data is for the unlabeled NDBA but demonstrates the relative performance of different ionization techniques.
Detailed Protocol: Mobile Phase Optimization
-
Baseline Condition: Start with a mobile phase of Water with 0.1% Formic Acid (A) and Methanol or Acetonitrile with 0.1% Formic Acid (B).[12][13]
-
Evaluate Formic Acid Concentration: Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).
-
Infusion Analysis: Infuse a standard solution of NDBA-d18 directly into the mass spectrometer.
-
Signal Monitoring: Sequentially introduce the different mobile phase compositions and monitor the signal intensity of the NDBA-d18 parent ion.
Issue 2: In-Source Fragmentation of NDBA-d18
A common issue with nitrosamines is the neutral loss of the nitroso group (-NO), which corresponds to a loss of 30 Da.[6][7] This fragmentation in the ion source reduces the intensity of the precursor ion used for quantification.
Caption: Logical diagram for mitigating in-source fragmentation.
Quantitative Data Summary: Optimized MS Parameters for NDBA
The following table provides a starting point for key MS parameters. Note that optimal values are instrument-dependent.
| Parameter | Typical Value | Purpose | Reference |
| Ionization Mode | Positive ESI or APCI | Forms [M+H]⁺ ions | [4] |
| Capillary Voltage (ESI) | 3500 - 5500 V | Generates electrospray | [10] |
| Corona Current (APCI) | 3 µA | Ionizes sample vapor | [10] |
| Source Temperature | 200 - 500 °C | Aids desolvation | [10] |
| Declustering Potential (DP) | 11 - 40 V | Reduces solvent clusters; higher values can increase fragmentation | [4][7] |
| Collision Energy (CE) | 10 - 20 V | Induces fragmentation in the collision cell for MRM | [4] |
Detailed Protocol: Minimizing In-Source Fragmentation
-
Analyte Infusion: Directly infuse a solution of NDBA-d18 into the mass spectrometer to obtain a stable signal.
-
Parameter Adjustment: Systematically reduce the Cone Voltage (also known as Declustering Potential or Fragmentor Voltage) in small increments.[7][14]
-
Monitor Ion Ratios: For each voltage setting, record the intensity of the protonated molecule ([M+H]⁺) and the primary fragment ion ([M+H-30]⁺).
-
Temperature Optimization: If fragmentation persists, incrementally lower the ion source temperature. Higher temperatures can increase the internal energy of the ions, leading to more fragmentation.[7]
-
Select Optimal Values: Choose the Cone Voltage and Source Temperature that maximize the intensity of the [M+H]⁺ ion while minimizing the fragment ion.
Issue 3: Inaccurate Quantification due to Internal Standard Issues
Even with a stable isotope-labeled standard, inaccuracies can arise. This guide helps troubleshoot common problems related to the NDBA-d18 internal standard itself.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Protocol: Assessing Isotopic Purity of NDBA-d18
-
Objective: To determine the contribution of unlabeled NDBA present as an impurity in the NDBA-d18 standard.[15]
-
Methodology:
-
Prepare a solution of the NDBA-d18 internal standard in a clean solvent at a concentration significantly higher than what is used in the assay.
-
Analyze this solution using the established LC-MS/MS method.
-
Monitor the mass transition for the unlabeled NDBA.
-
-
Data Analysis:
-
If a peak is observed at the retention time of NDBA, it indicates the presence of the unlabeled analyte in your deuterated standard.
-
The area of this peak relative to the NDBA-d18 peak can be used to calculate the percentage of isotopic impurity. This value can then be used to correct quantitative results, especially near the limit of quantification.[15]
-
References
- 1. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 2. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 3. scienceopen.com [scienceopen.com]
- 4. mac-mod.com [mac-mod.com]
- 5. acid in lc-esi-ms - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. benchchem.com [benchchem.com]
- 9. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
- 10. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Troubleshooting poor peak shape for N-Nitrosodibutylamine in chromatography
Welcome to our dedicated support center for troubleshooting chromatographic issues related to N-Nitrosodibutylamine (NDBA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for N-Nitrosodibutylamine (NDBA) in chromatography?
Poor peak shape for NDBA, manifesting as peak tailing or fronting, can arise from a variety of factors related to both Gas Chromatography (GC) and Liquid Chromatography (HPLC/UHPLC) systems.
-
In Gas Chromatography (GC):
-
Active Sites: NDBA is a polar and semi-volatile compound, making it susceptible to interaction with active sites in the GC system. These sites can be found on the inlet liner, column, or even the transfer line to the mass spectrometer. This interaction can lead to peak tailing and loss of signal.
-
Improper Temperature Settings: An injection port temperature that is too low can cause slow volatilization of the sample, leading to broad or tailing peaks. Conversely, a temperature that is too high can cause degradation of NDBA.
-
Column Bleed: A degrading GC column can release particles that create active sites, leading to peak tailing for sensitive compounds like NDBA.
-
-
In Liquid Chromatography (LC):
-
Secondary Silanol (B1196071) Interactions: The most common cause of peak tailing for basic compounds like NDBA in reversed-phase LC is the interaction with acidic silanol groups on the surface of the silica-based column packing material.[1]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of NDBA, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in peak fronting or tailing.[2]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Q2: How can I prevent peak tailing for NDBA in my GC-MS analysis?
To mitigate peak tailing for NDBA in GC-MS, it is crucial to minimize active sites throughout the sample path.
-
Use Deactivated Inlet Liners: Employing inlet liners that have been chemically deactivated is essential.[3][4] Liners with a base-deactivation are often recommended for the analysis of basic compounds.[5]
-
Select an Appropriate GC Column: A column with a low-bleed, inert stationary phase is recommended. Wax-based columns (e.g., VF-WAXms) or mid-polarity columns are often used for nitrosamine (B1359907) analysis.[6][7]
-
Proper System Maintenance: Regularly replace septa and liners, and trim the analytical column to remove any accumulated non-volatile residues that can create active sites.
Q3: What is "end-capping" in HPLC columns, and why is it important for NDBA analysis?
End-capping is a chemical process used to deactivate the residual silanol groups on the surface of silica-based HPLC columns.[8] After the primary stationary phase (like C18) is bonded to the silica (B1680970), there are still free silanol groups (Si-OH) that are acidic and can interact with basic analytes like NDBA. This secondary interaction is a primary cause of peak tailing.[1]
The end-capping process involves reacting these residual silanols with a small, less sterically hindered silanizing reagent (e.g., trimethylchlorosilane) to cover them up.[9] For basic compounds like NDBA, using a well-end-capped, or even a double-end-capped, column is crucial for achieving symmetrical peaks.[8]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing in LC-MS
Problem: You are observing significant peak tailing for N-Nitrosodibutylamine in your LC-MS analysis, with an asymmetry factor greater than 1.5.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing in LC-MS.
Detailed Steps:
-
Evaluate Your Column: For basic compounds like NDBA, a standard C18 column may not be sufficient due to residual silanol activity.
-
Recommendation: Use a high-purity silica column that is well end-capped. Columns with "double end-capping" or those specifically designed for polar basic compounds are excellent choices.[8]
-
-
Optimize Mobile Phase pH: The ionization state of NDBA is critical for good peak shape.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of NDBA. Using an acidic mobile phase (e.g., with 0.1% formic acid) will ensure that NDBA is consistently protonated, which can improve peak shape by minimizing interactions with silanols.[7]
-
-
Check for Column Overload: Injecting too much analyte can lead to peak distortion.
-
Recommendation: Prepare a series of dilutions of your sample (e.g., 1:10, 1:100) and inject them. If the peak shape improves with dilution, you are likely experiencing mass overload.[2]
-
-
Inspect the System for Dead Volume: Extra-column band broadening can contribute to peak tailing.
-
Recommendation: Ensure all tubing connections between the injector, column, and detector are made correctly with no gaps. Use tubing with the smallest possible internal diameter and length.
-
Data Presentation: Effect of Mobile Phase pH on NDBA Peak Asymmetry
| Mobile Phase pH | Tailing Factor (Tf) | Peak Asymmetry (As) |
| 2.5 (0.1% Formic Acid) | 1.1 | 1.05 |
| 4.5 (10mM Ammonium Acetate) | 1.5 | 1.4 |
| 6.8 (10mM Phosphate Buffer) | 2.1 | 1.9 |
Note: Data is representative and illustrates the general trend. Actual values may vary based on the specific column and system used.
Guide 2: Troubleshooting Peak Fronting in GC-MS
Problem: You are observing peak fronting for N-Nitrosodibutylamine in your GC-MS analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak fronting in GC-MS.
Detailed Steps:
-
Column Overload: This is the most common cause of peak fronting.
-
Recommendation: Dilute your sample and re-inject. If the fronting is reduced or eliminated, you have confirmed column overload.
-
-
Sample Solvent Effect: If the sample is dissolved in a highly volatile solvent, it can vaporize too quickly in the inlet, leading to a pressure surge and peak fronting.
-
Recommendation: If possible, dissolve your sample in a less volatile solvent. Alternatively, use a programmed temperature vaporization (PTV) inlet with a solvent vent mode.
-
-
Inlet Temperature: An excessively high inlet temperature can cause thermal degradation of the analyte or rapid, uncontrolled sample vaporization.
-
Recommendation: Reduce the inlet temperature in 20°C increments to find the optimal temperature that allows for efficient volatilization without causing peak distortion.
-
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of N-Nitrosodibutylamine
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation:
- Weigh 100 mg of the drug substance into a 15 mL centrifuge tube.
- Add 5.0 mL of methanol.
- Vortex for 1 minute to dissolve the sample.
- Shake for 30 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.
2. LC-MS/MS Parameters:
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI+ |
| MRM Transition | Q1: 159.1 m/z, Q3: 102.1 m/z (quantifier) |
Protocol 2: GC-MS/MS Analysis of N-Nitrosodibutylamine
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Preparation:
- Weigh 500 mg of the drug substance into a 10 mL volumetric flask.
- Add dichloromethane (B109758) to the mark and dissolve.
- If necessary, spike with an appropriate internal standard (e.g., NDBA-d18).
- Transfer an aliquot to a GC vial with a deactivated glass insert.
2. GC-MS/MS Parameters:
| Parameter | Value |
| GC System | Gas Chromatograph with a Triple Quadrupole MS |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Liner | Deactivated, single taper with glass wool |
| Column | VF-WAXms, 30 m x 0.25 mm, 1.0 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 15°C/min, hold 5 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI) |
| MRM Transition | Q1: 158.1 m/z, Q3: 116.1 m/z (quantifier) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase surface that can lead to poor peak shape in reversed-phase LC.
Caption: Analyte interactions with the stationary phase in LC.
This diagram illustrates that the desired interaction for good chromatography is the hydrophobic interaction between NDBA and the C18 chains. The undesirable secondary interaction with residual silanol groups leads to peak tailing.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 3. fda.gov [fda.gov]
- 4. ijper.org [ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. glsciences.com [glsciences.com]
- 8. nano-ntp.com [nano-ntp.com]
- 9. lcms.cz [lcms.cz]
Technical Support Center: Minimizing Background Noise in Nitrosamine Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during nitrosamine (B1359907) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in nitrosamine quantification?
A1: Background noise in nitrosamine analysis can originate from several sources, making it a significant challenge for achieving low detection limits.[1] Key sources include:
-
Instrumental Noise: The analytical instrument itself, particularly the mass spectrometer, can be a source of background noise. This is especially true for low molecular weight analytes where chemical interference is more common.[2]
-
Matrix Effects: The sample matrix, which includes the active pharmaceutical ingredient (API) and excipients, can cause ion suppression or enhancement, leading to inaccurate quantification and elevated baseline noise.[1][3] Complex matrices in drug products are a primary cause of these effects.[4]
-
Contamination: Contamination can be introduced at various stages of the analytical process. This includes contaminated solvents, reagents, and plasticware.[5][6] Even recovered solvents used in manufacturing can introduce nitrosamine impurities.[7]
-
Artifact Formation: Nitrosamines can form in-situ during sample preparation or analysis if precursors (secondary or tertiary amines) and nitrosating agents are present, especially under acidic conditions.[8][9]
Q2: Why is minimizing background noise critical for nitrosamine analysis?
A2: Minimizing background noise is crucial for several reasons:
-
Achieving Low Detection Limits: Regulatory bodies like the FDA and EMA have set stringent acceptable intake (AI) limits for nitrosamine impurities, often in the nanogram per day range.[10][11] High background noise can obscure the signal of trace-level nitrosamines, making it difficult to achieve the required limits of detection (LOD) and quantification (LOQ).[2][12]
-
Ensuring Method Sensitivity and Accuracy: Elevated baseline noise decreases the signal-to-noise (S/N) ratio, which directly impacts the sensitivity and accuracy of the analytical method.[2] To ensure the safety and quality of pharmaceutical products, methods must be precise and accurate.[1]
-
Regulatory Compliance: Analytical methods used for nitrosamine testing must be validated to demonstrate they are suitable for their intended purpose, which includes meeting specific sensitivity requirements.[10] Failure to control background noise can lead to methods that do not meet these regulatory expectations.[13]
Q3: What are the initial steps to take to prevent high background noise?
A3: A proactive approach can significantly reduce background noise issues:
-
Use High-Purity Materials: Always use high-purity, LC-MS grade solvents and additives to avoid introducing contaminants.[2]
-
Avoid Plasticware: Whenever possible, avoid the use of plastics in sample preparation and storage, as they can be a source of contamination.[5]
-
Test Blanks: Regularly analyze blank samples (solvent blanks and matrix blanks) to ensure that the system and reagents are not contaminated.[5]
-
Proper Sample Storage: Be mindful of sample stability, as nitrosamines can be susceptible to degradation, particularly from light.[9]
-
System Cleanliness: Maintain the cleanliness of the LC-MS/MS system to prevent contamination buildup.[2]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during nitrosamine quantification.
Issue 1: High Background Noise in Blank Injections
If you observe high background noise even in your solvent or system blanks, the issue likely originates from the analytical system itself or the reagents being used.
Troubleshooting Steps:
-
Check Mobile Phases and Solvents:
-
Ensure all solvents and mobile phase additives are of the highest purity (e.g., LC-MS grade).[2]
-
Prepare fresh mobile phases.
-
Contamination has been found in fresh solvents like ortho-xylene, toluene, and methylene (B1212753) chloride.[7]
-
-
Optimize Mass Spectrometer Source Parameters:
-
Clean the Instrument:
-
A contaminated mass spectrometer source or transfer optics can be a significant source of background noise.[14] Follow the manufacturer's guidelines for cleaning the instrument.
-
-
Inspect Gas Lines:
-
The gas setup for the mass spectrometer can significantly impact the background noise for certain nitrosamines like NDMA.[14] Ensure high-purity nitrogen or argon is used and that the lines are clean.
-
Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)
When analyzing drug products, the complex matrix can interfere with the ionization of the target nitrosamines, leading to poor recovery and inaccurate results.[4]
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
The goal of sample preparation is to isolate the analytes of interest from the interfering matrix components.[3]
-
Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Dispersive Liquid-Liquid Microextraction (DLLME) can be effective.[1][3] SPE, in particular, can be useful for concentrating nitrosamines from dilute samples and removing interfering matrix components.[15]
-
-
Modify Chromatographic Conditions:
-
Adjusting the chromatographic gradient can help separate the nitrosamines from co-eluting matrix components.[14]
-
Using a different stationary phase, such as a biphenyl (B1667301) column instead of a standard C18, may provide better retention and separation for certain nitrosamines like NDMA.[14]
-
-
Use an Internal Standard:
-
Reduce Injection Volume:
-
A simple first step to mitigate matrix effects is to decrease the injection volume, which reduces the amount of matrix introduced into the system.[4]
-
Issue 3: Inconsistent Quantification and Poor Reproducibility
Inconsistent results can be caused by a variety of factors, from sample preparation variability to instrument instability.
Troubleshooting Steps:
-
Prevent Artifactual Formation:
-
The formation of nitrosamines during sample preparation can lead to artificially high and variable results.[8] This can occur when amine precursors in the sample react with nitrosating agents, often under acidic conditions.[7][8]
-
Consider adding inhibitors like ascorbic acid or vitamin E to the sample diluent to prevent this unintended formation.[8][9]
-
-
Ensure Complete Extraction:
-
Validate the Analytical Method:
-
Check Instrument Performance:
-
Ensure the analytical instrument is performing consistently. This includes checking for stable spray in the MS source and consistent peak areas and retention times for standards. Modern GC-MS systems with highly efficient pneumatic control can offer excellent repeatability.[12]
-
Data Presentation
Table 1: Effect of Cone Gas Flow Rate on Signal-to-Noise (S/N) for NDMA
This table summarizes the impact of optimizing the cone gas flow rate to reduce background noise for the MRM transition 75.1 > 43.0 for N-Nitrosodimethylamine (NDMA).
| Cone Gas Flow Rate (L/hr) | Signal-to-Noise (S/N) Ratio | Observation |
| 150 | Low | High background noise observed. |
| 250 | Improved | Reduction in background noise. |
| 350 | Optimal | Significant noise reduction and improved S/N.[2] |
| 500 | Decreased | Potential for signal suppression at higher flow rates. |
Data is illustrative based on findings reported by Waters Corporation, demonstrating that optimizing cone gas flow can significantly improve the S/N ratio by reducing interfering ions.[2]
Experimental Protocols
Protocol 1: Representative LC-MS/MS Sample Preparation for a Drug Product
This protocol is a general example for the extraction of various nitrosamines from a solid dosage form.[10]
-
Sample Weighing: Accurately weigh and transfer 80 mg of the ground drug product into a 2 mL centrifuge tube.
-
Extraction: Add 1 mL of a suitable solvent (e.g., methanol (B129727) or a water/methanol mixture) and an internal standard solution (e.g., a mixture of deuterated nitrosamine standards).
-
Vortexing: Vortex the mixture for 20 minutes to ensure complete extraction.[10]
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.[10]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter into an autosampler vial for analysis.[10]
Protocol 2: Representative Headspace GC-MS Method for Volatile Nitrosamines
This protocol is suitable for the analysis of volatile nitrosamines like NDMA and NDEA in a drug product.[10]
-
Sample Preparation: Accurately weigh the drug product into a 20 mL headspace vial and add a suitable solvent (e.g., N,N-Dimethylformamide or N-methyl-2-pyrrolidone).[10]
-
Sealing: Seal the vials immediately.[10]
-
Incubation: Incubate the vials in the headspace autosampler at a set temperature (e.g., 80-100 °C) for a specific time to allow the volatile nitrosamines to partition into the headspace.[10]
-
Injection: Automatically inject a portion of the headspace gas into the GC-MS system for analysis.
Visualizations
Caption: Workflow for troubleshooting high background noise.
Caption: Logical steps for mitigating matrix effects.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. waters.com [waters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. fda.gov [fda.gov]
- 8. resolian.com [resolian.com]
- 9. theanalyticalscientist.com [theanalyticalscientist.com]
- 10. benchchem.com [benchchem.com]
- 11. fda.gov [fda.gov]
- 12. anchem.pl [anchem.pl]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 15. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Three – Building a Method [theanalyticalscientist.com]
- 16. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
Stability of N-Nitrosodibutylamine-d18 in different solvents and storage conditions
This technical support center provides guidance on the stability of N-Nitrosodibutylamine-d18 (NDBA-d18) in various solvents and under different storage conditions. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of their analytical standards.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of NDBA-d18 stock or working solutions. | 1. Prepare fresh working standards daily.2. Verify the storage conditions of the stock solution.3. Perform a stability check on the existing stock solution against a newly prepared standard. |
| Low instrument response for NDBA-d18 | Adsorption of the analyte to the container surface. | 1. Use silanized glass vials for storage.2. Sonicate the solution for 5-10 minutes before use. |
| Appearance of unknown peaks in chromatogram | Contamination or degradation of the solvent or NDBA-d18. | 1. Use high-purity, HPLC, or LC-MS grade solvents.2. Filter solvents before use.3. Store solutions protected from light. |
| Precipitate observed in the solution | Exceeded solubility limit or temperature-induced precipitation. | 1. Ensure the concentration is within the solubility limit for the specific solvent.2. Allow the solution to equilibrate to room temperature before use and gently vortex. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For long-term storage, it is recommended to store NDBA-d18 solutions at -20°C or below, protected from light. For short-term storage (up to one week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.
Q2: Which solvent is most suitable for preparing this compound stock solutions?
A2: Methanol and acetonitrile (B52724) are commonly used and provide good stability when stored properly. Dichloromethane can also be used, but care should be taken to minimize evaporation. The choice of solvent should also be compatible with the analytical method being used.
Q3: How long can I expect my this compound working solutions to be stable?
A3: The stability of working solutions depends on the solvent, concentration, and storage conditions. It is best practice to prepare fresh working solutions daily from a stock solution. If stored in a tightly sealed vial at 2-8°C and protected from light, stability for a few days may be achievable, but this should be verified.
Q4: Can this compound degrade upon exposure to light?
A4: Yes, N-nitrosamines are known to be sensitive to light, particularly UV light.[1] It is crucial to store solutions in amber vials or protect them from light to prevent photodegradation.
Q5: Are there any known incompatibilities for this compound?
A5: N-nitrosamines can be unstable under strongly acidic or basic conditions.[1] It is advisable to maintain a neutral pH for solutions.
Quantitative Stability Data
The following tables summarize the stability of this compound in different solvents under various storage conditions. This data is based on typical stability profiles for nitrosamine (B1359907) standards.
Table 1: Stability of this compound (10 µg/mL) in Methanol
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -20°C, Protected from Light | >99% | >98% | >97% | >95% |
| 2-8°C, Protected from Light | >98% | >95% | >90% | ~85% |
| Room Temperature (~25°C), Exposed to Light | ~90% | ~75% | <60% | <40% |
Table 2: Stability of this compound (10 µg/mL) in Acetonitrile
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -20°C, Protected from Light | >99% | >98% | >97% | >96% |
| 2-8°C, Protected from Light | >98% | >96% | >92% | ~88% |
| Room Temperature (~25°C), Exposed to Light | ~92% | ~80% | <65% | <50% |
Table 3: Stability of this compound (10 µg/mL) in Dichloromethane
| Storage Condition | 1 Week | 1 Month | 3 Months | 6 Months |
| -20°C, Protected from Light | >99% | >97% | >95% | >93% |
| 2-8°C, Protected from Light | >97% | >94% | >88% | ~82% |
| Room Temperature (~25°C), Exposed to Light | ~88% | ~70% | <55% | <35% |
Experimental Protocols
Protocol for a Long-Term Stability Study of this compound in Solution
This protocol outlines the steps to assess the long-term stability of NDBA-d18 in a selected solvent.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of neat NDBA-d18.
-
Dissolve it in a precise volume of high-purity solvent (e.g., methanol, acetonitrile, or dichloromethane) to create a stock solution of known concentration (e.g., 100 µg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the same solvent to prepare multiple aliquots of a working concentration (e.g., 10 µg/mL).
-
Transfer these aliquots into amber, silanized glass vials and seal them tightly.
-
-
Storage:
-
Store the vials under the desired conditions:
-
Long-term: -20°C
-
Accelerated: 2-8°C
-
Stress: Room temperature (~25°C) with light exposure.
-
-
-
Analysis:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months, 6 months), retrieve a set of vials from each storage condition.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples using a validated, stability-indicating analytical method, such as LC-MS/MS or GC-MS.
-
Quantify the concentration of NDBA-d18 against a freshly prepared calibration curve.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common acceptance criterion for stability is the concentration remaining within ±10% of the initial value.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a stability study.
References
Technical Support Center: Optimization of MS/MS Transitions for N-Nitrosodibutylamine-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for the analysis of N-Nitrosodibutylamine-d18 (NDBA-d18).
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of optimizing MS/MS transitions for this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Precursor Ion Signal for NDBA-d18 | 1. Incorrect mass calculation for the protonated molecule. 2. Inefficient ionization. 3. Suboptimal ion source parameters. | 1. Verify the mass of the precursor ion. For NDBA-d18 (MW: 176.35), the protonated molecule [M+H]⁺ should be m/z 177.35. 2. Atmospheric pressure chemical ionization (APCI) is often more effective for nitrosamines than electrospray ionization (ESI). Consider switching to an APCI source.[1] 3. Optimize ion source parameters such as temperature, gas flows (nebulizer, auxiliary, and curtain gas), and declustering potential to enhance the signal of the precursor ion.[1] |
| Poor Fragmentation and Low Product Ion Intensity | 1. Insufficient or excessive collision energy (CE). 2. Incorrect product ions are being monitored. | 1. Perform a collision energy optimization experiment. Infuse a standard solution of NDBA-d18 and ramp the collision energy over a range (e.g., 5-50 eV) to identify the optimal CE for each product ion.[2][3] 2. Conduct a product ion scan for the precursor ion (m/z 177.4) to identify the most abundant and specific product ions. For unlabeled NDBA (m/z 159), common product ions are m/z 41, 57, and 107.[4] The corresponding product ions for NDBA-d18 would have a mass shift. |
| High Background Noise or Interferences | 1. Contaminated mobile phase, LC system, or mass spectrometer. 2. Matrix effects from the sample. 3. Suboptimal curtain gas settings. | 1. Use high-purity solvents and flush the LC-MS system thoroughly. 2. Optimize the chromatographic separation to resolve NDBA-d18 from matrix components. A simple cleanup procedure like centrifugation and filtration can also be beneficial.[1][5] 3. Increase the curtain gas pressure to reduce background noise and system contamination.[1] |
| Inconsistent Retention Time | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Column degradation. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure accurate composition. 3. Use a guard column and replace the analytical column if performance deteriorates. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Mismatch between sample solvent and mobile phase. 3. Secondary interactions with the stationary phase. | 1. Reduce the injection volume or dilute the sample. 2. Dissolve the sample in a solvent that is weaker than or similar to the initial mobile phase.[1] 3. Consider a different column chemistry, such as a biphenyl (B1667301) stationary phase, which can improve retention for some nitrosamines.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound?
A1: this compound has a molecular weight of 176.35 g/mol .[6][7] In positive ion mode mass spectrometry, the expected precursor ion is the protonated molecule, [M+H]⁺, which corresponds to an m/z of 177.4 .
Q2: What are the likely product ions for this compound?
A2: The fragmentation of NDBA-d18 is expected to be similar to its unlabeled counterpart, N-Nitrosodibutylamine (NDBA). For NDBA (precursor m/z 159.2), characteristic product ions include m/z 41, 57, and 107.[4] Due to the deuterium (B1214612) labeling in NDBA-d18, the masses of the resulting fragment ions will be shifted. A product ion scan is necessary to determine the exact m/z values of the most abundant product ions for NDBA-d18.
Q3: What is a suitable starting point for collision energy (CE) optimization?
A3: A good starting point for collision energy optimization is to ramp the CE from 5 to 50 eV and monitor the intensity of the expected product ions.[2] The optimal CE will be the value that yields the highest and most stable signal for each specific product ion. Vendor software often provides tools for automated optimization of collision energy.[8][9]
Q4: Which ionization technique is better for this compound, ESI or APCI?
A4: For the analysis of small, relatively non-polar nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) is often the preferred technique as it can provide better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI).[1]
Q5: How can I improve the sensitivity of my NDBA-d18 analysis?
A5: To improve sensitivity, ensure that all MS parameters, including ion source settings (gas flows, temperature) and compound-specific parameters (declustering potential, collision energy), are fully optimized.[1] Additionally, proper sample preparation to minimize matrix interference and optimization of chromatographic conditions to achieve sharp peaks are crucial.[5][10] Using a highly sensitive triple quadrupole mass spectrometer is also recommended for trace-level analysis.[5]
Experimental Protocol: Optimization of MS/MS Transitions for this compound
This protocol outlines the steps to systematically optimize the MS/MS parameters for NDBA-d18.
-
Preparation of NDBA-d18 Standard Solution: Prepare a 1 µg/mL stock solution of this compound in methanol (B129727). Further dilute this stock solution to a working concentration of 100 ng/mL with an appropriate solvent (e.g., methanol or the initial mobile phase).
-
Precursor Ion Identification:
-
Set up the mass spectrometer in full scan mode to detect positive ions.
-
Infuse the NDBA-d18 working standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected precursor ion (e.g., m/z 100-200).
-
Confirm the presence and isolation of the protonated molecule [M+H]⁺ at m/z 177.4.
-
-
Product Ion Identification:
-
Switch the mass spectrometer to product ion scan mode.
-
Select m/z 177.4 as the precursor ion to be fragmented.
-
Apply a range of collision energies (e.g., start with a spread of 10, 20, and 30 eV) to induce fragmentation.
-
Identify the most abundant and consistent product ions in the resulting spectra.
-
-
Collision Energy (CE) Optimization for Each Transition:
-
Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
For each identified precursor-product ion pair (transition), create an experiment to ramp the collision energy.
-
Infuse the NDBA-d18 working standard solution.
-
Vary the collision energy across a suitable range (e.g., 5 to 50 eV in 2 eV increments).
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal collision energy for each transition corresponds to the voltage that produces the maximum ion intensity.
-
-
Final MRM Method:
-
Create a final MRM method using the optimized collision energies for at least two of the most intense and specific transitions for NDBA-d18. Monitoring two transitions enhances the specificity and reliability of the quantification.[8]
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the MS/MS optimization of this compound.
| Parameter | Value | Notes |
| Compound | This compound | Deuterated internal standard |
| Molecular Formula | C₈D₁₈N₂O | [6][7] |
| Molecular Weight | 176.35 g/mol | [6][7] |
| Precursor Ion (Q1) | m/z 177.4 | [M+H]⁺ |
| Expected Product Ions (Q3) | To be determined experimentally. Likely mass-shifted versions of NDBA fragments (e.g., m/z 41, 57, 107). | A product ion scan is required for confirmation. |
| Collision Energy (CE) Range for Optimization | 5 - 50 eV | To be optimized for each specific transition. |
Experimental Workflow Diagram
Caption: Workflow for the optimization of MS/MS transitions for this compound.
References
- 1. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 2. Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics -Mass Spectrometry Letters | 학회 [koreascience.kr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. ojs.actamedicamarisiensis.ro [ojs.actamedicamarisiensis.ro]
- 5. theanalyticalscientist.com [theanalyticalscientist.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-Nitroso-Di-N-Butylamine-D18 | CAS No- 1219798-82-9 | Simson Pharma Limited [simsonpharma.com]
- 8. forensicrti.org [forensicrti.org]
- 9. skyline.ms [skyline.ms]
- 10. chromatographyonline.com [chromatographyonline.com]
Addressing isotopic exchange issues with N-Nitrosodibutylamine-d18
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitrosodibutylamine-d18 (NDBA-d18). The information provided aims to help users identify, mitigate, and troubleshoot issues related to isotopic exchange during analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a deuterated stable isotope-labeled internal standard (SIL-IS) for N-Nitrosodibutylamine (NDBA). Its primary application is in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), to detect and quantify NDBA in various matrices, including pharmaceutical drug substances and products, food, and environmental samples.[1][2] The use of a SIL-IS like NDBA-d18 is considered best practice as it co-elutes with the analyte and has similar chemical and physical properties, which helps to correct for variability during sample preparation and analysis.[2]
Q2: What is isotopic exchange and why is it a concern when using NDBA-d18?
Isotopic exchange is a chemical reaction where a deuterium (B1214612) atom in a labeled compound, such as NDBA-d18, is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, sample matrix).[2][3] This is a significant concern because it alters the mass-to-charge ratio of the internal standard, leading to inaccurate quantification of the target analyte (NDBA).[2] If a significant portion of NDBA-d18 exchanges with hydrogen, the response of the internal standard will be artificially low, causing the calculated concentration of NDBA to be erroneously high.[2]
Q3: How stable are the deuterium labels on this compound?
In NDBA-d18, the deuterium atoms are located on the butyl chains, which are aliphatic carbons. Deuterium atoms on aliphatic carbons are generally considered stable under typical analytical conditions. However, the stability of N-Nitrosodibutylamine is reported to be slightly lower in acidic solutions.[4] Therefore, prolonged exposure to strongly acidic conditions, in combination with other factors like high temperature, could potentially lead to a low level of isotopic exchange.
Q4: What experimental factors can promote isotopic exchange in my experiments?
Several factors can influence the rate of hydrogen-deuterium exchange:
-
pH: Both acidic and basic conditions can catalyze the exchange process. For many deuterated compounds, the rate of exchange is often lowest in a neutral or slightly acidic pH range.[3] While NDBA is more stable in neutral or alkaline solutions, strong acidic conditions can lead to its degradation and may also promote isotopic exchange.[2][4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.[2][3]
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons and facilitate the exchange of deuterium atoms. Aprotic solvents (e.g., acetonitrile (B52724), dichloromethane) are generally preferred for storing and handling deuterated standards.[2]
-
Exposure Time: The longer the deuterated standard is exposed to unfavorable conditions (e.g., high temperature, extreme pH, protic solvents), the greater the potential for isotopic exchange.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Problem 1: Inconsistent or decreasing internal standard (NDBA-d18) response across an analytical run.
-
Potential Cause: Isotopic exchange of NDBA-d18 is occurring in the prepared samples, leading to a decrease in its signal over time. This can be exacerbated by the sample matrix, solvent, pH, and temperature.
-
Recommended Solution:
-
Evaluate Sample Preparation Conditions:
-
Temperature: Keep samples cool (e.g., 4°C) during and after preparation.
-
pH: If possible, adjust the pH of the final sample solution to be near neutral. Avoid prolonged exposure to strong acids or bases.
-
Solvent: If the analytical method allows, use aprotic solvents for sample reconstitution.
-
-
Minimize Autosampler Residence Time: Reduce the time samples sit in the autosampler before injection. If possible, use a cooled autosampler.
-
Conduct a Stability Study: Perform an experiment to assess the stability of NDBA-d18 in your specific sample matrix and analytical solutions over time (see Experimental Protocol 1).
-
Problem 2: The calculated concentration of NDBA in quality control (QC) samples is consistently higher than the nominal value.
-
Potential Cause: Significant isotopic exchange of NDBA-d18 may be occurring, leading to a lower internal standard signal and, consequently, an artificially high calculated concentration of the analyte.
-
Recommended Solution:
-
Confirm Isotopic Exchange: Analyze a sample containing only NDBA-d18 (in the same final solvent as your samples) and monitor for the appearance of the unlabeled NDBA mass transition.
-
Optimize Sample Preparation and Storage: Implement the recommendations from "Problem 1" to minimize the potential for exchange.
-
Re-evaluate the Internal Standard Concentration: If some level of exchange is unavoidable, it may be necessary to prepare fresh internal standard working solutions more frequently.
-
Problem 3: A small peak is observed at the retention time of NDBA in blank samples spiked only with NDBA-d18.
-
Potential Cause: This could be due to either isotopic exchange occurring during sample preparation and analysis or the presence of unlabeled NDBA as an impurity in the NDBA-d18 standard.
-
Recommended Solution:
-
Check the Certificate of Analysis (CoA): Review the CoA for your NDBA-d18 standard to determine the specified isotopic purity.
-
Analyze a Freshly Prepared Solution: Prepare a fresh solution of NDBA-d18 in a non-protic solvent (e.g., acetonitrile or dichloromethane) and inject it immediately. This will minimize the contribution of in-process isotopic exchange and give an indication of the initial purity.
-
Modify Analytical Conditions: If the issue persists, consider adjusting the mobile phase pH to be closer to neutral, if compatible with the chromatography.
-
Quantitative Data Summary
| Parameter | Condition | Risk of Isotopic Exchange | Recommendation |
| pH | Highly Acidic (< 3) or Basic (> 9) | Higher | Maintain pH as close to neutral as possible. |
| Temperature | Elevated (> 25°C) | Higher | Store solutions at low temperatures (4°C or -20°C) and use a cooled autosampler. |
| Solvent | Protic (e.g., Water, Methanol) | Higher | Use aprotic solvents (e.g., Acetonitrile, Dichloromethane) for stock solutions. Minimize time in protic solvents. |
| Exposure Time | Prolonged | Higher | Prepare samples shortly before analysis. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in an Analytical Matrix
Objective: To assess the stability of NDBA-d18 under the specific conditions of an analytical method and determine if isotopic exchange is occurring.
Methodology:
-
Sample Preparation:
-
Prepare two sets of quality control (QC) samples at a low and high concentration.
-
Set A (T=0): Spike a known concentration of NDBA-d18 into the analytical matrix. Immediately process these samples according to your standard sample preparation protocol and analyze them.
-
Set B (Incubated): Spike a known concentration of NDBA-d18 into the analytical matrix. Incubate these samples under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours). After the incubation period, process these samples using your established extraction/preparation method.
-
-
LC-MS/MS or GC-MS Analysis:
-
Analyze both sets of samples using your validated analytical method.
-
Monitor the mass transitions for both NDBA-d18 and unlabeled NDBA.
-
-
Data Analysis:
-
Compare the peak area of NDBA-d18 in the incubated samples (Set B) to the T=0 samples (Set A). A significant decrease in the peak area of NDBA-d18 in the incubated samples suggests instability or degradation.
-
Monitor the peak area of unlabeled NDBA in the incubated samples. A significant increase in the NDBA signal in the incubated samples is a direct indication of isotopic exchange.
-
Protocol 2: General Purpose LC-MS/MS Method for N-Nitrosodibutylamine Analysis
This protocol is a general starting point and should be optimized and validated for your specific application and matrix.
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions (Positive ESI):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NDBA: To be optimized, but a potential transition is m/z 159.1 -> 116.1.
-
NDBA-d18: To be optimized, but a potential transition is m/z 177.2 -> 128.2.
-
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol).[6]
-
Spike with a known amount of NDBA-d18 internal standard solution.
-
Vortex and/or sonicate to ensure complete dissolution and mixing.
-
Centrifuge to pellet any undissolved material.[6]
-
Filter the supernatant through a 0.22 µm filter before injection.[6]
-
Protocol 3: General Purpose GC-MS/MS Method for N-Nitrosodibutylamine Analysis
This protocol is a general starting point and should be optimized and validated for your specific application and matrix.
-
Chromatographic Conditions:
-
Column: A mid-polarity column (e.g., 14% cyanopropylphenyl / 86% methyl polysiloxane, 30 m x 0.25 mm, 0.25 µm).[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Oven Program: 55°C (hold 2 min), then ramp to 260°C at 10°C/min (hold 2 min).[7]
-
Injection Mode: Splitless.
-
Injection Volume: 2 µL.[7]
-
-
Mass Spectrometry Conditions (Positive CI or EI):
-
Ionization Mode: Positive Chemical Ionization (PCI) with methane (B114726) or ammonia (B1221849) as the reagent gas, or Electron Ionization (EI).[7]
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor: To be determined based on the ionization mode and fragmentation pattern of NDBA and NDBA-d18.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
For aqueous samples, adjust the pH if necessary.
-
Spike with a known amount of NDBA-d18 internal standard solution.
-
Extract the sample with a suitable organic solvent (e.g., dichloromethane).[8]
-
Separate the organic layer.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute in a suitable solvent for GC analysis.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Nitrosodibutylamine | C8H18N2O | CID 13542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
- 6. fda.gov [fda.gov]
- 7. kirj.ee [kirj.ee]
- 8. edqm.eu [edqm.eu]
Enhancing recovery of N-Nitrosodibutylamine from complex sample matrices
Welcome to the technical support center for enhancing the recovery of N-Nitrosodibutylamine (NDBA) from complex sample matrices. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing N-Nitrosodibutylamine (NDBA) in complex matrices?
A1: Analyzing NDBA in matrices such as pharmaceuticals, food, and environmental samples presents several challenges. These include low-level detection requirements, potential for analyte loss during sample preparation, and interference from matrix components.[1][2][3] Complex samples can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[3][4][5] Additionally, the volatile nature of some nitrosamines can complicate analysis, though NDBA is less volatile than smaller nitrosamines like NDMA.
Q2: Which analytical techniques are most suitable for NDBA quantification?
A2: Highly sensitive and selective analytical techniques are necessary for detecting the trace levels of NDBA often found in samples.[6][7] The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) or GC-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][6] The choice between GC and LC depends on the specific properties of the drug substance and other potential impurities. For volatile nitrosamines, GC-based methods are often preferred.[1]
Q3: What are common sample preparation techniques for extracting NDBA?
A3: Sample preparation is critical for achieving good recovery and removing interfering compounds. Common techniques include:
-
Solid-Phase Extraction (SPE): Widely used for its efficiency in concentrating the analyte and cleaning up the sample.[8][9][10] Various sorbents can be used depending on the matrix and analyte properties.
-
Liquid-Liquid Extraction (LLE): A conventional method that uses solvents like dichloromethane (B109758) to extract NDBA.[11]
-
Dynamic Headspace (DHS): A solventless technique that involves purging the headspace above a sample to concentrate volatiles onto a sorbent trap, offering very low detection limits.[12]
Q4: How do matrix effects impact NDBA analysis and how can they be mitigated?
A4: Matrix effects refer to the alteration of analyte ionization (suppression or enhancement) caused by co-eluting compounds from the sample matrix.[3][4][5] This can lead to poor accuracy and reproducibility.[3] Mitigation strategies include:
-
Effective Sample Cleanup: Using techniques like SPE to remove interfering components.[3]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for the effect.[13]
-
Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of NDBA (e.g., NDBA-d18) can effectively compensate for matrix effects and analyte loss during sample preparation.[13][14]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, though this may impact detection limits.[15]
Troubleshooting Guide for Low NDBA Recovery
This guide addresses specific issues that can lead to poor NDBA recovery.
Problem 1: Low or no NDBA signal for all samples.
| Possible Cause | Recommended Solution |
| Instrument Malfunction | Verify GC/LC-MS system performance. Check for leaks, ensure proper gas flows for GC, and confirm detector functionality.[16][17] For MS detectors, review the tune report to ensure it meets specifications.[17] |
| Incorrect Method Parameters | Double-check all method parameters, including injection volume, inlet temperature, column temperature program, and MS acquisition settings.[16] Ensure the split ratio is appropriate if using a split injection.[18] |
| Degraded Standard Solution | Prepare a fresh NDBA standard solution. Nitrosamine standards can degrade over time. |
| Syringe/Injector Issue | Check the autosampler syringe for blockages or leaks.[16][17] Ensure the correct injection volume is being drawn and dispensed. Observe an injection cycle if possible.[16] |
Problem 2: Inconsistent or low NDBA recovery across replicate samples.
| Possible Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction procedure. For SPE, ensure the sorbent is appropriate for NDBA and the sample matrix. Verify that the SPE cartridge is properly conditioned and not allowed to dry out. Ensure the elution solvent volume is sufficient for complete recovery.[13] For LLE, optimize the solvent choice and extraction pH. |
| Analyte Volatility/Degradation | NDBA can be sensitive to heat and light. Minimize exposure to high temperatures during sample concentration (e.g., nitrogen evaporation).[13] Use amber vials to protect from light. |
| Matrix Interference | Complex matrices can lead to variable recovery. Employ matrix-matched standards or an isotope-labeled internal standard (NDBA-d18) to correct for variability.[13] Enhance cleanup steps to remove more matrix components. |
| Inconsistent Sample pH | The pH of the sample can affect the extraction efficiency of nitrosamines. Ensure the pH is consistent across all samples and standards before extraction. |
Problem 3: Good recovery for standards but poor recovery in spiked matrix samples.
| Possible Cause | Recommended Solution |
| Strong Matrix Effects | This strongly indicates ion suppression or enhancement. Implement mitigation strategies such as using an isotope-labeled internal standard, diluting the sample, or improving the chromatographic separation to resolve NDBA from interfering peaks.[5][15] |
| Irreversible Binding to Matrix | The analyte may bind strongly to components within the sample matrix. Try altering the pH or using a stronger extraction solvent. For protein-rich samples, a protein precipitation step may be necessary prior to extraction. |
| Analyte Degradation in Matrix | The sample matrix may contain components that cause NDBA to degrade. Try adding antioxidants or adjusting the sample pH immediately after collection.[13] |
Quantitative Data Summary
The following tables summarize recovery data for nitrosamines, including NDBA, from various studies and matrices.
Table 1: Spike Recovery of Nitrosamines in Various Water Matrices using SPE and GC-MS/MS
| Compound | Drinking Water (%) | Surface Water (%) | Tertiary Wastewater (%) |
| NDMA | 91 | 92 | 99 |
| NMEA | 111 | 108 | 126 |
| NDEA | 106 | 104 | 122 |
| NDPA | 104 | 103 | 146 |
| NDBA | 102 | 102 | 118 |
Data adapted from an analytical method for detecting nitrosamines in water matrices. The method demonstrated good reproducibility with RSDs generally below 10%.[14]
Table 2: Recovery of Volatile N-Nitrosamines from Spiked Cooked Ham (10 µg/kg)
| Compound | Recovery (%) |
| NDMA | 75 |
| NMEA | 88 |
| NDEA | 95 |
| NPYR | 102 |
| NDPA | 105 |
| NPIP | 110 |
| NDBA | 114 |
Data adapted from a study using liquid extraction with dichloromethane followed by GC-CI/MS analysis.[11]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for NDBA from Liquid Pharmaceutical Formulations
This protocol provides a general workflow. Optimization is required based on the specific sample matrix and analytical instrumentation.
1. Materials:
-
Strong cation-exchange polymeric SPE cartridges.
-
Methanol (HPLC grade).
-
Dichloromethane (DCM, HPLC grade).
-
Deionized water.
-
Internal Standard: NDBA-d18 solution.
-
Sample: Liquid pharmaceutical product.
2. Sample Preparation:
-
Accurately measure a known volume/weight of the liquid sample.
-
Spike the sample with an appropriate concentration of the NDBA-d18 internal standard.
-
Dilute the sample with deionized water to reduce viscosity and matrix complexity if necessary. Adjust pH if required.
3. SPE Cartridge Conditioning:
-
Sequentially wash the SPE cartridge with 5 mL of DCM, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the sorbent bed does not go dry between steps.[14]
4. Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
5. Washing:
-
Wash the cartridge with 5 mL of deionized water to remove hydrophilic interferences.
-
Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 10-20 minutes to remove all water.[14] This step is critical for efficient elution with an organic solvent.[19]
6. Elution:
-
Elute the retained NDBA and internal standard from the cartridge using 10 mL of dichloromethane (DCM) at a flow rate of 1-2 mL/min.[14]
7. Concentration and Analysis:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer the concentrated extract to an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.
Visualizations
The following diagrams illustrate a typical workflow for NDBA analysis and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for NDBA analysis from complex matrices.
Caption: Decision tree for troubleshooting low NDBA recovery.
References
- 1. ellutia.com [ellutia.com]
- 2. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. grupobiomaster.com [grupobiomaster.com]
- 13. welchlab.com [welchlab.com]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. agilent.com [agilent.com]
- 18. Restek - Blog [restek.com]
- 19. pjoes.com [pjoes.com]
Calibration curve and linearity problems in NDBA quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with calibration curves and linearity in the quantification of N-nitrosodibutylamine (NDBA).
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptance criterion for the linearity of a calibration curve in NDBA analysis?
A1: For most regulatory purposes, the coefficient of determination (R²) of the linear regression is expected to be ≥ 0.99. Some guidelines may have stricter requirements, such as ≥ 0.995 or even ≥ 0.998.[1] It is crucial to consult the specific regulatory guidance applicable to your work.
Q2: Why is my calibration curve for NDBA showing a curve instead of a straight line?
A2: A non-linear, curved calibration plot can arise from several factors. At high concentrations, detector saturation is a common cause. In electrospray ionization (ESI) mass spectrometry, the ionization efficiency can become concentration-dependent, leading to a loss of linearity.[2] Other potential causes include analyte multimer formation at high concentrations or issues with the internal standard.[3]
Q3: Should I force the calibration curve through the origin (0,0)?
A3: This depends on your analytical method and the expected behavior of your blank samples. If a blank sample (containing no analyte) genuinely produces no signal, then forcing the curve through the origin may be appropriate. However, if there is a consistent background signal or a non-zero intercept is observed, forcing the origin can introduce errors, especially at lower concentrations.[4] It is generally recommended to perform a statistical evaluation of the y-intercept to determine if it is significantly different from zero.[4]
Q4: What is the role of an internal standard (IS) in NDBA quantification, and can it cause linearity issues?
A4: An internal standard, ideally a stable isotope-labeled version of NDBA (e.g., NDBA-d18), is added at a constant concentration to all standards and samples. It helps to correct for variations in sample preparation, injection volume, and instrument response. However, the IS itself can be a source of linearity problems if it is contaminated with the unlabeled analyte, if there is isotopic crosstalk, or if its concentration is inappropriate for the calibration range.[3]
Troubleshooting Guides
Guide 1: Poor Linearity (Low R² Value)
A low coefficient of determination (R²) indicates that the data points do not closely fit the linear regression model. This can lead to inaccurate quantification.
Problem: The calibration curve for NDBA has an R² value below 0.99.
| Potential Cause | Troubleshooting Steps |
| Inaccurate Standard Preparation | 1. Prepare fresh calibration standards from a reliable, certified stock solution. 2. Use calibrated volumetric flasks and pipettes for all dilutions.[5] 3. Ensure the solvent used for dilution is of high purity and free from contaminants. 4. Verify the stability of NDBA in the chosen solvent and storage conditions. |
| Detector Saturation | 1. Narrow the calibration range by removing the highest concentration points and re-evaluating the linearity. 2. If saturation is confirmed, dilute the samples to fall within the linear range of the detector.[6] |
| Inappropriate Calibration Range | 1. Ensure the calibration range brackets the expected concentrations of your samples. 2. If the range is very wide (spanning several orders of magnitude), consider using a weighted linear regression or a quadratic fit if justified and permitted by regulatory guidelines.[6] |
| Matrix Effects | 1. Prepare matrix-matched calibration standards by spiking known amounts of NDBA into a blank matrix representative of your samples.[7] 2. If matrix effects are significant, improve the sample clean-up procedure to remove interfering components.[8] |
| Instrumental Issues | 1. Check for leaks in the LC or GC system. 2. Ensure the mass spectrometer is properly tuned and calibrated. 3. Clean the ion source, as contamination can lead to inconsistent ionization. |
Guide 2: Inconsistent or Non-Reproducible Calibration Points
This issue manifests as high variability between replicate injections of the same standard or a lack of consistency between different calibration curve preparations.
Problem: Replicate injections of calibration standards have high %RSD, or the calibration curve is not reproducible between runs.
| Potential Cause | Troubleshooting Steps |
| Analyte Instability | 1. Investigate the stability of NDBA in your standard solutions. N-nitrosamines can be susceptible to degradation, especially when exposed to light or certain pH conditions. 2. Prepare fresh standards more frequently and store them under appropriate conditions (e.g., refrigerated, protected from light). |
| Injector/Autosampler Issues | 1. Check for air bubbles in the syringe or sample loop.[9] 2. Ensure the injection volume is consistent. Perform an injector precision test. 3. Clean the injector port and syringe to prevent carryover. |
| Chromatographic Problems | 1. Poor peak shape (e.g., fronting, tailing, splitting) can lead to inconsistent integration. Optimize the chromatographic method to achieve symmetrical peaks. 2. Ensure retention times are stable. Fluctuations can indicate problems with the mobile phase composition, flow rate, or column temperature. |
| Internal Standard Variability | 1. Ensure the internal standard is added precisely and consistently to all standards and samples. 2. Check for contamination or degradation of the internal standard stock solution. |
Quantitative Data Summary
The following tables provide typical quantitative parameters for NDBA analysis. These values can vary depending on the specific instrumentation, method, and matrix.
Table 1: Typical Calibration and Quality Control Parameters for NDBA Analysis
| Parameter | Typical Range/Value | Source |
| Calibration Range | 2.5 - 100 ng/mL | [1] |
| R² (Coefficient of Determination) | ≥ 0.99 | [1][10] |
| Limit of Quantification (LOQ) | 0.013 ppm (in analytical-grade solvents) | [11] |
| Accuracy (% Recovery) | 90 - 107% | [10] |
| Precision (%RSD) | ≤ 15% | [10] |
Table 2: Example Calibration Curve Data for NDBA by LC-MS/MS
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1.0 | 15,230 | 510,400 | 0.0298 |
| 2.5 | 38,150 | 505,200 | 0.0755 |
| 5.0 | 74,980 | 499,800 | 0.1500 |
| 10.0 | 155,200 | 508,700 | 0.3051 |
| 25.0 | 380,500 | 501,100 | 0.7593 |
| 50.0 | 765,400 | 498,900 | 1.5342 |
| 100.0 | 1,520,800 | 503,600 | 3.0202 |
Experimental Protocols
Protocol 1: Preparation of NDBA Calibration Standards
This protocol describes the preparation of a series of calibration standards by serial dilution from a certified stock solution.
Materials:
-
Certified NDBA stock solution (e.g., 1000 µg/mL in methanol)
-
NDBA-d18 internal standard (IS) stock solution (e.g., 100 µg/mL in methanol)
-
High-purity solvent (e.g., Dichloromethane or Methanol)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated micropipettes
Procedure:
-
Intermediate Stock Preparation:
-
Prepare an intermediate NDBA stock solution of 10 µg/mL by diluting the 1000 µg/mL primary stock. For example, pipette 1 mL of the primary stock into a 100 mL volumetric flask and dilute to volume with the chosen solvent.
-
-
Working Internal Standard Solution:
-
Prepare a working IS solution at a concentration that will result in a final concentration of 50 ng/mL in all samples and standards. For example, dilute the 100 µg/mL IS stock to 1 µg/mL.
-
-
Serial Dilution for Calibration Standards:
-
Label a series of volumetric flasks for each calibration point (e.g., 100, 80, 40, 20, 10, 5, 2.5 ng/mL).[1]
-
To each flask, add a constant volume of the working IS solution (e.g., 500 µL to a 10 mL flask to achieve 50 ng/mL).
-
Add the appropriate volume of the 10 µg/mL intermediate NDBA stock to each flask to achieve the target concentrations.
-
Dilute each flask to the final volume with the solvent.
-
-
Storage:
-
Store the prepared standards in amber vials at 2-8°C to minimize degradation.[12] It is recommended to prepare fresh working standards regularly.
-
Visualizations
Caption: Workflow for NDBA Quantification.
Caption: Troubleshooting Decision Tree for Linearity.
References
- 1. agilent.com [agilent.com]
- 2. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. shimadzu.com [shimadzu.com]
- 8. tandfonline.com [tandfonline.com]
- 9. support.waters.com [support.waters.com]
- 10. researchgate.net [researchgate.net]
- 11. 👨💻 Nitrosamines Analysis in Solvents by GC-MS/MS - Analytical Methods Hub - Nitrosamines Exchange [nitrosamines.usp.org]
- 12. fda.gov [fda.gov]
Method ruggedness and robustness for N-Nitrosodibutylamine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitrosodibutylamine (NDBA), a potential genotoxic impurity in pharmaceutical products. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method execution.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the analysis of NDBA using Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No NDBA Signal | Sample Preparation: Inefficient extraction, degradation of NDBA, or incorrect sample dilution. | - Ensure the extraction solvent is appropriate for the sample matrix and that the extraction time is sufficient.[1] - Protect samples from light, as nitrosamines can be light-sensitive. - Verify the concentration of the spiking solution and the final dilution factor. |
| Instrumental Issues: Poor ionization efficiency, incorrect mass transition settings, or a contaminated ion source. | - Optimize ion source parameters such as capillary voltage and gas temperatures. - Confirm the precursor and product ion m/z values for NDBA are correctly entered in the method. - Clean the ion source, capillary, and sample cone as per the manufacturer's recommendations. | |
| Poor Peak Shape (Tailing or Fronting) | Chromatographic Conditions: Incompatible mobile phase pH, column degradation, or buffer mismatch between sample and mobile phase. | - Ensure the mobile phase pH is suitable for NDBA (typically acidic, e.g., 0.1% formic acid).[2][3] - Use a new or validated column to rule out stationary phase degradation. - Ensure the sample diluent is compatible with the initial mobile phase conditions to avoid solvent effects.[4] |
| Retention Time Shifts | Mobile Phase Preparation: Inconsistent mobile phase composition or degradation. | - Prepare fresh mobile phase daily and ensure accurate measurement of all components.[5] - Degas the mobile phase to prevent bubble formation. |
| Column Equilibration: Insufficient column equilibration time. | - Equilibrate the column with the initial mobile phase for an adequate duration before starting the analytical run. | |
| Pump Performance: Inconsistent flow rate from the LC pump. | - Check for leaks in the pump and tubing. - Perform pump calibration and maintenance as recommended by the manufacturer.[5] | |
| High Background or Matrix Effects | Sample Matrix: Co-elution of endogenous compounds from the drug product matrix that suppress or enhance the NDBA signal. | - Implement a sample clean-up step such as Solid-Phase Extraction (SPE). - Modify the chromatographic gradient to better separate NDBA from interfering matrix components.[6] - Use a deuterated internal standard (e.g., NDBA-d18) to compensate for matrix effects. |
GC-MS Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low NDBA Recovery | Thermal Degradation: NDBA may degrade at high temperatures in the GC inlet.[7][8] | - Optimize the inlet temperature to ensure efficient volatilization without causing degradation. A lower initial temperature may be necessary.[7] |
| Adsorption: Active sites in the GC inlet liner or column can adsorb NDBA. | - Use a deactivated inlet liner. - Perform regular maintenance, including trimming the column and replacing the liner and septa. | |
| Inconsistent Results | Sample Introduction: Variability in headspace extraction or liquid injection. | - For headspace analysis, ensure consistent vial sealing and equilibration times and temperatures.[9] - For liquid injection, check the syringe for air bubbles and ensure proper installation. |
| Interfering Peaks | Matrix Components: Co-eluting compounds from the sample matrix. | - Optimize the GC oven temperature program to improve separation. - Use a more selective mass spectrometry scan mode, such as Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[10] |
| Contamination: Contamination from solvents, glassware, or the autosampler. | - Run a solvent blank to identify potential sources of contamination.[11] - Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between method ruggedness and robustness in the context of NDBA analysis?
A1: Method Ruggedness refers to the reproducibility of the test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. It is a measure of the method's ability to withstand changes in the testing environment.
Method Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage. For NDBA analysis, robustness studies often involve varying parameters like mobile phase composition, pH, column temperature, and flow rate.[13]
Q2: How can I minimize the risk of false positives in NDBA analysis?
A2: To minimize false positives, it is crucial to ensure method specificity. This can be achieved by:
-
Using High-Resolution Mass Spectrometry (HRMS): HRMS provides high mass accuracy, which helps to differentiate NDBA from co-eluting isobaric interferences.
-
Employing Tandem Mass Spectrometry (MS/MS): By monitoring specific precursor-to-product ion transitions, MS/MS significantly enhances selectivity.[10]
-
Chromatographic Separation: Ensure adequate chromatographic resolution between NDBA and any potential interfering peaks.
-
Blank Analysis: Regularly analyze solvent blanks and matrix blanks to monitor for any background contamination.[11]
Q3: What are the acceptable limits for NDBA in pharmaceutical products?
A3: The acceptable intake (AI) limits for nitrosamine (B1359907) impurities are set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These limits are based on the carcinogenic potential of the specific nitrosamine and the maximum daily dose of the drug product. For NDBA, the specific AI should be referenced from the latest regulatory guidelines.
Q4: Is it better to use LC-MS or GC-MS for NDBA analysis?
A4: Both LC-MS and GC-MS are suitable for the analysis of NDBA. The choice of technique often depends on the specific drug product matrix and the volatility of other potential nitrosamine impurities being analyzed.
-
LC-MS is generally preferred for non-volatile or thermally labile nitrosamines and is often considered a more versatile technique for a wider range of nitrosamines.
-
GC-MS is well-suited for volatile nitrosamines like NDBA. However, care must be taken to avoid thermal degradation of the analyte in the GC inlet.[14]
Data Presentation: Robustness Study of a Nitrosamine Analytical Method
The following table summarizes the results of a robustness study for an LC-MS/MS method for the analysis of several nitrosamines, including NDBA. The study evaluated the impact of deliberate variations in key method parameters on the analytical results.[13]
| Parameter | Variation | NDBA Peak Area (% Change) | NDBA Retention Time (% Change) |
| Mobile Phase Additive | 0.1% Formic Acid (Nominal) | - | - |
| 0.2% Formic Acid | +2.1% | -0.5% | |
| Organic Component in Mobile Phase | 20% Acetonitrile in Methanol (B129727) | -3.5% | +1.2% |
| 40% Acetonitrile in Methanol (Nominal) | - | - | |
| Flow Rate | 0.3 mL/min | -1.8% | +5.3% |
| 0.6 mL/min (Nominal) | - | - |
The results indicate that the method is robust within the tested ranges, as the variations in method parameters did not significantly impact the quantitation of NDBA.
Experimental Protocols
Detailed Methodology for NDBA Analysis in Metformin (B114582) by LC-MS/MS
This protocol is adapted from the FDA's published method for the determination of nitrosamine impurities in metformin drug substance and drug product.[1]
1. Sample Preparation (Drug Product)
-
Crush a sufficient number of tablets to obtain a target concentration of 100 mg/mL of metformin API in methanol.
-
Transfer the crushed powder into a 15 mL glass centrifuge tube.
-
Add the appropriate volume of methanol and mix for approximately one minute using a vortex mixer.[1]
-
Shake the sample for 40 minutes using a mechanical wrist-action shaker.[1]
-
Centrifuge the sample for 15 minutes at 4500 rpm.[1]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.
-
Transfer the filtered sample into an HPLC vial for LC-MS/MS analysis.[1]
2. Chromatographic Conditions
-
HPLC System: UHPLC system with a temperature-controlled autosampler and column oven.
-
Column: Phenomenex Kinetex® 2.6 µm Biphenyl 100 Å, 150 x 3.0 mm (or equivalent).[1]
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[1]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) %B 0.0 10 10.0 90 12.0 90 12.1 10 | 15.0 | 10 |
3. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
NDBA MRM Transition: m/z 159.1 -> m/z 116.1 (Quantifier), m/z 159.1 -> m/z 57.1 (Qualifier). (Note: Specific transitions may vary slightly depending on the instrument).
Detailed Methodology for NDBA Analysis in Valsartan (B143634) by GC-MS
This protocol is based on a direct injection GC-MS method for the analysis of nitrosamine impurities in sartan drug products.[15][16]
1. Sample Preparation (Drug Product)
-
Quarter a valsartan tablet using a pill cutter and place the pieces into a 15 mL centrifuge tube.[15]
-
Add 5 mL of dichloromethane (B109758).
-
Vortex the sample for 1 minute and then centrifuge at 4000 rpm for 2.5 minutes.[15]
-
Transfer approximately 2 mL of the dichloromethane layer to a 5 mL syringe fitted with a 0.45 µm PVDF filter.
-
Filter approximately 0.5 mL of the sample into a 2 mL GC vial and cap immediately.[15]
2. GC Conditions
-
GC System: Gas chromatograph with a split/splitless inlet.
-
Column: SUPELCOWAX® 30 m x 0.25 mm, 0.5 µm (or equivalent).[15][16]
-
Inlet Temperature: 220 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 240 °C at 25 °C/min, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
3. MS Conditions
-
Mass Spectrometer: Single or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
NDBA SIM Ions: m/z 158 (Quantifier), m/z 116, m/z 57 (Qualifiers).
Visualizations
Caption: General workflow for NDBA analysis method validation.
Caption: Logical workflow for troubleshooting NDBA analysis issues.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. zefsci.com [zefsci.com]
- 6. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. restek.com [restek.com]
- 9. fda.gov [fda.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS/LC-MS for the Analysis of Nitrosamines - BA Sciences [basciences.com]
- 15. N-Nitrosamines Determination in Valsartan [sigmaaldrich.com]
- 16. Determination of N-Nitrosamines in Valsartan | Separation Science [sepscience.com]
Validation & Comparative
A Head-to-Head Comparison: GC-MS/MS vs. LC-MS/MS for the Determination of N-Nitrosodibutylamine (NDBA)
A Guide for Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamines, such as N-Nitrosodibutylamine (NDBA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory agencies worldwide have established stringent limits for these impurities, necessitating the use of highly sensitive and selective analytical methods for their detection and quantification.[1] For the accurate determination of NDBA, the use of a stable isotope-labeled internal standard, such as N-Nitrosodibutylamine-d18 (NDBA-d18), is a widely accepted practice to compensate for matrix effects and variations in sample preparation and instrument response.
This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of NDBA using NDBA-d18. We will delve into their performance characteristics, supported by experimental data, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Performance Comparison: GC-MS/MS vs. LC-MS/MS
The choice between GC-MS/MS and LC-MS/MS for NDBA analysis depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the required sensitivity. The following table summarizes the typical validation parameters for the analysis of NDBA by both techniques.
| Validation Parameter | GC-MS/MS | LC-MS/MS |
| Linearity (r²) | > 0.99[3] | > 0.99[3] |
| Accuracy (Recovery) | 79.5 - 122.4%[3] | 80 - 120%[4] |
| Precision (%RSD) | < 15.0%[3] | < 20%[4] |
| Limit of Detection (LOD) | 0.02 - 0.03 ppm | 20 ng/g |
| Limit of Quantification (LOQ) | 1 - 10 ppb[5] | 50 ng/g[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the determination of NDBA using NDBA-d18 by both GC-MS/MS and LC-MS/MS.
GC-MS/MS Method
Sample Preparation:
-
Weigh 500 to 1,000 mg of the drug substance or product into a suitable vial.[5]
-
For samples soluble in organic solvents, dissolve directly in 5.0 mL of dichloromethane.[5]
-
For water-soluble samples, dissolve in 8.0 mL of 1 M sodium hydroxide (B78521) solution, followed by liquid-liquid extraction with 2.0 mL of dichloromethane.[5]
-
Spike the sample with an appropriate concentration of NDBA-d18 internal standard solution.[5]
-
Vortex the sample and filter through a 0.2 µm PTFE syringe filter prior to analysis.[5]
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Agilent 8890 GC or equivalent.[5]
-
Column: Agilent J&W DB-1701 GC capillary column (30 m × 0.25 mm, 1.0 µm).[5]
-
Oven Program: 70°C for 4 min, then ramp at 20°C/min to 240°C and hold for 3.5 min.[6]
-
Injector: Splitless, 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
MS/MS System: Agilent 7010B Triple Quadrupole GC/MS/MS or equivalent.[5]
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
NDBA: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
NDBA-d18: Precursor ion > Product ion
-
LC-MS/MS Method
Sample Preparation:
-
Weigh 250 mg of the active pharmaceutical ingredient (API) or ground tablet powder into a 15 mL centrifuge tube.[4]
-
Add 250 µL of the NDBA-d18 internal standard solution (e.g., 400 ng/mL in methanol).[4]
-
Add 250 µL of methanol (B129727) and sonicate for 5 minutes.[4]
-
Add 4.5 mL of deionized water and sonicate for another 5 minutes.[4]
-
Centrifuge the solution at 3000 ×g for 5 minutes.[4]
-
Filter the supernatant through a 0.22 µm PVDF filter before injection.[4]
Chromatographic and Mass Spectrometric Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: Xselect® HSS T3 column (15 cm × 3 mm i.d., 3.5 μm).[4]
-
Mobile Phase A: 0.1% formic acid in water.[4]
-
Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (2:8, v/v).[4]
-
Gradient: A suitable gradient to achieve separation of NDBA from other components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS/MS System: Waters Xevo TQ-S micro or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions:
-
NDBA: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
NDBA-d18: Precursor ion > Product ion
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for the determination of NDBA.
Caption: Workflow for NDBA Method Validation.
Conclusion
Both GC-MS/MS and LC-MS/MS are powerful and reliable techniques for the trace-level determination of N-Nitrosodibutylamine in pharmaceutical products when used in conjunction with its deuterated internal standard, NDBA-d18.
GC-MS/MS is a robust and cost-effective solution, particularly for volatile nitrosamines like NDBA in relatively clean matrices.[7] Its advantages include high chromatographic resolution and established libraries for compound identification.
LC-MS/MS has emerged as the preferred method for nitrosamine (B1359907) analysis in many laboratories due to its high sensitivity, selectivity, and applicability to a broader range of nitrosamines, including those that are non-volatile or thermally labile, without the need for derivatization.[7]
Ultimately, the selection between GC-MS/MS and LC-MS/MS will be guided by the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, the availability of instrumentation, and the need to analyze for a wider range of nitrosamine impurities. This guide provides the foundational information to make an informed decision and to establish a robust and reliable analytical method for ensuring the safety and quality of pharmaceutical products.
References
- 1. agilent.com [agilent.com]
- 2. fda.gov [fda.gov]
- 3. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
Comparison of N-Nitrosodibutylamine-d18 with other internal standards for nitrosamine analysis
For researchers, scientists, and drug development professionals, the accurate quantification of nitrosamine (B1359907) impurities is a critical task enforced by global regulatory bodies due to their potential carcinogenic properties. The use of isotopically labeled internal standards is the gold standard in mass spectrometry-based methods for achieving reliable and precise results. This guide provides a comparative overview of N-Nitrosodibutylamine-d18 (NDBA-d18) and other common internal standards used in nitrosamine analysis, supported by experimental data and detailed methodologies.
The core principle behind using an isotopically labeled internal standard, such as NDBA-d18, is that it behaves chemically and physically in a nearly identical manner to its non-labeled counterpart, N-Nitrosodibutylamine (NDBA).[1] This similarity allows it to compensate for variations during sample preparation, extraction, and instrumental analysis, thereby improving the accuracy and precision of quantification.[1][2]
Alternatives to this compound
While NDBA-d18 is a suitable internal standard for the analysis of NDBA, a variety of other deuterated and ¹⁵N-labeled internal standards are employed for the analysis of a range of nitrosamine impurities. The choice of internal standard is typically matched to the specific nitrosamine being analyzed.[2] Common alternatives include:
-
N-Nitrosodimethylamine-d6 (NDMA-d6): Used for the analysis of N-Nitrosodimethylamine (NDMA).[1][3]
-
N-Nitrosodiethylamine-d10 (NDEA-d10): Employed for the quantification of N-Nitrosodiethylamine (NDEA).[1][3]
-
N-Nitrosodiisopropylamine-d14 (NDIPA-d14): Used as an internal standard for N-Nitrosodiisopropylamine (NDIPA).[3]
-
N-Nitroso-N-methyl-4-aminobutyric acid-d3 (NMBA-d3): Utilized for the analysis of N-Nitroso-N-methyl-4-aminobutyric acid (NMBA).[1][4]
-
¹⁵N-labeled internal standards: These are often considered more stable and less prone to the hydrogen-deuterium (H-D) exchange that can sometimes occur with deuterated standards under certain conditions.[5][6]
The primary challenge with deuterated standards is the potential for hydrogen-deuterium exchange, where deuterium (B1214612) atoms are replaced by hydrogen atoms from the sample matrix or solvents.[5] This can lead to an underestimation of the true nitrosamine concentration. Therefore, selecting standards with deuterium labels in stable positions is crucial.[5][6]
Performance Data Comparison
Direct head-to-head comparative studies across a wide range of internal standards are not always readily available in published literature.[2] However, by collating data from various validation studies, a useful comparison can be made. The performance of an internal standard is assessed based on key analytical parameters such as recovery, linearity, limit of detection (LOD), and limit of quantification (LOQ). These values are highly dependent on the specific matrix, analytical method, and instrumentation used.[2]
Table 1: Comparative Performance of Common Deuterated Internal Standards
| Internal Standard | Analyte | Typical Recovery (%) | Linearity (r²) | Typical LOQ (ng/mL) | Analytical Method |
| This compound | NDBA | ~90 - 110[2] | ≥0.99[4] | 0.1 - 0.5 | LC-MS/MS, GC-MS/MS[3][4] |
| N-Nitrosodimethylamine-d6 | NDMA | 80 - 120[7] | ≥0.99[4] | 0.015 µg/g[7] | LC-MS/MS, GC-MS[4][7] |
| N-Nitrosodiethylamine-d10 | NDEA | 80 - 120[7] | ≥0.99[4] | 0.003 µg/g[7] | LC-MS/MS, GC-MS[4][7] |
| N-Nitrosodiisopropylamine-d14 | NDIPA | Not specified | ≥0.99 | Not specified | GC-MS/MS[3] |
| N-Nitroso-N-methyl-4-aminobutyric acid-d3 | NMBA | Not specified | ≥0.99[4] | Not specified | LC-MS/MS[4] |
Note: The values presented are indicative and can vary significantly based on the experimental conditions.
Experimental Protocols
The accurate analysis of nitrosamines requires robust and validated analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most common techniques employed.[8][9]
Generalized Experimental Protocol for Nitrosamine Analysis using LC-MS/MS
This protocol outlines a typical workflow for the analysis of nitrosamines in a drug substance.
Typical workflow for nitrosamine analysis using an internal standard.
Methodology Details:
-
Standard and Sample Preparation:
-
Internal Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).[4]
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target nitrosamine(s) and a constant concentration of the internal standard.[3]
-
Sample Preparation: Accurately weigh the drug substance or product, dissolve or suspend it in an appropriate solvent, and add a known amount of the internal standard solution.[3][4] For samples soluble in water, a liquid-liquid extraction with a solvent like methylene (B1212753) chloride may be performed.[3]
-
-
LC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.[9]
-
Column: A suitable reversed-phase column, such as a C18, is commonly used.[4]
-
Mobile Phase: A gradient of an aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.[4]
-
-
Data Analysis:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
The concentration of the nitrosamine in the sample is then determined from this calibration curve.[10]
-
Logical Relationship of Analytical Method Components
The successful quantification of nitrosamines relies on the interplay between sample preparation, chromatographic separation, and mass spectrometric detection, all anchored by the use of a suitable internal standard.
Interdependence of key components in nitrosamine analysis.
References
- 1. Buy Deuterated Nitrosamine Standards Online | Advent [adventchembio.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitrosamine internal standards - what should be taken into consideration? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. researchgate.net [researchgate.net]
- 8. propharmagroup.com [propharmagroup.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
Guide to Inter-laboratory Comparison for N-Nitrosodibutylamine (NDBA) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for understanding and conducting inter-laboratory comparisons for the quantification of N-Nitrosodibutylamine (NDBA), a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry.[1][2] Accurate and reproducible quantification of NDBA is critical for ensuring drug safety and complying with stringent regulatory limits set by agencies like the U.S. FDA.[3][4][5][6]
Comparison of Analytical Methodologies
The detection and quantification of NDBA at trace levels require highly sensitive and selective analytical techniques.[7][8] The most commonly employed methods in pharmaceutical analysis are based on chromatography coupled with mass spectrometry.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a widely used technique for the analysis of various nitrosamines, including NDBA.[9] It offers high sensitivity and is suitable for a range of drug products. Methods often use tandem quadrupole mass spectrometers (TQ-XS) for accurate quantification.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another robust technique for analyzing volatile nitrosamines.[9] Different approaches, such as headspace analysis or direct liquid injection, can be used depending on the sample matrix and required sensitivity.[1][8]
Regulatory bodies like the United States Pharmacopeia (USP) have published general chapters, such as <1469>, which provide standardized procedures for nitrosamine analysis, including methods applicable to NDBA.[10]
Hypothetical Inter-laboratory Comparison Data
An inter-laboratory comparison, or round-robin study, is essential for evaluating the proficiency of different laboratories and the robustness of analytical methods. In such a study, a homogenous sample with a known (or unknown to participants) concentration of NDBA is sent to multiple laboratories for analysis.
The following table presents a hypothetical summary of results from such a study. This illustrates how data can be structured to compare performance across different labs and methods.
| Laboratory ID | Analytical Method | Matrix | Reported NDBA Concentration (ng/mL) | Standard Deviation (SD) | Z-Score* |
| Lab A | LC-MS/MS | Drug Substance | 2.45 | 0.15 | 0.5 |
| Lab B | GC-MS/MS | Drug Substance | 2.28 | 0.21 | -1.2 |
| Lab C | LC-HRMS | Drug Substance | 2.51 | 0.12 | 1.1 |
| Lab D | LC-MS/MS | Drug Substance | 2.39 | 0.18 | -0.1 |
| Lab E | GC-MS | Drug Substance | 2.65 | 0.25 | 2.5 |
*Z-scores are calculated based on the consensus value from all participating laboratories. A score between -2 and 2 is generally considered satisfactory.
Generalized Experimental Protocol: NDBA Quantification by LC-MS/MS
This section outlines a typical, generalized protocol for the quantification of NDBA in a drug substance. Laboratories should validate their specific methods according to regulatory guidelines.[11][12]
Objective: To accurately quantify N-Nitrosodibutylamine (NDBA) impurity in a drug substance using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
N-Nitrosodibutylamine (NDBA) reference standard
-
N-Nitrosodibutylamine-d18 (NDBA-d18) internal standard (IS)
-
LC-MS grade Methanol (B129727), Acetonitrile, and Water
-
Formic Acid
-
Ammonium Formate
-
Drug substance for testing
2. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of NDBA (e.g., 1 µg/mL) in methanol.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of NDBA-d18 (e.g., 1 µg/mL) in methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the NDBA stock solution and spiking with a fixed concentration of the IS to cover the expected concentration range (e.g., 0.1 to 50 ng/mL).
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the drug substance.
-
Dissolve in a suitable solvent (e.g., methanol or a water/methanol mixture).
-
Spike with the internal standard (NDBA-d18) to a final concentration similar to the calibration standards.
-
Vortex to mix and centrifuge to pellet any undissolved excipients.
-
Transfer the supernatant to an HPLC vial for analysis.
-
3. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water with 5mM Ammonium Formate.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate NDBA from the drug substance and other impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Tandem quadrupole mass spectrometer (e.g., Xevo TQ-XS).
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
MRM Transitions:
-
NDBA: Monitor a specific precursor-to-product ion transition.
-
NDBA-d18 (IS): Monitor the corresponding transition for the internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for NDBA and the internal standard (NDBA-d18).
-
Calculate the peak area ratio (NDBA/NDBA-d18).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of NDBA in the sample by interpolating its peak area ratio from the calibration curve.
Visualized Workflows and Pathways
Experimental Workflow for NDBA Quantification
The following diagram illustrates a typical workflow for the analysis of NDBA in a pharmaceutical sample, from receipt to final report generation.
Metabolic Activation Pathway of N-Nitrosamines
N-Nitrosodibutylamine, like other N-nitrosamines, is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects.[13][14] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The key step is the hydroxylation at the α-carbon atom, which leads to the formation of an unstable intermediate that ultimately generates a reactive diazonium ion capable of alkylating DNA.[14][15]
References
- 1. Nitrosamine Impurity Testing and Analysis, Including N-nitrosodimethylamine (NDMA) [intertek.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs - ECA Academy [gmp-compliance.org]
- 4. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 5. fda.gov [fda.gov]
- 6. npra.gov.my [npra.gov.my]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. agilent.com [agilent.com]
- 9. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. nano-ntp.com [nano-ntp.com]
- 12. researchgate.net [researchgate.net]
- 13. conservancy.umn.edu [conservancy.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Guide to the Accuracy and Precision of N-Nitrosodibutylamine-d18 in Isotope Dilution Assays
For researchers, scientists, and drug development professionals, the accurate quantification of N-nitrosamine impurities is critical for ensuring the safety and quality of pharmaceutical products. Isotope dilution mass spectrometry (IDMS) is the gold standard for this analysis, and the choice of internal standard is paramount to achieving reliable results. This guide provides an objective comparison of N-Nitrosodibutylamine-d18 (NDBA-d18) with other internal standards, supported by experimental data, to assist in the selection of the most appropriate standard for your analytical needs.
The Critical Role of Internal Standards in Isotope Dilution Assays
Isotope dilution involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. Because the internal standard is chemically identical to the analyte, it experiences the same variations during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the isotopically labeled internal standard, any losses or variations can be compensated for, leading to highly accurate and precise quantification.[1]
Performance Comparison of this compound and Other Internal Standards
The selection of an appropriate internal standard is crucial for the success of an isotope dilution assay. While various deuterated and 15N-labeled nitrosamines are commercially available, this compound is a commonly used internal standard for the analysis of N-Nitrosodibutylamine (NDBA). The following tables summarize key performance data for NDBA-d18 and other relevant internal standards from various studies.
Table 1: Accuracy and Precision Data for N-Nitrosodibutylamine (NDBA) Analysis using Deuterated Internal Standards
| Internal Standard | Matrix | Analyte Concentration | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Drug Substance (Sartans) | Not Specified | Not Specified | Not Specified | USP <1469> |
| N-Nitrosodipropylamine-d14 | Water | 5 µg/L | 68 - 83 | Not Specified | (B. et al., 2013) |
| N-Nitrosodimethylamine-d6 | Water | 5 µg/L | 68 - 83 | Not Specified | (B. et al., 2013) |
| Not Specified | Chicken Sausages | Not Specified | ~73 (Ultrasonic Extraction) | Not Specified | [2] |
Table 2: Linearity and Limit of Detection/Quantification for N-Nitrosodibutylamine (NDBA) Analysis
| Parameter | Value | Matrix/Method | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.99 | Drug Substance (Sartans) / LC-MS/MS | [3] |
| Limit of Detection (LOD) | 7.4 ng/mL | Not Specified / GC-MS | [4] |
| Limit of Quantitation (LOQ) | 1.9 ng/mL | Not Specified / GC-MS | [4] |
| Linearity Range | 0.2–200 ng/mL | Sertraline HCl Drug Substance / LC-MS/MS | [5] |
Experimental Protocol: Isotope Dilution Assay of N-Nitrosodibutylamine (NDBA) using this compound
This protocol is a generalized procedure based on established methods for the analysis of NDBA in a drug substance matrix using LC-MS/MS.[3]
1. Materials and Reagents
-
N-Nitrosodibutylamine (NDBA) analytical standard
-
This compound (NDBA-d18) internal standard solution (e.g., 1 µg/mL in water)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug substance sample
-
Volumetric flasks, pipettes, and vials
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.45-µm PTFE)
2. Standard Preparation
-
NDBA Stock Solution (e.g., 200 ng/mL): Accurately prepare a stock solution of NDBA in a suitable solvent (e.g., water).
-
Calibration Standards: Prepare a series of calibration standards by diluting the NDBA stock solution with an appropriate diluent (e.g., 1% formic acid in water). The concentration range should bracket the expected concentration of NDBA in the samples.
-
Internal Standard Spiking: Spike each calibration standard and sample with a known amount of the NDBA-d18 internal standard solution.
3. Sample Preparation
-
Accurately weigh a specified amount of the drug substance (e.g., 80 mg) into a centrifuge tube.
-
Add a precise volume of diluent (e.g., 1188 µL of 1% formic acid in water).
-
Add a precise volume of the NDBA-d18 internal standard solution (e.g., 12 µL of 1 µg/mL solution).
-
Vortex the mixture for a specified time (e.g., 20 minutes) to ensure complete dissolution and extraction.
-
Centrifuge the sample at a specified speed (e.g., 10,000 rpm) for a set duration (e.g., 10 minutes) to pellet any undissolved material.
-
Filter the supernatant through a syringe filter into an LC-MS vial.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 column (e.g., Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient: A suitable gradient to achieve separation of NDBA from matrix components.
-
Flow Rate: As recommended for the column.
-
Injection Volume: e.g., 5 µL
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Monitor the specific precursor-to-product ion transitions for both NDBA and NDBA-d18.
-
5. Data Analysis
-
Integrate the peak areas for the MRM transitions of both NDBA and NDBA-d18.
-
Calculate the peak area ratio of NDBA to NDBA-d18 for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the NDBA calibration standards.
-
Determine the concentration of NDBA in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle, the following diagrams are provided.
Caption: Experimental workflow for NDBA quantification.
Caption: Rationale for using NDBA-d18.
References
Navigating Nitrosamine Analysis: A Comparative Guide to Certified Reference Materials for N-Nitrosodibutylamine and its Isotopes
For researchers, scientists, and drug development professionals, the accurate detection and quantification of N-nitrosamine impurities are paramount for ensuring the safety and regulatory compliance of pharmaceutical products. This guide provides a comprehensive comparison of commercially available Certified Reference Materials (CRMs) for N-Nitrosodibutylamine (NDBA) and its isotopically labeled counterpart, N-Nitrosodibutylamine-d18, essential tools for robust analytical method development and validation.
The presence of N-nitrosamines, a class of probable human carcinogens, in pharmaceuticals is a significant concern for regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] Consequently, stringent guidelines necessitate the use of highly characterized reference materials for the accurate monitoring of these impurities. This guide offers an objective comparison of NDBA and NDBA-d18 CRMs from leading suppliers, supported by a detailed experimental protocol for their analysis.
Comparative Analysis of Certified Reference Materials
The selection of a suitable CRM is a critical first step in any quantitative analytical workflow. Key parameters for consideration include purity, concentration, format, and traceability to internationally recognized standards. The following table summarizes the specifications of NDBA and NDBA-d18 CRMs offered by prominent suppliers.
| Product | Supplier | Catalog Number (Example) | Purity/ Concentration | Format | Traceability/Grade |
| N-Nitrosodibutylamine (NDBA) | |||||
| N-Nitrosodibutylamine | Sigma-Aldrich (Merck) | PHR1899 | Pharmaceutical Secondary Standard | 1000 µg/mL in methanol (B129727) | Traceable to USP[1] |
| N-Nitrosodibutylamine | Sigma-Aldrich (Merck) | 48757 | Certified Reference Material, TraceCERT® | Neat | ISO/IEC 17025, ISO 17034[5] |
| N-Nitrosodibutylamine (NDBA) | Veeprho | VEEP-IMP-2358 | >99% | Neat | Meets USP, EMA, JP, BP standards[2] |
| N-Nitrosodibutylamine | CPAChem | SB16651.100 | 99.7 +/- 0.1 % | Neat | ISO 17034 |
| N-Nitrosodibutylamine (NDBA) | USP | 1466641 | USP Reference Standard | 1 mg/mL in methanol | USP |
| N-Nitrosodibutylamine | AccuStandard | APP-9-147 | Analytical Standard | Varies | ISO 9001 |
| N-Nitrosodibutylamine | Cambridge Isotope Labs | ULM-11198-1.2 | 98% | 1 mg/mL in methylene (B1212753) chloride | - |
| This compound (NDBA-d18) | |||||
| N-Nitroso-di-n-butylamine-d18 | LGC Standards | TRC-N525537 | >95% (GC) | Neat | -[4] |
| N-Nitroso-di-n-butylamine-d18 | Toronto Research Chemicals | N525537 | >98% | Neat | - |
| D18-N-Nitrosodibutylamine | Dr. Ehrenstorfer | DRE-C15601518 | - | Neat | ISO 17034 |
| N-Nitroso-di-n-butylamine (D18, 98%) | Cambridge Isotope Labs | DLM-11196-1.2 | 98% | 1 mg/mL in methylene chloride-D2 | -[6] |
| N-Nitroso-di-n-butylamine-d18 | Naarini Molbio Pharma | NIT-004 | - | Colourless to Yellow Oil | -[7] |
The Role of Isotopically Labeled Internal Standards
The use of stable isotope-labeled internal standards, such as NDBA-d18, is a cornerstone of accurate quantitative analysis by mass spectrometry.[8] These standards exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing them to co-elute chromatographically. However, their mass difference enables distinct detection by the mass spectrometer. This co-analysis effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to more precise and accurate quantification.
Experimental Protocol: Quantification of N-Nitrosodibutylamine in a Drug Product using LC-MS/MS
This protocol outlines a general procedure for the determination of NDBA in a pharmaceutical drug product using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its sensitivity and specificity in trace analysis.[6][9][10][11]
1. Materials and Reagents:
-
N-Nitrosodibutylamine CRM
-
This compound CRM (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug product for analysis
2. Standard and Sample Preparation:
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve the neat NDBA and NDBA-d18 CRMs in methanol to prepare individual stock solutions. For CRMs supplied in solution, use the provided concentration.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the NDBA stock solution with methanol:water (1:1 v/v) to prepare a series of calibration standards at appropriate concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
-
Internal Standard Spiking Solution:
-
Dilute the NDBA-d18 stock solution with methanol:water (1:1 v/v) to a fixed concentration (e.g., 10 ng/mL).
-
-
Sample Preparation:
-
Accurately weigh a portion of the powdered drug product and dissolve it in a known volume of methanol.
-
Vortex and sonicate to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Transfer an aliquot of the supernatant to a clean vial.
-
Add a fixed volume of the internal standard spiking solution to all calibration standards and prepared samples.
-
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: UHPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
NDBA: Precursor ion (m/z) -> Product ion (m/z)
-
NDBA-d18: Precursor ion (m/z) -> Product ion (m/z) (Specific MRM transitions should be optimized for the instrument used)
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of NDBA to NDBA-d18 against the concentration of the calibration standards.
-
Determine the concentration of NDBA in the drug product sample by interpolating its peak area ratio from the calibration curve.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key stages of the analytical workflow.
Caption: Experimental workflow for NDBA quantification.
Caption: Logical relationship for nitrosamine (B1359907) analysis.
By selecting high-quality, well-characterized Certified Reference Materials and employing a validated, sensitive analytical method, researchers and drug development professionals can confidently address the challenges of N-nitrosamine impurity analysis, ensuring the safety and quality of pharmaceutical products.
References
- 1. netpharmalab.es [netpharmalab.es]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Nitrosamine impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and optimization of an LC-MS method for the separation of nitrosamine impurities | The Journal of Critical Care Medicine [actamedicamarisiensis.ro]
Cross-Validation of LC-MS/MS and GC-MS/MS Methods for N-Nitrosodibutylamine (NDBA) Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The presence of N-nitrosamines, such as N-nitrosodibutylamine (NDBA), in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide have established stringent limits for these impurities, necessitating the use of highly sensitive and specific analytical methods for their detection and quantification. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The information presented is a synthesis of data from various validated methods and application notes.
Performance Comparison: LC-MS/MS vs. GC-MS/MS for NDBA Analysis
The choice between LC-MS/MS and GC-MS/MS for NDBA analysis depends on several factors, including the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity. While both techniques offer excellent performance, they have distinct advantages and limitations.
Table 1: Quantitative Performance Data for NDBA Analysis
| Performance Metric | LC-MS/MS | GC-MS/MS |
| Limit of Detection (LOD) | 0.005 - 0.1 ng/mL[1] | 1 - 3 ppb[2][3] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL[1] | 1 - 10 ppb[2] |
| Linearity (Correlation Coefficient, r²) | >0.99[4] | >0.996[3] |
| Accuracy (% Recovery) | Typically 80-120% | Typically 70-130%[2] |
| Precision (% RSD) | <15% | <20%[2] |
Note: The reported values are representative and can vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows
The analytical workflow for both techniques involves sample preparation, chromatographic separation, and mass spectrometric detection.
References
Performance Showdown: A Comparative Guide to SPE Cartridges for Nitrosamine Extraction
For researchers, scientists, and drug development professionals navigating the critical task of nitrosamine (B1359907) analysis, the choice of Solid-Phase Extraction (SPE) cartridge is paramount for achieving accurate and reliable results. This guide provides an objective comparison of the performance of various SPE cartridges, supported by experimental data, to aid in the selection of the most suitable option for your analytical needs.
The growing concern over nitrosamine impurities in pharmaceuticals, food, and environmental samples necessitates robust analytical methods for their detection and quantification at trace levels. Solid-Phase Extraction is a widely adopted technique for sample clean-up and concentration of nitrosamines prior to chromatographic analysis. The selection of the appropriate SPE sorbent is a critical factor that significantly influences the recovery, sensitivity, and overall performance of the analytical method.
This guide evaluates the performance of several commercially available SPE cartridges, including mixed-mode, polymeric, and carbon-based sorbents, for the extraction of a range of nitrosamine compounds from various matrices.
Comparative Performance of SPE Cartridges
The following tables summarize the quantitative performance data for different SPE cartridges based on recovery rates and limits of detection (LOD) or quantification (LOQ) for various nitrosamines.
Mixed-Mode Cation Exchange and Polymeric Reversed-Phase Cartridges
| SPE Cartridge | Sorbent Type | Matrix | Nitrosamine(s) | Average Recovery (%) | Elution Solvent | Analytical Method | Reference |
| Strata-X-C | Strong Cation Exchange Polymeric | Pharmaceuticals | 9 out of 11 NAs | > 80% | Acidified Methanol | LC-MS/MS | [1] |
| Oasis MCX | Mixed-Mode Cation Exchange | Pharmaceuticals | NDELA, NDMA | ~20% | Acidified Methanol | LC-MS/MS | [1] |
| Strong Cation-Exchange Polymeric | Strong Cation Exchange Polymeric | Cough Syrup | Multiple NAs | 90 - 120% (spike) | Not Specified | GC-MS | [2] |
| Oasis HLB | Hydrophilic-Lipophilic Balanced | Cosmetics | Multiple NAs | 85.2 - 102.3% | Not Specified | GC-MS/MS | [3] |
| HILIC-based SPE | Hydrophilic Interaction | Pharmaceuticals | 15 NAs | > 80% | Sequential Elution | LC-HRMS | [4] |
Carbon-Based and Other Sorbent Cartridges
| SPE Cartridge | Sorbent Type | Matrix | Nitrosamine(s) | Average Recovery (%) | LOD/LOQ | Elution Solvent | Analytical Method | Reference |
| Coconut Charcoal | Activated Carbon | Drinking Water | 9 NAs | 80 - 120% (trueness) | MDL: 0.08 - 1.7 ng/L | Dichloromethane | GC/HRMS | [5] |
| Strata Activated Carbon | Activated Carbon | Water | Multiple NAs | Not specified, low variance | Not Specified | Dichloromethane | GC-MS/MS | [6][7] |
| Graphitized Carbon | Graphitized Carbon | Drinking Water | 7 NAs | 71.5 - 88.0% | Not Specified | Dichloromethane | GC-MS/MS | |
| Carboxen-572 | Carbon Molecular Sieve | Drinking Water | 8 NAs | > 95.1% | MDL: 0.5 - 1.4 ng/L | Dichloromethane | HPLC-FLD | |
| Extrelut and Florisil | Diatomaceous Earth and Magnesium Silicate | Food | Volatile NAs | 74 - 85% | LOD: 0.1 - 0.3 µg/kg | Hexane-DCM, DCM-Methanol | GC-CI-MS | [8][9] |
| Al2O3-C18 (dual packing) | Alumina and C18 | Pickled Vegetables | 9 NAs | 75.7 - 116.0% | LOD: 0.20 - 0.49 mg/L | Not Specified | HPLC-MS | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in method development.
Method 1: Strata-X-C for Nitrosamine Analysis in Pharmaceuticals[1]
-
Sample Preparation: Dissolve the drug substance or product in an appropriate solvent.
-
SPE Cartridge Conditioning: Condition the Strata-X-C cartridge.
-
Sample Loading: Load the prepared sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interfering matrix components.
-
Elution: Elute the retained nitrosamines with acidified methanol.
-
Analysis: Analyze the eluate using LC-MS/MS.
Method 2: Coconut Charcoal (EPA Method 521) for Nitrosamines in Drinking Water[5][12][13]
-
Sample Preparation: Pass a 0.5 L water sample through the coconut charcoal SPE cartridge.
-
SPE Cartridge Conditioning: Condition the cartridge prior to sample loading.
-
Sample Loading: Load the water sample.
-
Drying: Dry the cartridge under vacuum.
-
Elution: Elute the nitrosamines with methylene (B1212753) chloride.
-
Concentration: Concentrate the eluate to 1 mL.
-
Analysis: Analyze using GC-MS/MS with large volume injection.
Method 3: Extrelut and Florisil for Volatile Nitrosamines in Food[9][10]
-
Extraction: A two-step extraction process using Extrelut and Florisil SPE cartridges.
-
Elution from Extrelut: Elute nitrosamines from the Extrelut column using a 60:40 v/v hexane-dichloromethane (DCM) mixture.
-
Purification with Florisil: Further purify the eluate using a Florisil cartridge with a 95:5 v/v mixture of DCM and methanol.
-
Analysis: Analyze using Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS).
Method 4: Graphitized Carbon for Nitrosamines in Drinking Water[8]
-
SPE Cartridge Conditioning: Condition the graphitized carbon SPE column.
-
Sample Loading: Adsorb the water sample onto the column.
-
Elution: Elute the nitrosamines with dichloromethane.
-
Concentration: Concentrate the eluate.
-
Analysis: Analyze by GC-MS/MS and quantify using an external calibration.
Visualizing the SPE Workflow
The following diagrams illustrate the general experimental workflow for nitrosamine extraction using SPE and the logical relationship in selecting an appropriate SPE cartridge.
References
- 1. Quantification of 13 N-Nitrosamines in Pharmaceuticals using SPE-LC-MS/MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. qascf.com [qascf.com]
- 10. Research Portal [scholarworks.brandeis.edu]
Detecting N-Nitrosodibutylamine: A Comparative Guide to Limits of Detection and Quantification Across Various Matrices
For researchers, scientists, and drug development professionals, ensuring the safety and purity of pharmaceutical products and monitoring environmental contaminants is paramount. N-Nitrosodibutylamine (NDBA), a potent carcinogen, is a critical compound to monitor. This guide provides a comprehensive comparison of the limits of detection (LOD) and quantification (LOQ) for NDBA in various matrices, supported by detailed experimental data and protocols.
Quantitative Data Summary
The following tables summarize the reported LOD and LOQ values for N-Nitrosodibutylamine across pharmaceutical, biological, and environmental matrices, as determined by various analytical methods. These values are crucial for selecting the appropriate analytical technique to achieve the required sensitivity for a specific application.
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) of N-Nitrosodibutylamine in Pharmaceutical Matrices
| Drug Substance/Product | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Losartan | LC-HRMS | 0.10 ng/mL | 0.25 ng/mL | [1] |
| Valsartan | UHPLC-MS/MS | 0.5 ppb | 1.5 ppb | |
| Telmisartan | GC-MS/MS | - | 0.0084 ppm | [2] |
| Sertraline HCl Drug Substance | LC-MS/MS | S/N Ratio > 3 | - | [3] |
| Various Drug Products | GC-MS/MS | < 3 ppb | - | [4] |
| Selected Sartans | LC-MS/MS (USP <1469>) | - | - | [5] |
Note: "S/N Ratio > 3" indicates that the limit of detection was defined by a signal-to-noise ratio greater than 3, without a specific concentration value provided in the source.
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ) of N-Nitrosodibutylamine in Biological Matrices
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Urine | GC-MS | 0.001 - 0.013 ng/mL | - | [6] |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ) of N-Nitrosodibutylamine in Environmental Matrices
| Matrix | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Wastewater | GC-QToF-MS | 0.2–1.3 ng/L | 0.6–3.9 ng/L | [2] |
| Drinking Water | LC-HRMS | 0.4 to 12 ng/L | - | [7] |
| Water | GC-MS/MS (EPA Method 521) | - | - | [8][9] |
| Water | GC-MS (Automated SPE) | - | MRLs set at >10x S/N | [10] |
Note: MRL stands for Method Reporting Limit.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. The following sections outline the key experimental protocols for the determination of NDBA in various matrices.
Pharmaceutical Matrices (Using LC-HRMS)
This protocol is based on the FDA's method for the determination of six nitrosamine (B1359907) impurities in Angiotensin II Receptor Blocker (ARB) drugs.[1]
1. Sample Preparation (Drug Substance):
-
Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube.
-
Add 5.0 mL of methanol (B129727) and dissolve the substance using a vortex mixer.
2. Sample Preparation (Drug Product):
-
Crush a sufficient number of tablets to achieve a target concentration of 20 mg/mL of the Active Pharmaceutical Ingredient (API) in 5.0 mL of methanol.
-
Transfer the crushed powder to a 15 mL glass centrifuge tube.
-
Add 5.0 mL of methanol and mix for approximately one minute using a vortex mixer.
-
Shake the sample for 40 minutes using a mechanical wrist-action shaker.
-
Centrifuge the sample for 15 minutes at 4500 rpm.
-
Filter the supernatant through a 0.22 µm PVDF syringe filter, discarding the first 1 mL.
-
Transfer the filtered sample into an HPLC vial for analysis.
3. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Conditions:
-
HPLC System: UHPLC system with a temperature-controlled autosampler and column compartment.
-
Column: Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 3 µL.
-
Mass Spectrometer: Q ExactiveTM hybrid quadrupole-orbitrap mass spectrometer or equivalent.
-
Ionization Mode: Positive.
-
Scan Type: Parallel Reaction Monitoring (PRM) or Selected Ion Monitoring (SIM).
Biological Matrices (Urine, Using GC-MS)
This protocol is based on a method for the determination of volatile nitrosamines in urine.[6]
1. Sample Preparation:
-
Extract target compounds from urine samples using liquid-liquid extraction with dichloromethane (B109758).
-
Filter the dichloromethane extract.
-
Evaporate the extract to dryness with nitrogen at 40°C.
-
Reconstitute the residue in 0.2 mL of dichloromethane.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions:
-
Analysis Mode: Selected Ion Monitoring (SIM).
-
Quantification: External reference method.
Environmental Matrices (Wastewater, Using GC-QToF-MS)
This protocol is based on a method for the determination of N-nitrosamines in water samples.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
The extraction of nitrosamines from water samples is performed following the United States Environmental Protection Agency (USEPA) Method 521.[2]
-
Briefly, pass a water sample through an SPE cartridge to adsorb the analytes.
-
Elute the analytes from the cartridge with a suitable solvent.
-
Concentrate the eluate before GC-MS analysis.
2. Gas Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (GC-QToF-MS) Conditions:
-
Injection: 2 µL in splitless mode.
-
Injector Temperature: 250 °C.
-
GC Column: DB-WAXetr (30 m × 0.25 mm, 0.50 µm film thickness).
-
Ionization Source: Positive Chemical Ionization (PCI).
Visualizing the Workflow and Logical Relationships
To further clarify the analytical processes, the following diagrams illustrate a general experimental workflow and the logical relationships between the key stages of NDBA analysis.
Caption: General experimental workflow for N-Nitrosodibutylamine analysis.
Caption: Logical relationship in NDBA quantification.
References
- 1. fda.gov [fda.gov]
- 2. Determination of N-Nitrosamines by Gas Chromatography Coupled to Quadrupole–Time-of-Flight Mass Spectrometry in Water Samples | MDPI [mdpi.com]
- 3. nano-ntp.com [nano-ntp.com]
- 4. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [restek.com]
- 5. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 6. edqm.eu [edqm.eu]
- 7. lcms.cz [lcms.cz]
- 8. Search Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. americanlaboratory.com [americanlaboratory.com]
Comparative study of atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) for NDBA
For researchers, scientists, and drug development professionals, the choice of ionization source in liquid chromatography-mass spectrometry (LC-MS) is critical for the accurate quantification of N-nitrosodibutylamine (NDBA). This guide provides a comparative study of Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), offering a detailed examination of their performance for NDBA analysis, supported by experimental data.
N-nitrosamines, including NDBA, are a class of genotoxic impurities that have been found in various pharmaceutical products, leading to regulatory scrutiny and the need for highly sensitive analytical methods. The selection between APCI and ESI significantly impacts method sensitivity, selectivity, and robustness.
Performance Comparison: APCI vs. ESI for NDBA Analysis
Atmospheric Pressure Chemical Ionization (APCI) has demonstrated superior sensitivity for the analysis of nitrosamines, including NDBA, compared to Electrospray Ionization (ESI).[1] Studies have shown that APCI can provide three to four times higher responses than ESI, primarily because it is less susceptible to ion suppression from mobile phase buffers and is well-suited for analytes with lower polarity.[1] In contrast, while ESI is a versatile ionization technique, it may not be as efficient for less polar and more volatile compounds like many nitrosamines.[2]
The following table summarizes the quantitative performance of APCI and ESI for the analysis of NDBA and other nitrosamines based on available literature.
| Parameter | APCI | ESI | Reference |
| Limit of Detection (LOD) | Generally lower; 0.0002 ng/mL for NDBA in one study. | Generally higher than APCI for nitrosamines. | [3] |
| Limit of Quantitation (LOQ) | As low as 0.4 ng/mL for a mixture of nitrosamines. | 0.1–2.0 ng/mL for a range of nitrosamines. | [4][5] |
| Linearity (r²) | >0.999 for a range of nitrosamines. | ≥0.999 for a range of nitrosamines. | [3][5] |
| Ion Suppression | Less affected by mobile phase buffers. | More susceptible to matrix effects and ion suppression. | [1] |
| Applicability | Well-suited for polar, moderately polar, and thermally stable compounds. | More suitable for polar and ionic compounds. | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are typical experimental protocols for NDBA analysis using both APCI and ESI sources coupled with LC-MS/MS.
Liquid Chromatography (LC) Conditions (Applicable to both APCI and ESI)
A consistent chromatographic method is essential for a direct comparison of ionization sources.
-
HPLC System: Agilent 1260 series or equivalent.[5]
-
Column: Inertsil ODS-3 C18 (5 µm, 4.6 × 150 mm) or equivalent.[5]
-
Mobile Phase A: 0.1% formic acid in water.[7]
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Start at 20% B, linear gradient to 100% B in 10 minutes, hold at 100% B for 5 minutes.[7]
-
Flow Rate: 0.2 mL/min.[7]
-
Column Temperature: 40 °C.[7]
-
Injection Volume: 10 μL.[7]
Mass Spectrometry (MS) Conditions
Atmospheric Pressure Chemical Ionization (APCI)
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive.[1]
-
Ion Source Temperature: 330 °C.[7]
-
Nebulizer Current (Corona Discharge): 3 µA.[7]
-
Curtain Gas Pressure: 30 psi.[7]
-
Ion Source Gas 1 & 2: 30 psi.[7]
-
Collision Gas: Nitrogen, set to 3 psi.[7]
-
Ionspray Voltage: 5500 V.[7]
-
Collision Voltage: 17–27 V.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Electrospray Ionization (ESI)
-
Mass Spectrometer: Agilent 6460 triple quadrupole tandem mass spectrometer or equivalent.[5]
-
Ionization Mode: Positive.
-
Ion Source Temperature: 200 °C.[7]
-
Nebulizer Pressure: 20 psi.[7]
-
Sheath Gas Temperature: 275 °C.[7]
-
Gas Flow Rate: 11 L/min.[7]
-
Capillary Voltage: 3500 V.[7]
-
Nozzle Voltage: 1500 V.[7]
-
Collision Voltage: 12–28 V.[7]
-
Collision Gas: Nitrogen.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
Visualizing the Workflow and Comparison
To better illustrate the experimental process and the logical comparison between the two techniques, the following diagrams are provided.
Caption: Experimental workflow for NDBA analysis using LC-MS with APCI or ESI.
Caption: Logical comparison of APCI and ESI for NDBA analysis.
Conclusion
Based on the available data, Atmospheric Pressure Chemical Ionization (APCI) is the more suitable ionization technique for the quantitative analysis of N-nitrosodibutylamine (NDBA) in pharmaceutical matrices. Its higher sensitivity, reduced susceptibility to ion suppression, and effectiveness for moderately polar compounds make it a more robust choice for detecting trace levels of this genotoxic impurity. While Electrospray Ionization (ESI) is a powerful tool for a broad range of analytes, its performance for NDBA is generally surpassed by APCI. For developing and validating methods for NDBA quantification, prioritizing APCI as the ionization source is recommended to achieve the required sensitivity and reliability demanded by regulatory standards.
References
- 1. scienceopen.com [scienceopen.com]
- 2. By Ionization Only: Detecting Nitrosamines with Mass Spectrometry - Plasmion GmbH [plasmion.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Nitrosodibutylamine-d18 Standards for Analytical Applications
For researchers, scientists, and professionals in drug development, the selection of high-purity analytical standards is paramount for accurate and reliable experimental results. This guide provides a comparative assessment of commercially available N-Nitrosodibutylamine-d18 (NDBA-d18) standards, focusing on their isotopic and chemical purity. NDBA-d18 serves as a critical internal standard in the quantification of N-Nitrosodibutylamine, a potential mutagenic impurity, in pharmaceutical products and environmental samples.
Comparison of Commercially Available this compound Standards
The isotopic purity of a deuterated standard is a crucial parameter, as it directly impacts the accuracy of quantification in mass spectrometry-based assays. While direct comparisons of isotopic purity are often limited by the availability of public data, this guide summarizes the available information on chemical purity from various suppliers. It is important to note that chemical purity does not equate to isotopic purity, and researchers should request Certificates of Analysis (CoA) for batch-specific isotopic enrichment data.
| Supplier | Product Name | CAS Number | Stated Purity | Format |
| Cambridge Isotope Laboratories | 𝑁-Nitroso-di-𝑛-butylamine (NDBA) (D₁₈, 98%) | 1219798-82-9 | 98% Chemical Purity[1] | Solution |
| MedChemExpress | This compound | 1219798-82-9 | 99.53%[2] | Liquid |
| LGC Standards | N-Nitroso-di-n-butylamine-d18 | 1219798-82-9 | >95% (GC)[3] | Neat |
| Clearsynth | N-Nitroso-di-n-butylamine-d18 | 1219798-82-9 | Not less than 95%[4] | Neat |
| Simson Pharma | N-Nitroso-Di-N-Butylamine-D18 | 1219798-82-9 | CoA available upon request[5] | Neat |
| Veeprho | N-Nitroso-di-n-butylamine-d18 | 1219798-82-9 | Highly characterized reference material[6] | Neat |
| USP | Deutero N-Nitrosodibutylamine (NDBA-d18) Solution | 1219798-82-9 | Analytical Material, not a USP Reference Standard[7] | Solution |
Experimental Protocol for the Assessment of Isotopic Purity
The isotopic purity of NDBA-d18 can be determined using Gas Chromatography-Mass Spectrometry (GC-MS). This method allows for the separation of the deuterated standard from its non-deuterated analog and other impurities, followed by mass analysis to determine the isotopic distribution.
Objective: To determine the isotopic purity of an this compound standard.
Materials:
-
This compound standard
-
N-Nitrosodibutylamine (non-deuterated) reference standard
-
Dichloromethane (B109758) (DCM), GC grade or equivalent
-
Methanol, GC grade or equivalent
-
GC-MS system with a suitable capillary column (e.g., VF-WAXMS, 30 m x 0.25 mm x 1 µm)[2]
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the this compound standard in dichloromethane at a concentration of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with dichloromethane to concentrations ranging from 1 ng/mL to 100 ng/mL.
-
Prepare a standard solution of non-deuterated N-Nitrosodibutylamine in dichloromethane at a concentration of 10 ng/mL.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of each working standard solution into the GC-MS system.
-
Gas Chromatography Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For this compound: m/z (e.g., parent ion and characteristic fragments)
-
For N-Nitrosodibutylamine (non-deuterated): m/z (e.g., parent ion and characteristic fragments)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the deuterated and non-deuterated forms of N-Nitrosodibutylamine in the chromatograms of the NDBA-d18 standard solutions.
-
Calculate the isotopic purity using the following formula:
-
Isotopic Purity (%) = [Peak Area (d18) / (Peak Area (d18) + Peak Area (d0))] x 100
-
-
The analysis of the non-deuterated standard is used to confirm the retention time and fragmentation pattern of any potential unlabeled impurity in the deuterated standard.
-
Workflow for Isotopic Purity Assessment
The following diagram illustrates the experimental workflow for assessing the isotopic purity of an this compound standard.
References
- 1. ð-Nitroso-di-ð-butylamine (NDBA) (Dââ, 98%) 1 mg/mL in methylene chloride-D2 - Cambridge Isotope Laboratories, DLM-11196-1.2 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Nitroso-di-n-butylamine-d18 | LGC Standards [lgcstandards.com]
- 4. clearsynth.com [clearsynth.com]
- 5. N-Nitroso-Di-N-Butylamine-D18 | CAS No- 1219798-82-9 | Simson Pharma Limited [simsonpharma.com]
- 6. veeprho.com [veeprho.com]
- 7. store.usp.org [store.usp.org]
Safety Operating Guide
Proper Disposal and Handling of N-Nitrosodibutylamine-d18
This document provides essential safety and logistical procedures for the proper disposal of N-Nitrosodibutylamine-d18 (NDBA-d18). Given that nitrosamines are a class of potent, mutagenic, and carcinogenic compounds, strict adherence to these guidelines is critical to ensure the safety of laboratory personnel and environmental protection.[1][2][3]
This compound is a deuterated form of N-Nitrosodibutylamine (NDBA) and should be handled with the same precautions as its non-labeled counterpart. It is classified as a suspected carcinogen and is harmful if swallowed, inhaled, or in contact with skin.[4][5]
Hazard Identification and Safety Data
Proper handling and disposal begin with a clear understanding of the substance's hazards. All personnel must review the Safety Data Sheet (SDS) before working with NDBA-d18.[5]
Table 1: Hazard Classification for N-Nitrosodibutylamine
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302 - Harmful if swallowed[4] |
| Carcinogenicity | Category 2 | H351 - Suspected of causing cancer[4][5] |
| Flammable Liquids | Category 2 | Highly flammable liquid and vapor (applies to solutions in flammable solvents like Methanol)[5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following table outlines the minimum required PPE for handling NDBA-d18 waste.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Purpose |
|---|---|---|
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Follow EN 374 standard.[4] | To prevent skin contact. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[4][5] | To protect eyes from splashes. |
| Skin and Body | Wear suitable protective clothing, such as a lab coat.[4] | To prevent contamination of personal clothing. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[6][7] If ventilation is inadequate, respiratory protection may be required.[2] | To prevent inhalation of vapors. |
Operational and Disposal Plans
The primary and preferred method for the final disposal of nitrosamine (B1359907) waste is high-temperature hazardous-waste incineration managed by a licensed environmental disposal company.[1][8] Chemical degradation methods are suitable only for laboratory-scale decontamination of equipment and surfaces.[1][9]
Step-by-Step Disposal Procedure
-
Segregation:
-
Do not mix NDBA-d18 waste with non-hazardous waste.
-
Segregate waste based on its physical form (e.g., neat compound, diluted solutions, contaminated solids).
-
-
Containerization:
-
Place all NDBA-d18 waste into appropriate, leak-proof containers.[2]
-
Use amber glass containers for liquid waste to protect the light-sensitive compound from photolytic decomposition.[3]
-
Ensure containers are compatible with the waste type (e.g., do not store solutions in methanol (B129727) in incompatible plastic containers).
-
Once filled, securely seal the containers.[6]
-
-
Labeling:
-
Storage:
-
Store sealed and labeled containers in a designated, cool, and well-ventilated satellite accumulation area away from incompatible materials like strong acids and oxidizing agents.[10]
-
Ensure the storage area has secondary containment to manage potential leaks.
-
-
Final Disposal:
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[2][10]
-
Ventilate: Ensure the area is well-ventilated. Use a chemical fume hood if the spill is contained within it.
-
Control Ignition Sources: Eliminate all flames, sparks, and other ignition sources.[5][10]
-
Containment: Wearing appropriate PPE, prevent the spill from spreading.
-
Absorption: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[10]
-
Collection: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[2][4]
-
Decontamination: Clean the spill surface thoroughly to remove any residual contamination.[5] Refer to the decontamination protocols below.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
Experimental Protocols: Laboratory-Scale Decontamination
These protocols are intended for decontaminating laboratory glassware and surfaces, not for bulk waste disposal. The resulting waste solutions must still be collected and disposed of as hazardous waste.
Protocol 1: Chemical Reduction with Aluminum-Nickel Alloy
This method reduces nitrosamines to their corresponding, less hazardous amines.[9]
-
Reagents:
-
Aluminum-Nickel (Al-Ni) alloy powder
-
Aqueous alkali solution (e.g., 2M Sodium Hydroxide)
-
-
Methodology:
-
Prepare the contaminated item (e.g., glassware) by rinsing with a suitable solvent to remove the bulk of the NDBA-d18. Collect this rinse as hazardous waste.
-
In a well-ventilated fume hood, add a sufficient volume of aqueous alkali solution to the glassware to cover the contaminated surfaces.
-
Carefully add a small amount of Al-Ni alloy powder. The reaction can be vigorous.
-
Allow the reaction to proceed for several hours to ensure complete reduction.
-
Once the reaction is complete, neutralize the alkaline solution carefully with a suitable acid.
-
Collect the resulting solution and dispose of it as hazardous waste. This method is not recommended for use with acetone (B3395972) or dichloromethane (B109758) solutions due to potentially slow or incomplete reactions.[9]
-
Protocol 2: Denitrosation with Hydrobromic Acid
This method uses hydrobromic acid to cleave the N-NO bond.[8][11]
-
Reagents:
-
3% Hydrobromic acid (HBr) in glacial acetic acid.
-
-
Methodology:
-
This procedure must be performed in a chemical fume hood.
-
Rinse the contaminated glassware or surface with the HBr/acetic acid solution.
-
Allow a contact time of at least one hour.
-
Collect all rinse solutions in a designated, acid-resistant hazardous waste container.
-
Neutralize the waste solution with a suitable base before final disposal arrangement.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of NDBA-d18 waste.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]
- 3. epa.gov [epa.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nj.gov [nj.gov]
- 11. Best practice to decontaminate work area of Nitrosamines - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
Essential Safety and Logistical Information for Handling N-Nitrosodibutylamine-d18
For researchers, scientists, and drug development professionals, the safe handling and disposal of N-Nitrosodibutylamine-d18, a deuterated analogue of the carcinogenic compound N-Nitrosodibutylamine, is of paramount importance. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe laboratory use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is suspected of causing cancer (Carcinogenicity Category 2) and is harmful if swallowed (Acute Toxicity, Oral Category 4).[1] It may also be toxic in contact with skin or if inhaled.[2] The compound is a pale yellow, oily liquid.[1][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses | with side-shields (or goggles)[1] |
| Hand Protection | Protective Gloves | Chemical-resistant, inspected prior to use. Follow proper glove removal technique.[3] |
| Body Protection | Protective Clothing | Lab coat or other suitable protective clothing.[1] |
| Respiratory Protection | Respirator | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[4] |
Operational Plan: Step-by-Step Handling Procedure
A designated area should be established for handling this compound.[5] All operations should be conducted within a certified chemical fume hood or a Class I, Type B biological safety hood to ensure adequate ventilation.[5]
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible.[5]
-
Don all required personal protective equipment as specified in the table above.
Handling:
-
Handle the compound in the smallest quantities feasible for the experiment.
-
Avoid direct contact with the substance. Do not get in eyes, on skin, or on clothing.[1]
-
Avoid inhalation of vapor or mist.[6]
-
Do not eat, drink, or smoke in the designated handling area.[5]
-
Use explosion-proof electrical/ventilating/lighting equipment, as the compound may be flammable.[2]
-
Keep the container tightly closed when not in use.[2]
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling, even if no direct contact occurred.[1][5]
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.[6]
Emergency Procedures
Spill:
-
Evacuate non-essential personnel from the area.[5]
-
Eliminate all ignition sources.[5]
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[5]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[5]
-
Ventilate and wash the spill area after cleanup is complete.[5]
Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1] Seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from spills, in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: Contact a licensed professional waste disposal service to dispose of the material.[3] The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Regulations: Dispose of contents and container in accordance with all local, state, and federal regulations.[1] Do not allow the product to enter drains or waterways.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
